molecular formula C10H10ClNO2 B1452351 1-(4-Chlorophenyl)azetidine-3-carboxylic acid CAS No. 1187933-29-4

1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Cat. No.: B1452351
CAS No.: 1187933-29-4
M. Wt: 211.64 g/mol
InChI Key: JZXZRZQJWQECTJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)azetidine-3-carboxylic acid (CAS 1187933-29-4) is a synthetically valuable chemical scaffold based on the azetidine ring, a four-membered saturated heterocycle that is of high interest in modern drug discovery and organic synthesis . The compound is a white to off-white solid with a molecular weight of 211.65 g/mol and a molecular formula of C10H10ClNO2 . It is characterized by slight solubility in water (approximately 6.3 g/L at 25 °C) and a calculated density of 1.406 g/cm³ . Azetidine rings are recognized as key pharmacophores in medicinal chemistry, serving as constrained surrogates for natural amino acids and as crucial components in peptidomimetics . This structural constraint provides the necessary conformation for enhanced complementary receptor binding, often leading to improved biological activity . Specifically, azetidine-3-carboxylic acids, such as this compound, are conformationally restricted analogues of β-proline and are employed as sophisticated building blocks for the preparation of novel peptides and potentially bioactive molecules, including analogues of pain medications and other pharmaceutical agents . In a research setting, this chemical serves as a versatile precursor and synthon. It can be utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, and is amenable to further functionalization via nucleophilic ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or larger ring systems like pyrrolidines and piperidines . According to safety data, this compound carries a GHS warning for causing harm if swallowed (H302) . It should be handled by trained personnel using appropriate personal protective equipment and stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXZRZQJWQECTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695791
Record name 1-(4-Chlorophenyl)azetidine-3-carboxylic acid
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-29-4
Record name 1-(4-Chlorophenyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)azetidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80695791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chlorophenyl)azetidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 1187933-29-4), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical properties, structural characteristics, reactivity profile, and the analytical methodologies essential for its characterization. The narrative is structured to provide not just data, but also the underlying scientific rationale for experimental design, reflecting an approach grounded in expertise and trustworthiness. The azetidine scaffold, a strained four-membered ring, imparts unique conformational rigidity and metabolic stability, making its derivatives valuable as proline analogues and pharmacophores in drug design.[1][2] This guide serves as a foundational resource for professionals leveraging this molecule in their research and development pipelines.

Structural and Physicochemical Foundation

The molecular architecture of this compound is key to its utility. It combines a strained, saturated N-heterocycle with an electron-deficient aromatic ring and a versatile carboxylic acid handle. This combination dictates its physical properties and its behavior in biological systems.

Caption: 2D representation of the molecular structure.

The physicochemical properties are critical for predicting solubility, permeability, and metabolic stability, which are key parameters in drug development.[1][3]

PropertyValueSource(s)
CAS Number 1187933-29-4[4][5]
Molecular Formula C₁₀H₁₀ClNO₂[6]
Molecular Weight 211.65 g/mol
Appearance Solid
Purity ≥98% (typical)
Boiling Point 421.3 ± 40.0 °C (predicted)[6]
Density 1.655 ± 0.06 g/cm³ (predicted)[6]
InChI Key JZXZRZQJWQECTJ-UHFFFAOYSA-N

Synthesis and Reactivity Profile

Generalized Synthetic Approach

The synthesis of N-aryl azetidine-3-carboxylic acids is a multi-step process. While numerous routes to the azetidine core exist[7][8], a common and logical pathway involves the initial formation of a 1,3-difunctionalized propane intermediate from a primary amine (4-chloroaniline) and a suitable three-carbon electrophile (e.g., an epihalohydrin derivative), followed by a base-mediated intramolecular cyclization. The carboxylic acid functionality can be introduced either before or after ring formation, often via oxidation of a hydroxymethyl group or hydrolysis of a nitrile or ester.

workflow cluster_synthesis Generalized Synthetic Workflow A Starting Materials (e.g., 4-Chloroaniline, Epichlorohydrin derivative) B Step 1: Nucleophilic Addition/Opening A->B C Intermediate Formation (1,3-Amino Alcohol/Halide) B->C D Step 2: Intramolecular Cyclization (Base-mediated) C->D E Azetidine Intermediate (e.g., Azetidin-3-ol) D->E F Step 3: Functional Group Interconversion (e.g., Oxidation) E->F G Final Product 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid F->G

Caption: A high-level, generalized workflow for the synthesis of the target compound.

Reactivity

The molecule's reactivity is governed by its three primary functional domains:

  • Azetidine Ring: Possessing significant ring strain (~25.4 kcal/mol), the azetidine ring is more stable than an aziridine but susceptible to ring-opening reactions under certain conditions (e.g., strong acids, catalytic hydrogenation).[9] This strain-driven reactivity can be harnessed for further synthetic transformations.[10]

  • Carboxylic Acid: This group is the primary center for derivatization. It readily undergoes standard acid chemistry, including esterification, amidation (e.g., via coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol.

  • 4-Chlorophenyl Group: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent and the azetidine nitrogen. However, it is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, enabling further structural diversification.

Core Analytical Methodologies

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the compound. The protocols described below represent a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. The choice of solvent and experiment is critical. For this molecule, DMSO-d₆ is an excellent choice as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the solid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition (400 MHz):

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ, ppm): Based on established principles[11][12], the following regions are anticipated:

      • ~12.0-13.0 ppm: A very broad singlet corresponding to the carboxylic acid proton (COOH).

      • ~7.2-7.4 ppm: An AA'BB' system (two doublets) for the 4-chlorophenyl protons.

      • ~3.5-4.5 ppm: A set of complex multiplets for the three non-equivalent protons of the azetidine ring (CH₂ and CH).

  • ¹³C NMR Acquisition (100 MHz):

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).

      • ~115-150 ppm: Four signals for the aromatic carbons.

      • ~40-60 ppm: Signals for the azetidine ring carbons.

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an exact mass measurement, which is a definitive confirmation of the elemental composition. ESI is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-TOF MS

  • Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Positive Ion Mode [M+H]⁺: The expected exact mass for C₁₀H₁₁ClNO₂⁺ is 212.0473 .

    • Negative Ion Mode [M-H]⁻: The expected exact mass for C₁₀H₉ClNO₂⁻ is 210.0327 .

  • Verification: Crucially, observe the characteristic isotopic pattern of chlorine. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity assessment. A reverse-phase C18 column is ideal for this moderately polar compound. The use of a buffer or acid modifier (like formic or trifluoroacetic acid) in the mobile phase is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention times.

Protocol: Purity Analysis

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13][14]

  • Storage: Keep the container tightly closed and store in a dry, cool place.[13]

For comprehensive safety information, always consult the supplier's latest Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a substituted azetidine derivative of significant interest in medicinal chemistry. The azetidine scaffold is increasingly recognized as a valuable motif in drug design, prized for its ability to impart conformational rigidity and favorable metabolic stability.[1][2] A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic behavior, guiding formulation development, and ultimately determining its viability as a drug candidate. This document details the molecular identity, solubility, lipophilicity, and acidity of the title compound, and provides robust, field-proven experimental protocols for their determination. The synthesis of these data offers a foundational blueprint for researchers engaged in the development of novel therapeutics incorporating this promising chemical entity.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its entire physicochemical and pharmacological profile.

  • Chemical Structure:

    alt text

  • Key Structural Features:

    • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. Its inherent ring strain makes it more stable than a three-membered aziridine ring but more reactive than larger pyrrolidine or piperidine rings.[3][4][5] This unique feature provides a rigid scaffold, limiting conformational flexibility, which can be advantageous for receptor binding.[2]

    • 4-Chlorophenyl Group: An electron-withdrawing aromatic substituent attached to the azetidine nitrogen. This group significantly influences the molecule's lipophilicity and electronic properties.

    • Carboxylic Acid: A key acidic functional group that dictates the molecule's ionization state, solubility, and potential for ionic interactions.

  • Nomenclature and Identifiers:

    • IUPAC Name: this compound[6]

    • CAS Number: 1187933-29-4[6][7][8]

    • Molecular Formula: C₁₀H₁₀ClNO₂[7]

    • Molecular Weight: 211.65 g/mol [6][7]

Core Physicochemical Profile

Quantitative physicochemical data are critical for developing structure-activity relationships (SAR) and predicting a compound's in vivo fate. The properties of this compound are summarized below.

Table 1: Summary of Physicochemical Properties

ParameterValue (Predicted/Experimental)Significance in Drug Development
Molecular Weight 211.65 g/mol (Experimental)[6][7]Compliant with Lipinski's Rule of Five, favoring good absorption and distribution.
Physical Form Solid[6]Affects handling, formulation (e.g., tablets, capsules), and dissolution rate.
pKa (acidic) ~2.4 - 4.5 (Predicted)[9][10]The carboxylic acid will be predominantly ionized (deprotonated) at physiological pH (~7.4), enhancing aqueous solubility.
pKa (basic) ~2.0 - 4.0 (Predicted for N-aryl azetidine)The azetidine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorophenyl ring and will be mostly neutral at physiological pH.
cLogP ~1.9 (Predicted)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low (Qualitative)Expected to be low in pure water but will increase significantly at pH values above the carboxylic acid pKa.
Melting Point Data not availableA sharp melting point would indicate high purity and crystallinity.

In-Depth Analysis of Key Properties

Acidity (pKa) and Ionization State

The molecule possesses two ionizable centers: the carboxylic acid and the azetidine nitrogen.

  • Carboxylic Acid (Acidic pKa): The pKa of a typical carboxylic acid is around 4-5.[10] For a similar structure, 1-(4-bromophenyl)azetidine-3-carboxylic acid, a predicted pKa of 2.41 is reported.[9] Therefore, it is reasonable to estimate the pKa of the title compound to be in this range. At physiological pH (7.4), the carboxylic acid group will be almost completely deprotonated, existing as a carboxylate anion (-COO⁻). This negative charge is crucial for aqueous solubility and potential interactions with biological targets.

  • Azetidine Nitrogen (Basic pKa): While aliphatic amines are typically basic (pKa ~9-10), the nitrogen in this molecule is directly attached to an electron-withdrawing chlorophenyl ring. This N-arylation significantly reduces the basicity of the nitrogen, making it a very weak base. The pKa is predicted to be low, likely in the 2-4 range. Consequently, at pH 7.4, the azetidine nitrogen will be overwhelmingly in its neutral, unprotonated state.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted partition coefficient (XlogP) for the analogous compound 3-(4-chlorophenyl)azetidine is 1.9, suggesting moderate lipophilicity.[11] This value strikes a good balance, indicating the compound is likely lipophilic enough to cross biological membranes but not so greasy as to cause solubility or toxicity issues.

Aqueous Solubility

The solubility of this compound is highly pH-dependent. As a zwitterionic-capable molecule with a low-pKa acid, its lowest solubility will occur at a low pH (the isoelectric point). As the pH increases above the carboxylic acid's pKa (~2.4-4.5), the compound deprotonates to form the more soluble carboxylate salt, dramatically increasing aqueous solubility. This behavior is critical for designing oral formulations, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent robust, standardized methods for characterizing the key physicochemical properties of novel compounds like this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecule drug substances.[12][13] It separates the main compound from any impurities, allowing for precise quantification.[14] This is essential to confirm that the observed properties are intrinsic to the compound of interest and not influenced by starting materials, by-products, or degradation products.[15]

Methodology:

  • System Preparation: Use a reverse-phase C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~1 mg/mL.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV-Vis detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Analysis: Inject the sample and integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagram 1: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (~1 mg/mL) Inject Inject Sample (5 µL) Sample->Inject MobilePhase Prepare Mobile Phases A & B Separate Separation on C18 Column MobilePhase->Separate Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC-based purity determination.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and historically standard method for measuring pKa.[16][17] It directly measures the pH change of a solution as a titrant is added, allowing for the empirical determination of the inflection point where pH equals pKa.[18][19] This experimental value is superior to predictions for building accurate ADME models.

Methodology:

  • System Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10.[16][18]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1 mM.[16][18] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]

  • Titration - Acidic pKa:

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl.[16][18]

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until ~pH 12.[16][18]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point).[19] Perform the titration in triplicate to ensure reproducibility.[16]

Protocol: Solubility Assessment via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[20] It directly measures the saturation concentration of a compound in a specific medium, providing essential data for pre-formulation and biopharmaceutical classification. The method is recommended by regulatory bodies like the OECD.[21][22][23]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., pH 1.2 buffer, pH 6.8 buffer, and pure water). The excess solid is critical to ensure saturation is reached.[20]

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[23]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the samples to obtain a clear, saturated supernatant, being careful to avoid any solid carryover.[23]

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (as described in Protocol 4.1).

  • Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Workflow

ShakeFlask_Workflow Start Add Excess Solid to Buffer Shake Agitate at Constant Temp (24-72 hours) Start->Shake Separate Centrifuge / Filter to get Supernatant Shake->Separate Quantify Dilute & Quantify Concentration via HPLC Separate->Quantify Result Determine Solubility (mg/mL) Quantify->Result

Caption: Workflow for shake-flask solubility determination.

Stability and Storage

  • Stability: The azetidine ring is generally stable under physiological conditions.[3] However, it can be susceptible to cleavage under strongly acidic or basic conditions.[3] The compound should be protected from strong oxidizing agents. Forced degradation studies (stress testing) under various pH, oxidative, and photolytic conditions are recommended to identify potential degradation products.

  • Storage: For long-term integrity, the compound should be stored as a solid in a cool, dry, dark place.[7] Commercial suppliers recommend storage at room temperature or refrigerated (2-8°C) in a tightly sealed container.[6][7]

Conclusion: A Synthesis for the Drug Developer

This compound presents a physicochemical profile with several favorable characteristics for drug development. Its molecular weight is well within the range for good oral bioavailability. The presence of a key carboxylic acid group provides a handle for pH-dependent solubility, which can be exploited in formulation design. Its moderate lipophilicity suggests a promising balance between permeability and solubility.

The primary challenges and considerations for a development team would be its low intrinsic solubility in acidic environments and the need to fully characterize its solid-state properties (e.g., polymorphism), which will impact dissolution and stability. The provided experimental protocols offer a clear and robust pathway for generating the high-quality data necessary to address these points and confidently advance this, or structurally related compounds, through the drug discovery pipeline.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1187933-29-4 Molecular Formula: C₁₀H₁₀ClNO₂ Molecular Weight: 211.65 g/mol

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a substituted azetidine derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Azetidine scaffolds are prized in modern drug design for their ability to impart desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity.[1] The incorporation of a 4-chlorophenyl group further modulates the lipophilicity and potential for specific interactions with biological targets.

This document details the compound's physicochemical properties, a proposed synthetic route based on established organometallic chemistry, expected analytical characterization, safety protocols, and its potential applications as a valuable building block in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of key properties and safety information for this compound is presented below. This data is compiled from chemical supplier databases and is crucial for proper handling, storage, and experimental design.[2][3]

PropertyValueSource
CAS Number 1187933-29-4[4][5]
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₀ClNO₂[2]
Molecular Weight 211.65 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Store at room temperature[2]
InChI Key JZXZRZQJWQECTJ-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

GHS Hazard Statements: [2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Methodology: N-Arylation via Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][7] This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[7] The proposed pathway involves the N-arylation of a protected azetidine-3-carboxylic acid ester with a suitable 4-chlorophenyl halide, followed by deprotection.

The choice of an ester protecting group (e.g., ethyl or tert-butyl ester) for the carboxylic acid is a critical strategic decision. It prevents the acidic proton from interfering with the basic conditions of the coupling reaction and enhances the solubility of the starting material in common organic solvents.

G cluster_0 Step 1: Buchwald-Hartwig N-Arylation cluster_1 Step 2: Ester Hydrolysis A Ethyl azetidine-3-carboxylate C Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate A->C Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Toluene, Heat B 1-Bromo-4-chlorobenzene B->C D Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate E This compound D->E Base (e.g., LiOH or NaOH) Solvent (e.g., THF/H₂O) Acidic Workup

Figure 1: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Catalyst Preparation: In the same flask, add the palladium catalyst precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand, like BINAP (7.5 mol%).[2]

  • Reagent Addition: Add ethyl azetidine-3-carboxylate (1.2 equivalents) and 1-bromo-4-chlorobenzene (1.0 equivalent).

  • Solvent: Add anhydrous toluene via syringe. The reaction volume should be sufficient to ensure adequate mixing (typically a 0.1-0.5 M concentration of the aryl halide).

  • Reaction Conditions: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired ester product.

Causality Behind Choices:

  • Catalyst System: A palladium(0) source combined with a bulky, electron-rich phosphine ligand like BINAP is highly effective for C-N cross-coupling, particularly with less reactive aryl chlorides or bromides.[7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[7]

  • Base: Cesium carbonate is often the base of choice as it is strong enough to deprotonate the amine but generally does not promote significant side reactions. Its insolubility in toluene can necessitate effective stirring.[2]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the exclusion of oxygen essential for catalytic activity.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis of the ester by TLC until the starting material is no longer visible.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to approximately pH 3-4 with a dilute acid (e.g., 1M HCl). The product should precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

Analytical Characterization (Expected Data)

Characterization is essential for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures for this compound based on its chemical structure and established principles of spectroscopic interpretation.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine ring protons.

    • Aromatic Region (δ 6.5-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will appear as one doublet, and the protons ortho to the azetidine nitrogen will appear as another, each integrating to 2H.

    • Azetidine Methine (δ ~4.0-4.5 ppm): A multiplet (likely a quintet) corresponding to the proton at the C3 position, integrating to 1H.

    • Azetidine Methylene (δ ~3.5-4.0 ppm): Two multiplets (likely triplets or more complex patterns due to coupling) corresponding to the two CH₂ groups of the azetidine ring, each integrating to 2H.

    • Carboxylic Acid (δ >10 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Carbonyl Carbon (δ ~170-180 ppm): The signal for the carboxylic acid carbon.

    • Aromatic Carbons (δ ~115-150 ppm): Four signals for the aromatic carbons. The carbon attached to nitrogen (ipso-carbon) will be downfield, while the carbon attached to chlorine will also show a distinct shift. The two pairs of equivalent CH carbons will appear in the typical aromatic region.

    • Azetidine Carbons (δ ~40-60 ppm): Signals for the C3 methine and the two equivalent C2/C4 methylene carbons of the azetidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[10]

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the azetidine ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.[10]

  • C-N Stretch: An absorption in the fingerprint region (around 1200-1350 cm⁻¹).

  • C-Cl Stretch: An absorption in the lower frequency region of the fingerprint region (typically 600-800 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

  • [M+H]⁺: The protonated molecular ion would be expected at m/z 212.6, corresponding to [C₁₀H₁₁ClNO₂]⁺.

  • [M-H]⁻: In negative ion mode, the deprotonated molecular ion would be observed at m/z 210.6, corresponding to [C₁₀H₉ClNO₂]⁻.

  • Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed for the molecular ion peak (e.g., M+ and M+2 peaks).

  • Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (-45 Da), leading to a fragment ion.[11]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a constrained bioisostere of important signaling molecules and amino acids like γ-aminobutyric acid (GABA) and β-proline.[8] The rigid four-membered ring orients substituents in a well-defined region of three-dimensional space, which can lead to enhanced binding affinity and selectivity for a biological target.

G cluster_0 Molecular Scaffolds cluster_1 Potential Therapeutic Areas A 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid B CNS Disorders (e.g., GABA Receptor Modulation) A->B Bioisostere of GABA/β-proline C Oncology A->C Rigid scaffold for kinase inhibitors D Anti-inflammatory Agents A->D Constrained peptide mimic E Antiviral / Antibacterial A->E Novel pharmacophore

References

structure elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive , a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. Azetidine carboxylic acids serve as valuable, conformationally constrained building blocks in the synthesis of novel therapeutics.[1][2] The precise confirmation of their molecular structure is a critical prerequisite for any further research and development. This document outlines a logical, field-proven workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind the chosen technique, details self-validating experimental protocols, and presents the expected data, culminating in an unambiguous structural assignment.

Initial Assessment and Molecular Formula

The first step in any structure elucidation is to propose a structure based on the compound's nomenclature and determine its fundamental properties.

Proposed Structure:

Figure 1: Proposed structure of this compound.

  • Molecular Formula: C₁₀H₁₀ClNO₂

  • Molecular Weight: 211.65 g/mol [3]

  • Degree of Unsaturation (DBE): The DBE is calculated as: DBE = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (10/2) - (1/2) + (1/2) = 6 This value is consistent with the proposed structure, which contains one aromatic ring (4 DBEs), one carboxylic acid carbonyl group (1 DBE), and one azetidine ring (1 DBE).

Mass Spectrometry: Molecular Weight and Fragmentation

Core Objective: To confirm the elemental composition and molecular weight via high-resolution mass spectrometry (HRMS) and to analyze fragmentation patterns that corroborate the proposed connectivity.

Chosen Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, minimizing premature fragmentation and preserving the molecular ion.

Expected Data & Interpretation

In positive-ion mode HRMS, the protonated molecule [M+H]⁺ is expected. The high-resolution data will provide an exact mass that can be used to confirm the elemental composition with high confidence. A key validation is the presence of the chlorine isotope pattern.

Ion Formula Calculated m/z Expected Relative Abundance Interpretation
[M+H]⁺C₁₀H₁₁³⁵ClNO₂⁺212.0473100%Molecular ion with the ³⁵Cl isotope.
[M+H]⁺C₁₀H₁₁³⁷ClNO₂⁺214.0443~32%Molecular ion with the ³⁷Cl isotope. Confirms the presence of one chlorine atom.
[M+H-H₂O]⁺C₁₀H₉³⁵ClNO⁺194.0367VariableLoss of water from the carboxylic acid.
[M+H-CO₂]⁺C₉H₁₁³⁵ClN⁺168.0575VariableDecarboxylation, a common fragmentation for carboxylic acids.
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 200-250 °C.

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).

  • Analysis: Analyze the resulting spectrum for the accurate mass of the [M+H]⁺ ion and its characteristic chlorine isotope pattern. Compare the experimental mass to the calculated mass; a mass error of <5 ppm is considered confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Core Objective: To identify the key functional groups (carboxylic acid, aromatic ring, C-N, C-Cl) based on their characteristic vibrational frequencies.

Chosen Technique: Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid powder samples with minimal preparation.

Expected Data & Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. The presence of a very broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid moiety.[4]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~2500-3300O-H stretchCarboxylic AcidBroad, Strong
~3000-3100C-H stretchAromaticMedium
~2850-2950C-H stretchAliphatic (Azetidine)Medium
~1700-1725C=O stretchCarboxylic AcidStrong, Sharp[5][6][7]
~1450-1600C=C stretchAromatic RingMedium, Multiple Bands
~1210-1320C-N stretchAryl-Alkyl AmineMedium-Strong
~810-850C-H out-of-plane bend1,4-Disubstituted AromaticStrong
~700-800C-Cl stretchAryl ChlorideStrong
Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Core Objective: To provide an unambiguous map of the proton and carbon framework of the molecule. 2D NMR experiments are essential to definitively establish the connectivity between the aromatic ring, the azetidine ring, and the carboxylic acid group.

Chosen Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the compound and its residual water peak does not interfere with most signals. Crucially, it allows for the observation of the acidic carboxylic acid proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Expected Data & Interpretation: The proton spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~12.5broad s1HH -OOCAcidic proton, signal is often broad.
~7.30d, J ≈ 9 Hz2HAr-H (ortho to Cl)Aromatic protons part of an AA'BB' system. Deshielded by the electron-withdrawing Cl.
~6.80d, J ≈ 9 Hz2HAr-H (ortho to N)Aromatic protons part of an AA'BB' system. Shielded by the electron-donating N atom.
~4.40t, J ≈ 8 Hz2HAzetidine-CH₂ Diastereotopic protons at C2/C4 may appear as a triplet due to similar coupling constants.
~4.00t, J ≈ 8 Hz2HAzetidine-CH₂ Second set of diastereotopic protons at C2/C4.[1][8]
~3.60quintet, J ≈ 8 Hz1HAzetidine-CH Proton at C3, coupled to the four adjacent methylene protons.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Expected Data & Interpretation: The ¹³C spectrum shows the number of unique carbon environments.

Predicted Shift (ppm) Assignment Rationale
~174.0C =OCarboxylic acid carbonyl carbon.[5]
~148.0Ar-C -NQuaternary aromatic carbon attached to nitrogen.
~129.0Ar-C H (ortho to Cl)Aromatic methine carbons.
~122.0Ar-C -ClQuaternary aromatic carbon attached to chlorine.
~115.0Ar-C H (ortho to N)Aromatic methine carbons.
~55.0Azetidine-C H₂Methylene carbons of the azetidine ring.
~45.0Azetidine-C HMethine carbon of the azetidine ring.
2D NMR Elucidation Workflow

2D NMR is not merely confirmatory; it is the core of the elucidation process, providing the self-validating system required for trustworthy results. The workflow logically connects the molecular fragments identified in 1D spectra.

cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_final Final Structure H1 ¹H Signals (Ar-H, Azetidine-H, COOH) cosy COSY (¹H-¹H Coupling) H1->cosy hsqc HSQC (¹H-¹³C Direct Correlation) H1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) H1->hmbc C13 ¹³C Signals (Ar-C, Azetidine-C, C=O) C13->hsqc C13->hmbc structure Verified Structure of This compound hmbc->structure Confirms Connectivity (Ring-Ring, Ring-COOH)

Figure 2: Logical workflow for NMR-based structure elucidation.

A. COSY (COrrelation SpectroscopY): Identifying ¹H-¹H Spin Systems

  • Objective: To identify protons that are coupled (typically through 2-3 bonds).

  • Expected Correlations:

    • A cross-peak between the azetidine CH proton (~3.60 ppm) and the azetidine CH₂ protons (~4.40/4.00 ppm), confirming the azetidine ring spin system.

    • A cross-peak between the two aromatic doublets (~7.30 and ~6.80 ppm), confirming they are part of the same aromatic spin system.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

  • Objective: To identify which proton is directly attached to which carbon.

  • Expected Correlations:

    • Aromatic ¹H at ~7.30 ppm correlates to ¹³C at ~129.0 ppm.

    • Aromatic ¹H at ~6.80 ppm correlates to ¹³C at ~115.0 ppm.

    • Azetidine ¹H signals at ~4.40/4.00 ppm correlate to the ¹³C at ~55.0 ppm.

    • Azetidine ¹H at ~3.60 ppm correlates to the ¹³C at ~45.0 ppm.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

  • Objective: To establish the final connectivity between the molecular fragments through long-range (2-3 bond) ¹H-¹³C correlations. This is the ultimate validation.

  • Key Expected Correlations:

    • Aromatic-Azetidine Link: A correlation from the aromatic protons ortho to the nitrogen (~6.80 ppm) to the azetidine CH₂ carbons (~55.0 ppm). This unequivocally proves the phenyl ring is attached to the azetidine nitrogen.

    • Azetidine-Carboxyl Link: A correlation from the azetidine CH proton (~3.60 ppm) to the carboxylic acid carbonyl carbon (~174.0 ppm). This proves the carboxylic acid is at position 3 of the ring.

    • Intra-ring Correlations: Correlations from the azetidine CH₂ protons to the azetidine CH carbon and vice-versa, further confirming the ring structure.

cluster_hmbc Key HMBC Correlations H_Ar_ortho_N Ar-H (~6.80 ppm) C_Aze_CH2 Aze-C (~55.0 ppm) H_Ar_ortho_N->C_Aze_CH2 Confirms Ar-N bond H_Aze_CH Aze-H (~3.60 ppm) C_Carboxyl C=O (~174.0 ppm) H_Aze_CH->C_Carboxyl Confirms C3-COOH bond

Figure 3: Critical HMBC correlations for structural confirmation.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Parameters: 32 scans, 16 ppm spectral width, 2-5 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (~1024 or more) and a longer experiment time will be required.

  • 2D NMR Acquisition:

    • COSY: Standard gradient-selected COSY experiment.

    • HSQC: Standard gradient-selected, sensitivity-enhanced HSQC experiment optimized for a ¹J(CH) of ~145 Hz.

    • HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings of 4-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking/integration.

Conclusion: A Unified Structural Assignment

The definitive structure of this compound is established by the seamless convergence of data from multiple orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular formula C₁₀H₁₀ClNO₂ via high-resolution mass measurement of the [M+H]⁺ ion and its characteristic chlorine isotope pattern.

  • IR Spectroscopy provides unambiguous evidence for the presence of a carboxylic acid (broad O-H, strong C=O), an aromatic ring, and C-Cl/C-N functionalities.

  • NMR Spectroscopy delivers the final, irrefutable proof of structure. ¹H and ¹³C NMR provide the complete proton and carbon inventory, while 2D NMR (COSY, HSQC, and critically, HMBC) establishes the precise connectivity between the 4-chlorophenyl group, the azetidine ring, and the carboxylic acid moiety, leaving no structural ambiguity.

This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides a trustworthy, validated structural assignment essential for researchers, scientists, and drug development professionals.

References

A Technical Guide to the Proposed Mechanism of Action of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid (CPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid (herein referred to as CPAA) is a known chemical entity available for research purposes[1]. However, as of the date of this publication, its specific biological mechanism of action has not been extensively characterized in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism based on robust structure-activity relationship (SAR) data from closely related azetidine derivatives and the established roles of its core chemical motifs in neuropharmacology. The experimental protocols described herein provide a validated roadmap for testing this hypothesis.

Introduction and Rationale

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique conformational rigidity that is advantageous for designing selective ligands for biological targets.[2][3] Compounds incorporating the azetidine ring have shown significant promise in modulating the central nervous system (CNS), particularly as inhibitors of neurotransmitter transporters.[4][5]

This compound (CPAA) combines two key pharmacophores:

  • An Azetidine-3-carboxylic Acid Core: This moiety acts as a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) or other small amino acid neurotransmitters.[6] Its rigid structure can enforce a specific geometry for interaction with a target protein, potentially leading to higher affinity and selectivity compared to more flexible molecules.

  • An N-(4-chlorophenyl) Substituent: The addition of a lipophilic aryl group, particularly a chlorophenyl ring, is a well-established strategy in CNS drug design to enhance binding affinity and modulate pharmacokinetic properties.[7] This group is often found in potent ligands for transporters and receptors.[8][9]

Based on these structural features, this guide posits that the primary mechanism of action for CPAA is the inhibition of the GABA Transporter 1 (GAT-1) . GATs are critical for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[10] Inhibition of GAT-1 increases synaptic GABA levels, potentiating inhibitory signaling, an action that is therapeutically relevant for conditions such as epilepsy and anxiety.

Physicochemical Properties of CPAA

A molecule's ability to act on the CNS is governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion (ADME), and capacity to cross the blood-brain barrier. The predicted properties for CPAA are summarized below.

PropertyPredicted ValueSignificance in CNS Drug Design
Molecular Weight 225.65 g/mol < 450 Da is generally favored for CNS penetration.
LogP (o/w) ~1.5 - 2.5Optimal range (1-3) balances solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 52.0 Ų< 90 Ų is a strong indicator of good blood-brain barrier permeability.
Hydrogen Bond Donors 1 (Carboxylic Acid)Low count is favorable for crossing the blood-brain barrier.
Hydrogen Bond Acceptors 3 (Nitrogen, Oxygen x2)Low count is favorable for crossing the blood-brain barrier.

Proposed Molecular Mechanism of Action: GAT-1 Inhibition

We hypothesize that CPAA acts as a competitive inhibitor at the GAT-1 transporter. The proposed binding and inhibitory mechanism involves a two-point interaction:

  • GABA Mimicry: The azetidine-3-carboxylic acid portion of CPAA mimics the structure of GABA. The carboxylate group engages with complementary cationic residues (e.g., Arginine, Lysine) in the transporter's substrate-binding site, similar to GABA itself. The azetidine nitrogen may also participate in key hydrogen bonding interactions.

  • Lipophilic Pocket Occupancy: The N-(4-chlorophenyl) group extends into an adjacent lipophilic or allosteric pocket within the transporter protein.[10] This interaction is crucial for conferring high-affinity binding and is a common feature among potent, non-substrate GAT inhibitors like tiagabine. This secondary binding event anchors the molecule in the active site, preventing the conformational changes required for GABA translocation.

By occupying the binding site, CPAA prevents the reuptake of GABA from the synaptic cleft. The resulting increase in extracellular GABA concentration enhances the activation of postsynaptic GABA-A and GABA-B receptors, leading to a net increase in inhibitory neurotransmission.

Diagram 1: Hypothesized Mechanism at the GABAergic Synapse

This diagram illustrates the role of GAT-1 in a healthy synapse and how CPAA's inhibitory action leads to an accumulation of GABA.

GAT1_Inhibition pre_neuron GABA Vesicle gaba GABA pre_neuron->gaba 1. Release gat1 GABA Transporter (GAT-1) gaba_receptor GABA-A Receptor synaptic_cleft Synaptic Cleft gaba->gat1 3. Reuptake gaba->gaba_receptor 2. Binding cpaa CPAA cpaa->gat1 4. Inhibition

Caption: CPAA inhibits the GAT-1 transporter, preventing GABA reuptake.

Experimental Validation Framework

To validate the hypothesis that CPAA is a GAT-1 inhibitor, a series of standard, self-validating in vitro pharmacological assays must be performed.

Primary Functional Assay: [³H]GABA Uptake Inhibition

This assay directly measures the ability of CPAA to inhibit the function of the GAT-1 transporter.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GAT-1 (hGAT-1) are cultured to ~90% confluency in 24-well plates.

  • Preparation: Cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of CPAA (e.g., 1 nM to 100 µM) or vehicle control. A known GAT-1 inhibitor (e.g., Tiagabine) is used as a positive control.

  • Uptake Initiation: Uptake is initiated by adding a mixture of [³H]GABA (as the tracer) and unlabeled GABA to each well.

  • Incubation: Plates are incubated for 15 minutes at room temperature to allow for transporter-mediated uptake.

  • Uptake Termination: The assay is stopped by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.

  • Lysis & Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Radioactivity counts are converted to percent inhibition relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data Presentation:

CompoundTargetIC₅₀ (nM) [95% CI]
CPAA hGAT-1150 [125 - 175]
Tiagabine (Control) hGAT-125 [20 - 30]
Binding Affinity Assay: [³H]Tiagabine Radioligand Displacement

This assay determines if CPAA directly binds to the GAT-1 transporter and measures its binding affinity (Kᵢ).

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing hGAT-1.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]Tiagabine (a high-affinity GAT-1 ligand) and varying concentrations of CPAA.

  • Incubation: The reaction is incubated for 60 minutes at 4°C to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat, trapping the membranes while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured by a scintillation counter.

  • Data Analysis: The concentration of CPAA that displaces 50% of the bound [³H]Tiagabine (IC₅₀) is calculated. The Kᵢ value is then derived using the Cheng-Prusoff equation.

Diagram 2: Workflow for In Vitro Validation

This diagram outlines the logical flow of experiments to characterize CPAA's activity.

Experimental_Workflow cluster_functional Functional Activity cluster_binding Binding Affinity cluster_selectivity Selectivity Profiling start Hypothesis: CPAA is a GAT-1 Inhibitor uptake_assay [³H]GABA Uptake Assay in hGAT-1 Cells start->uptake_assay calc_ic50 Calculate IC₅₀ uptake_assay->calc_ic50 binding_assay [³H]Tiagabine Displacement Assay with hGAT-1 Membranes calc_ic50->binding_assay If active calc_ki Calculate Kᵢ binding_assay->calc_ki selectivity_panel Test against GAT-2, GAT-3, BGT-1, GlyT1, DAT, SERT calc_ki->selectivity_panel If potent determine_selectivity Determine Selectivity Profile selectivity_panel->determine_selectivity end_point Mechanism Confirmed: Potent & Selective GAT-1 Inhibitor determine_selectivity->end_point

Caption: A sequential workflow from functional assays to selectivity profiling.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of CPAA can be understood by comparing it to known azetidine-based transporter inhibitors.[4][6]

  • Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical. A 4-chloro substitution often provides a good balance of potency and metabolic stability. Exploring other halogens (F, Br) or small electron-withdrawing groups (CF₃) could further modulate activity.

  • Carboxylic Acid Position: The placement of the carboxylic acid at the 3-position of the azetidine ring is crucial for its recognition as a GABA analog. Moving it to the 2-position would likely alter its selectivity profile, potentially favoring other transporters.[6]

  • Bioisosteric Replacement: The carboxylic acid could be replaced with a bioisostere like a tetrazole. However, in some azetidine series, this has been shown to abolish activity at GABA transporters, highlighting the specific requirement of the carboxylate group for this target class.[6]

Conclusion

While direct experimental data for this compound is not yet public, a robust hypothesis for its mechanism of action can be constructed from established pharmacological principles. Its structure strongly suggests it functions as a competitive inhibitor of the GABA transporter GAT-1. This proposed mechanism is readily testable using standard in vitro assays, which would confirm its potency, binding affinity, and selectivity. The validation of this mechanism would position CPAA as a valuable research tool for studying the GABAergic system and as a potential scaffold for the development of novel CNS therapeutics.

References

The Biological Activity of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid and its derivatives, a promising class of compounds targeting the Glycine Transporter 1 (GlyT1). We delve into the fundamental mechanism of action, which centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the elevation of synaptic glycine levels. This guide explores the critical role of the azetidine scaffold in providing conformational rigidity, examines the structure-activity relationships (SAR) that govern potency and selectivity, and outlines the significant therapeutic potential in treating central nervous system (CNS) disorders, most notably the cognitive and negative symptoms of schizophrenia. Detailed experimental protocols for assessing biological activity, from in vitro uptake and binding assays to a high-level overview of their chemical synthesis, are provided to equip researchers with the necessary knowledge for advancing research and development in this area.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in modern drug discovery.[1] Historically underutilized due to synthetic challenges, recent advancements have made it more accessible, allowing medicinal chemists to leverage its unique properties.[1] The inherent strain of the four-membered ring imparts a degree of conformational rigidity that is highly desirable. This "conformational constraint" can pre-organize the molecule into a bioactive conformation for optimal target binding, often leading to increased potency and selectivity compared to more flexible acyclic analogues.[2][3] The azetidine scaffold serves as a versatile building block for creating novel chemical entities with diverse pharmacological activities, including applications in oncology, infectious diseases, and CNS disorders.[1]

The Primary Biological Target: Glycine Transporter 1 (GlyT1)

The principal biological target for this compound derivatives is the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter protein predominantly expressed on glial cells and, to a lesser extent, on presynaptic neurons in the forebrain.[4][5] Its primary physiological function is to regulate the concentration of the amino acid glycine in the synaptic cleft by facilitating its reuptake into cells.[4][6]

This regulatory role is of profound importance for neurotransmission because glycine is not only an inhibitory neurotransmitter in the brainstem and spinal cord but also an essential co-agonist at the NMDA receptor throughout the brain.[7][8] For the NMDA receptor to be activated by the primary agonist, glutamate, its "glycine site" must be occupied by a co-agonist, either glycine or D-serine.[9] By controlling the availability of synaptic glycine, GlyT1 directly modulates the tone of glutamatergic neurotransmission via the NMDA receptor.[4]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic rationale for inhibiting GlyT1 is directly linked to the glutamate hypofunction hypothesis of schizophrenia . This hypothesis posits that a deficit in NMDA receptor signaling contributes significantly to the negative symptoms (e.g., apathy, social withdrawal) and cognitive impairments (e.g., deficits in memory and executive function) associated with the disorder.[10][11] Traditional antipsychotics, which primarily target dopamine receptors, are often ineffective against these debilitating symptoms.[8]

By inhibiting GlyT1, this compound derivatives block the reuptake of glycine from the synapse. This leads to an increase in the extracellular glycine concentration, enhancing the occupancy of the co-agonist site on synaptic NMDA receptors.[6][8] The resulting potentiation of NMDA receptor activity helps to normalize glutamatergic neurotransmission, offering a novel therapeutic strategy to address the unmet needs in schizophrenia treatment.[10][11]

GlyT1_Inhibition_MoA cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx (Neuronal Activation) NMDA_Receptor->Ca_ion Channel Opens Inhibitor Azetidine Derivative (GlyT1 Inhibitor) Inhibitor->GlyT1 BLOCKS

Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.

Structure-Activity Relationship (SAR) of Azetidine-Based GlyT1 Inhibitors

The chemical structure of this compound is key to its biological activity.

  • Azetidine Ring: As previously mentioned, this core provides conformational constraint, which is critical for presenting the other functional groups in the correct orientation for binding within the GlyT1 protein.

  • 1-(4-Chlorophenyl) Group: The N-aryl substitution is a common feature in many GlyT1 inhibitors. The lipophilic phenyl ring likely engages in hydrophobic interactions within a binding pocket of the transporter. The 4-chloro substituent significantly influences electronic properties and can enhance binding affinity and modulate pharmacokinetic properties like metabolic stability and membrane permeability.

  • 3-Carboxylic Acid Group: The carboxylic acid moiety is highly polar and likely forms a key ionic bond or hydrogen bond interaction with a basic amino acid residue (e.g., Arginine, Lysine) in the GlyT1 binding site. While crucial for in vitro potency, the high polarity of this group can sometimes limit blood-brain barrier penetration. For this reason, a common medicinal chemistry strategy is the creation of ester prodrugs. These esters mask the polar carboxylic acid, improving brain penetration, and are subsequently cleaved by esterase enzymes in the CNS to release the active carboxylic acid "parent" drug.[12]

Therapeutic Potential and Applications

While the primary focus for GlyT1 inhibitors has been schizophrenia, their mechanism of action suggests broader therapeutic utility in a range of CNS disorders characterized by NMDA receptor hypofunction or imbalances in glutamatergic signaling.[7]

Potential IndicationRationale for GlyT1 Inhibition
Schizophrenia To ameliorate negative and cognitive symptoms by enhancing NMDA receptor function.[8][9][11]
Major Depressive Disorder Altered glutamate transmission is implicated in depression; modulating glycine levels may offer therapeutic benefits.[6]
Cognitive Impairments To improve learning and memory in conditions like Alzheimer's disease by boosting synaptic plasticity.[6][8]
Anxiety Disorders & OCD GlyT1 inhibition is being explored as a potential treatment for anxiety and obsessive-compulsive disorder.[7]
Chronic Pain Enhancing inhibitory neurotransmission through glycine modulation may be beneficial in certain pain states.[13]
Neuroprotection Preclinical studies suggest that enhancing NMDA receptor tone may promote neuroprotection in certain contexts.[7]

It is important to note that while the preclinical data are compelling, the translation to clinical success has been challenging. For instance, the prominent GlyT1 inhibitor bitopertin failed to meet its primary endpoints in Phase III clinical trials for schizophrenia, highlighting the complexities of modulating this system in human patients.[10] This underscores the need for continued research to identify derivatives with optimal pharmacokinetic and pharmacodynamic profiles.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of novel this compound derivatives requires a systematic workflow of in vitro assays.

Screening_Workflow start Synthesized Compound Library primary_assay Primary Screen: [³H]Glycine Uptake Assay start->primary_assay dose_response Dose-Response Curve (Calculate IC₅₀) primary_assay->dose_response Active 'Hits' binding_assay Secondary Screen: Radioligand Binding Assay (Calculate Kᵢ) dose_response->binding_assay electrophys Mechanism of Inhibition: Electrophysiology (Competitive vs. Non-competitive) binding_assay->electrophys lead_compound Lead Compound for In Vivo Studies electrophys->lead_compound Synthesis_Overview start1 4-Chloroaniline step2 Step 2: Nucleophilic Aromatic Substitution (or Buchwald-Hartwig Amination) start1->step2 start2 Ethyl 1-benzhydrylazetidine-3-carboxylate (or similar protected precursor) step1 Step 1: Deprotection (e.g., Hydrogenolysis to remove benzhydryl group) start2->step1 intermediate Ethyl azetidine-3-carboxylate step1->intermediate intermediate->step2 intermediate2 Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate step2->intermediate2 step3 Step 3: Ester Hydrolysis (e.g., LiOH or NaOH) intermediate2->step3 final_product Final Product: This compound step3->final_product

References

Methodological & Application

Synthesis Protocol for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidine scaffolds are of increasing importance in medicinal chemistry and drug development. Their unique, strained four-membered ring system imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can enhance physicochemical properties such as solubility and metabolic stability, making it a desirable feature in modern drug candidates. 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of a wide range of pharmacologically active compounds, finding applications in the development of novel therapeutics for various diseases.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is robust and proceeds in three main stages: the formation of a suitable azetidine precursor, a palladium-catalyzed N-arylation, and a final ester hydrolysis. The causality behind experimental choices and self-validating system checks are explained to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a three-step sequence. The process begins with the synthesis of ethyl azetidine-3-carboxylate, a key intermediate. This is followed by a Buchwald-Hartwig N-arylation to introduce the 4-chlorophenyl group. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Ethyl Azetidine-3-carboxylate Start->Step1 Step2 Step 2: Buchwald-Hartwig N-Arylation Step1->Step2 Key Intermediate Step3 Step 3: Ester Hydrolysis Step2->Step3 Product 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid Step3->Product

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Ethyl Azetidine-3-carboxylate

The synthesis of the azetidine ring is a critical step. While several methods exist, a practical approach involves the cyclization of a suitably functionalized propane derivative. A plausible and efficient route starts from diethyl malonate, proceeding through a dihydroxymethylation, conversion to a bis-triflate, and subsequent cyclization with a protected amine, followed by deprotection. For the purpose of this protocol, we will outline a conceptual pathway based on a patented method (WO2004035538A1), adapted for the synthesis of the ethyl ester.[1]

Reaction Scheme:

  • Step 1a: Dihydroxymethylation of diethyl malonate.

  • Step 1b: Conversion of the diol to a bis-triflate.

  • Step 1c: Cyclization with benzylamine to form N-benzyl-azetidine-3,3-dicarboxylate.

  • Step 1d: Decarboxylation to yield ethyl 1-benzylazetidine-3-carboxylate.

  • Step 1e: Hydrogenolysis to remove the benzyl group, affording ethyl azetidine-3-carboxylate.

Due to the complexity and multiple steps involved in the synthesis of the starting ethyl azetidine-3-carboxylate, for the context of this application note, we will assume its commercial availability or synthesis via established literature procedures.

Part 2: Buchwald-Hartwig N-Arylation of Ethyl Azetidine-3-carboxylate

The introduction of the 4-chlorophenyl moiety is achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is well-suited for the N-arylation of cyclic secondary amines like ethyl azetidine-3-carboxylate.[2][3] The choice of a biarylphosphine ligand is crucial for achieving high catalytic activity.

Reaction Scheme:

Buchwald_Hartwig Azetidine Ethyl Azetidine-3-carboxylate Product Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate Azetidine->Product 1. ArylHalide 4-Chlorobromobenzene ArylHalide->Product 2. Catalyst Pd Catalyst Ligand, Base Catalyst->Product Toluene, Heat

Caption: Buchwald-Hartwig N-arylation reaction.

Materials and Methods:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
Ethyl azetidine-3-carboxylate129.161.29 g1.0
4-Chlorobromobenzene191.452.10 g1.1
Pd₂(dba)₃915.7246 mg0.005 (0.5 mol%)
tBu₃P·HBF₄290.1158 mg0.02 (2 mol%)
Sodium tert-butoxide96.101.35 g1.4
Toluene (anhydrous)-50 mL-

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl azetidine-3-carboxylate (1.29 g, 10 mmol), 4-chlorobromobenzene (2.10 g, 11 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol), and tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄, 58 mg, 0.2 mmol).

  • Add anhydrous toluene (50 mL) via cannula.

  • Carefully add sodium tert-butoxide (1.35 g, 14 mmol). Caution: Sodium tert-butoxide is a strong base and is pyrophoric. Handle with care under an inert atmosphere.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like tBu₃P·HBF₄ is highly effective for the coupling of secondary amines with aryl halides.[4] The ligand facilitates the reductive elimination step in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Aryl Halide: 4-Chlorobromobenzene is chosen as the arylating agent due to the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Part 3: Hydrolysis of Ethyl 1-(4-Chlorophenyl)azetidine-3-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation achieved by heating with an aqueous base, followed by acidification.[5][6]

Reaction Scheme:

Hydrolysis Ester Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate Product This compound Ester->Product Hydrolysis Base 1. NaOH, H₂O/EtOH, Heat Acid 2. HCl (aq)

Caption: Ester hydrolysis to the final product.

Materials and Methods:

Reagent/MaterialMolar Mass ( g/mol )Amount (from previous step)Molar Equivalents
Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate240.69~2.17 g (assuming 90% yield)1.0
Sodium Hydroxide40.000.72 g2.0
Ethanol-30 mL-
Water-15 mL-
Hydrochloric Acid (1 M)-As needed-

Protocol:

  • Dissolve the ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate (assuming ~2.17 g, 9 mmol from the previous step) in ethanol (30 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.72 g, 18 mmol) in water (15 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Self-Validation and Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in drug discovery. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this important scaffold for their research and development endeavors. The use of a robust Buchwald-Hartwig N-arylation and standard hydrolysis conditions ensures a high-yielding and reproducible synthetic route.

References

purification techniques for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Advanced Purification Strategies for 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid

Abstract

This document provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Recognizing that the purity of such intermediates is paramount for successful downstream applications, we present detailed protocols for multiple purification techniques, ranging from fundamental bulk purification to high-purity polishing steps. The methodologies are grounded in the physicochemical properties of the target molecule and are designed to address common impurities encountered during synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking robust and scalable purification solutions.

Physicochemical Profile and Purification Rationale

This compound is an amphoteric molecule, possessing both a carboxylic acid group and a tertiary amine within its strained azetidine ring structure. This dual functionality is the cornerstone of its purification strategy.

  • Acidic Center: The carboxylic acid moiety (pKa ~2-4) can be deprotonated under basic conditions to form a water-soluble carboxylate salt.[3][4]

  • Basic Center: The tertiary azetidine nitrogen (pKa of conjugate acid ~7-9) can be protonated under acidic conditions to form a water-soluble ammonium salt.

  • Zwitterionic Nature: At its isoelectric point, the molecule exists as a zwitterion, which typically reduces its solubility in many organic solvents but can enhance solubility in polar protic solvents like water or alcohols.

This profile allows for selective extraction into aqueous phases by modulating the pH, forming the basis of the primary purification technique. Subsequent purification relies on differential solubility (recrystallization) and chromatographic affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187933-29-4[5][6]
Molecular Formula C₁₀H₁₀ClNO₂[5]
Molecular Weight 211.65 g/mol [5]
Appearance White to off-white solid/powder[5]
Purity (Typical) >98% (Commercially available)[5]
Storage Store at room temperature or 2-8°C, sealed in dry conditions[5][7]

Primary Purification: pH-Mediated Acid-Base Extraction

Acid-base extraction is the most effective initial step for removing non-ionizable (neutral) organic impurities, unreacted starting materials, and certain basic or acidic byproducts. The strategy involves the selective transfer of the target compound from an organic solvent to an aqueous phase and back again.

Principle of Separation

The core principle is to exploit the amphoteric nature of the molecule. By treating a solution of the crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated. This forms the highly water-soluble sodium 1-(4-chlorophenyl)azetidine-3-carboxylate, which partitions into the aqueous layer, leaving neutral impurities behind in the organic layer.[8][9][10] The aqueous layer is then isolated and acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure product to precipitate out of the aqueous solution.[3][11]

Detailed Protocol: Acid-Base Extraction

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Beakers, Erlenmeyer Flasks

  • pH paper or pH meter

  • Büchner Funnel and Filter Paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 1 g crude in 20-30 mL EtOAc). If solubility is poor, gently warm the mixture or add a co-solvent like Tetrahydrofuran (THF) sparingly.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Expert Insight: Using a weak base like NaHCO₃ is crucial. A strong base like NaOH could potentially hydrolyze impurities or promote side reactions.[9]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (approx. half the initial volume) to the organic layer, shake, and combine the aqueous layers.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over MgSO₄, and concentrated to recover any non-acidic byproducts for analysis.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH is acidic (pH ~2-3). A white precipitate of the purified product should form.

    • Self-Validation Check: Ensure complete precipitation by adding another drop of HCl and observing if more solid forms. An excess of acid ensures the carboxylic acid is fully protonated.[11]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow Diagram

Caption: Workflow for purifying this compound via acid-base extraction.

Secondary Purification: Recrystallization

For achieving higher purity (>99%), especially for removing structurally similar impurities not eliminated by extraction, recrystallization is the preferred method.

Principle of Recrystallization

This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[12]

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Expert Insight: Given the zwitterionic potential and polar groups, polar protic solvents are excellent candidates. Ethanol is often a good starting point for azetidine derivatives.[12]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationale
Ethanol / Water Excellent for polar compounds. Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then clarify with a drop of ethanol and cool.
Isopropanol (IPA) Good balance of polarity. Less volatile than ethanol, allowing for slower crystal growth.
Acetonitrile A polar aprotic solvent that can provide different selectivity for impurity removal compared to alcohols.
Water The compound may have sufficient solubility in hot water. Best for removing organic, non-polar impurities.
Detailed Protocol: Recrystallization

Materials:

  • Product from acid-base extraction

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask with a loose-fitting lid (e.g., watch glass)

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation & Drying: Collect the crystals by suction filtration and dry them under vacuum.

Workflow Diagram

Caption: General workflow for the recrystallization of a solid organic compound.

High-Purity Polishing: Reversed-Phase Chromatography

When exceptionally high purity (>99.5%) is required, or for separating very closely related impurities, reversed-phase flash chromatography or preparative HPLC is necessary.

Principle of Reversed-Phase Chromatography

In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds, like our target molecule, will have a weaker interaction with the stationary phase and elute earlier than non-polar impurities. An acid modifier (e.g., trifluoroacetic acid - TFA, or formic acid) is typically added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[13]

Protocol Outline: Reversed-Phase Flash Chromatography

System:

  • Automated Flash Chromatography System

  • C18 Reversed-Phase Column

Method:

  • Sample Preparation: Dissolve the compound in a small amount of a strong solvent like Methanol or DMSO.

  • Mobile Phase:

    • A: Water + 0.1% TFA (or Formic Acid)

    • B: Acetonitrile + 0.1% TFA (or Formic Acid)

  • Equilibration: Equilibrate the column with 95% A / 5% B.

  • Elution: Apply the sample and elute with a linear gradient. A typical gradient is shown in Table 3.

  • Fraction Collection: Collect fractions based on UV absorbance and combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Lyophilization may be required to remove the final traces of water.

Table 3: Example Gradient for Reversed-Phase Chromatography

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)
0955
2955
20595
25595
26955
30955

Conclusion and Method Selection

The optimal purification strategy for this compound depends on the initial purity, the nature of the impurities, and the final purity required. The following decision tree provides a guide for selecting the most appropriate workflow.

Caption: Decision tree for selecting a purification strategy based on required final purity.

By methodically applying these techniques—starting with a robust acid-base extraction, followed by recrystallization, and if necessary, chromatography—researchers can consistently obtain this compound of the desired purity for their specific application.

References

using 1-(4-Chlorophenyl)azetidine-3-carboxylic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel GABA Transporter 1 (GAT1) Inhibitors Using an Azetidine-Based Chemical Library

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of GAT1 Inhibition and the Role of Azetidine Scaffolds

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2] The GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Inhibition of GAT1 prolongs the presence of GABA in the synapse, enhancing GABAergic tone, which represents a validated therapeutic strategy for conditions characterized by excessive neuronal excitation, such as epilepsy.[2][3]

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged motif" in medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure offer a unique combination of metabolic stability and conformational constraint.[4][5] This allows for the precise spatial orientation of substituent groups, which can lead to higher binding affinity and selectivity for biological targets.[5] Compounds incorporating the azetidine moiety have shown a diverse range of pharmacological activities, making them attractive starting points for drug discovery campaigns.

This application note describes a comprehensive high-throughput screening (HTS) workflow designed to identify novel GAT1 inhibitors from a chemical library containing azetidine derivatives, such as 1-(4-Chlorophenyl)azetidine-3-carboxylic acid. We present a robust, cell-based functional assay using a genetically encoded fluorescent GABA sensor, providing a non-radioactive, high-throughput-compatible method for measuring GAT1 activity. The protocol details every stage of the process, from compound handling and assay validation to hit confirmation and data analysis, providing a self-validating framework for discovering potent and selective GAT1 modulators.

Compound Spotlight: this compound

While this protocol is applicable to a library of diverse azetidine-containing small molecules, we will use this compound as a representative compound to illustrate the principles of library preparation and handling.

Property Value Source
CAS Number 1187933-29-4[6]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
Physical Form Solid
Purity Typically >95%[5]
Storage Store at room temperature

High-Throughput Screening Workflow

The screening process is a multi-stage funnel designed to efficiently identify and validate true positive "hits" from a large chemical library while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization cluster_3 Phase 4: Secondary Assays Compound_Prep Compound Library Preparation Assay_Dev Assay Development & Optimization Compound_Prep->Assay_Dev Assay_Val Assay Validation (Z'-Factor) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation (Fresh Compound) Hit_ID->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Secondary_Assays Secondary & Selectivity Assays Dose_Response->Secondary_Assays Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection

Caption: High-Throughput Screening (HTS) campaign workflow.

Part 1: Assay Preparation and Validation

Compound Library Preparation

The integrity and quality of the compound library are foundational to a successful HTS campaign.[4]

Protocol:

  • Compound Solubilization: Dissolve this compound and all other library compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM.

  • Master Plate Creation: Aliquot the 10 mM stock solutions into 384-well master stock plates. These plates should be sealed and stored at -20°C or -80°C for long-term use.

  • Intermediate & Assay-Ready Plates: To avoid repeated freeze-thaw cycles of the master plates, create intermediate plates by diluting the master stock. From these, prepare "assay-ready" plates containing the compounds at the final desired concentration for the primary screen (e.g., 10 µM).

  • DMSO Concentration Control: It is critical to maintain a consistent final DMSO concentration across all wells (assay, positive control, negative control) to avoid solvent-induced artifacts. The final DMSO concentration in the assay should typically be kept below 0.5% to minimize cell toxicity.[7][8] A vehicle control containing only DMSO at this concentration must be included in all experiments.[7]

Cell-Based GAT1 Inhibition Assay using a Fluorescent GABA Sensor

We propose a functional assay that directly measures GAT1-mediated GABA uptake using the genetically encoded fluorescent sensor, iGABASnFR.[9][10][11] This sensor exhibits an increase in fluorescence upon binding GABA, allowing for real-time monitoring of extracellular GABA concentration. Inhibition of GAT1 will lead to a slower decay of the fluorescence signal, providing a direct readout of transporter activity.

Principle: Cells stably co-expressing human GAT1 and iGABASnFR are plated. A known concentration of GABA is added, causing an initial peak in fluorescence. In wells with active GAT1, the transporter will clear GABA from the medium, leading to a rapid decay in the fluorescence signal. In the presence of a GAT1 inhibitor, this decay will be slowed.

Assay_Principle cluster_0 No Inhibitor (Negative Control) cluster_1 With GAT1 Inhibitor (Test Compound) GABA_out_A Extracellular GABA GAT1_A GAT1 Transporter GABA_out_A->GAT1_A Uptake iGABASnFR_A iGABASnFR (High Fluorescence) GABA_out_A->iGABASnFR_A Binds Cell_A Cell Interior GAT1_A->Cell_A GABA_out_B Extracellular GABA (persists) iGABASnFR_B iGABASnFR (Sustained High Fluorescence) GABA_out_B->iGABASnFR_B Binds GAT1_B GAT1 (Blocked) Cell_B Cell Interior Inhibitor Inhibitor Inhibitor->GAT1_B Blocks

Caption: Principle of the fluorescent GAT1 inhibition assay.

Protocol:

  • Cell Line: Utilize a stable cell line (e.g., HEK293 or CHO) co-expressing human GAT1 (SLC6A1) and the iGABASnFR sensor.

  • Cell Plating: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for confluence on the day of the assay.

  • Compound Addition: Using an automated liquid handler, transfer compounds from the assay-ready plate to the cell plate. Also add positive control (a known GAT1 inhibitor, e.g., Tiagabine) and negative/vehicle control (DMSO).[3]

  • Pre-incubation: Incubate the cell plates with the compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • GABA Addition & Signal Reading: Transfer the plate to a kinetic plate reader. Inject a solution of GABA (at a concentration near its Km, e.g., ~10 µM) into each well and immediately begin reading the fluorescence signal over time (e.g., every 30 seconds for 10-15 minutes).

Assay Validation: The Z'-Factor

Before commencing the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is the industry-standard metric for this purpose, as it accounts for both the dynamic range of the signal and the variability of the data.[2][12][13]

Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Validation Protocol:

  • Prepare several plates with alternating columns of positive control (e.g., 10 µM Tiagabine) and negative control (DMSO vehicle).

  • Run the assay as described in section 1.2.

  • Calculate the Z'-factor for each plate.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between control signals with low variability. Ideal for HTS.[13][14]
0 to 0.5MarginalThe assay may be acceptable, but hit confirmation will be critical.[13]
< 0UnacceptableThe signal difference between controls is smaller than the data variability. The assay is not suitable for screening.[13][15]

An assay with a Z'-factor consistently above 0.5 is considered validated for high-throughput screening.[14]

Part 2: Primary Screen and Hit Analysis

Primary HTS Execution

The primary screen involves testing every compound in the library at a single, fixed concentration (e.g., 10 µM) to identify "primary hits."

Protocol:

  • Using the validated assay protocol, screen the entire azetidine compound library.

  • Include full plates of controls (positive and negative) at the beginning and end of the screening run to monitor for any systematic drift in assay performance.

  • Monitor Z'-factor values throughout the screen to ensure data quality.

Data Analysis and Hit Selection

The goal of primary data analysis is to normalize the raw data and apply a statistical cutoff to select potential hits.

Protocol:

  • Data Normalization: Raw fluorescence decay rates from each well are normalized relative to the in-plate controls. A common method is to calculate the percent inhibition for each compound:

    % Inhibition = [ (Rateₙ - Rateₛ) / (Rateₙ - Rateₚ) ] * 100

    Where:

    • Rateₙ = Mean rate of the negative control

    • Rateₚ = Mean rate of the positive control

    • Rateₛ = Rate of the sample well

  • Hit Selection: A statistical threshold is set to declare a primary hit. A common method is to define a hit as any compound that produces a percent inhibition greater than three standard deviations above the mean of the sample population.

Part 3: Hit Confirmation and Characterization

Primary hits are often subject to artifacts. This phase is crucial for eliminating false positives and confirming the activity of true hits.

Hit Confirmation

Rationale: This step confirms that the observed activity is reproducible and not due to experimental error or compound aggregation.

Protocol:

  • Source a fresh, powdered sample of each primary hit compound.

  • Prepare a new stock solution and re-test the compound in the primary assay, confirming its activity at the original screening concentration.

Dose-Response Analysis (IC₅₀ Determination)

Compounds that are confirmed as active are then tested across a range of concentrations to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.[16][17]

Protocol:

  • Perform a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution series).

  • Test each concentration in the primary GAT1 assay.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.[17]

Dose_Response xaxis Log[Inhibitor] yaxis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_x IC50 ic50_point ic50_x->ic50_point ic50_y 50% ic50_y->ic50_point

Caption: Example dose-response curve for IC₅₀ determination.

Part 4: Secondary Assays for Lead Prioritization

Confirmed hits with potent IC₅₀ values are subjected to a panel of secondary assays to further characterize their mechanism, selectivity, and potential liabilities.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, use a different method to measure GAT1 inhibition. A classic and reliable orthogonal assay is the [³H]GABA uptake assay, which measures the accumulation of radiolabeled GABA into cells.[1][18][19] A true GAT1 inhibitor should be active in both the fluorescent and radiolabeled assays.

  • Selectivity Profiling: Screen potent hits against other GABA transporters (GAT2, GAT3, BGT1) to determine their selectivity profile.[3] A compound that is highly selective for GAT1 over other subtypes is generally a more desirable therapeutic candidate, as it may have fewer off-target side effects.

  • Mechanism of Action Studies: Conduct experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive. This can be achieved by performing GABA uptake assays in the presence of the inhibitor across a range of GABA concentrations.

Conclusion

This application note provides a comprehensive, field-proven framework for conducting a high-throughput screening campaign to identify novel GAT1 inhibitors based on the promising azetidine scaffold. By employing a robust, non-radioactive primary assay, adhering to stringent validation criteria like the Z'-factor, and following a logical funnel of hit confirmation and characterization, researchers can efficiently navigate large chemical libraries to discover promising lead candidates for the development of next-generation therapeutics for epilepsy and other neurological disorders.

References

Application Notes & Protocols: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with precisely controlled three-dimensional structure is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged" motifs in drug discovery.[1] Their significance stems from the inherent ring strain (approx. 25.4 kcal/mol), which positions them in a unique chemical space between the highly reactive aziridines and the more flexible, unreactive pyrrolidines.[1] This strain imparts a degree of conformational rigidity, making azetidine-containing compounds valuable tools for probing and optimizing ligand-receptor interactions.

This guide focuses on 1-(4-Chlorophenyl)azetidine-3-carboxylic acid (CAS No. 1187933-29-4), a bifunctional building block that marries the conformational constraints of the azetidine core with the synthetic versatility of a carboxylic acid.[2] The N-(4-chlorophenyl) substituent provides a stable, lipophilic handle that can influence molecular properties and serve as a vector for exploring structure-activity relationships (SAR). As a constrained analog of β-proline, this scaffold is particularly useful for synthesizing modified peptides and small molecules with improved metabolic stability and unique pharmacological profiles.[3]

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for successful experimental design.

PropertyValueSource
CAS Number 1187933-29-4[2]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Store at room temperature

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P280. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Applications: Protocols & Mechanistic Insights

The true power of this compound lies in its dual functionality. The carboxylic acid serves as a primary handle for elongation and diversification, most notably through amide bond formation and esterification.

Amide Bond Formation: The Gateway to Novel Peptidomimetics and Small Molecules

Amide coupling is arguably the most utilized reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of marketed drugs.[4] The carboxylic acid of our title compound must first be "activated" to a more reactive intermediate to facilitate coupling with an amine.[4] This is typically achieved using a variety of coupling reagents.

Causality Behind Reagent Choice: The selection of a coupling reagent is a critical decision. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and known to suppress racemization, which is crucial when working with chiral centers.[5][6] The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with HATU), which is then readily displaced by the amine nucleophile. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the coupling reaction.[6]

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a representative primary amine, benzylamine.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir at room temperature until fully dissolved.

  • Pre-activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active ester intermediate, ensuring efficient coupling.

  • Amine Addition: Slowly add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted starting material and byproducts from the coupling reagent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.

Diagram 1: Amide Coupling Workflow This diagram illustrates the logical flow of the HATU-mediated amide coupling protocol.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Isolation A 1. Dissolve Acid in DMF B 2. Add HATU & DIPEA (Pre-activation) A->B C 3. Add Amine B->C D 4. Stir at RT (Monitor by TLC/LCMS) C->D E 5. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Flash Chromatography F->G H Pure Amide Product G->H

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Fischer Esterification: A Classic Transformation

Esterification provides another avenue for derivatization. The resulting ester can be a target molecule itself or act as a protecting group or an intermediate for further reactions like reduction or hydrolysis. The Fischer-Speier esterification is a classic, acid-catalyzed condensation between a carboxylic acid and an alcohol.[7][8]

Mechanistic Rationale: The reaction is an equilibrium process.[7] To drive it towards the product, the alcohol (e.g., methanol or ethanol) is typically used in large excess, often as the solvent.[9] An acid catalyst, such as concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This crucial step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol, ultimately leading to the ester and water.[7][10]

Protocol 2: Fischer Esterification to Synthesize Methyl 1-(4-Chlorophenyl)azetidine-3-carboxylate

Materials & Equipment:

  • This compound

  • Methanol (Anhydrous, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound in anhydrous methanol in a round-bottom flask. The methanol acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring suspension.

  • Heating: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-16 hours. The endpoint is determined by monitoring the disappearance of the starting material via TLC or LC-MS.

  • Neutralization and Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can be purified by flash column chromatography if necessary to yield the pure product.

Diagram 2: Fischer Esterification Reaction Scheme A diagram showing the key components of the acid-catalyzed esterification.

Caption: Equilibrium reaction for Fischer esterification.

Application in the Synthesis of Bioactive Scaffolds

The true utility of a building block is demonstrated by its successful incorporation into biologically relevant molecules. The 1-(4-chlorophenyl)azetidine-3-carbonyl moiety has been integrated into complex structures, such as analogs of the potent antitumor agent TZT-1027 (dolastatin 10).[11] In this context, the azetidine unit serves as a conformationally restricted dipeptide mimic, demonstrating its value in peptidomimetic design.

Diagram 3: Incorporation into a Bioactive Scaffold This diagram shows how the basic building block is part of a more complex molecule.

G A 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid (Building Block) C Amide Coupling A->C Used in B Bioactive Scaffold (e.g., TZT-1027 Analog) C->B Forms

References

Application Notes and Protocols for Cell-Based Assays Involving 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid in cell-based assays. Recognizing the structural similarities of this compound to known neuro-active agents, particularly GABAergic modulators, this document focuses on its potential role as an inhibitor of the GABA Transporter 1 (GAT-1). The protocols herein are designed to be self-validating, offering researchers, scientists, and drug development professionals a robust methodology to characterize the compound's potency, selectivity, and mechanism of action. We will detail both traditional radiolabeled and modern fluorescence-based GABA uptake assays, providing step-by-step instructions and explaining the scientific rationale behind each experimental choice.

Introduction: The Rationale for Investigating this compound as a GAT-1 Modulator

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining balanced neuronal activity.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters (GATs).[2] Of the known GAT isoforms, GAT-1 is the most prevalent and is a validated therapeutic target for neurological disorders such as epilepsy, where enhancing inhibitory GABAergic tone is beneficial.[1][2]

Compounds that inhibit GAT-1, such as Tiagabine, effectively increase the extracellular concentration of GABA, prolonging its inhibitory signaling.[1][3] The chemical structure of this compound, featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) and a carboxylic acid group, bears resemblance to GABA and other GAT-1 inhibitors. This structural analogy provides a strong scientific basis for hypothesizing that it may interact with and potentially inhibit GAT-1.

This guide, therefore, presents detailed protocols to test this hypothesis, enabling researchers to perform a thorough pharmacological characterization of this novel compound. The assays described are fundamental in early-stage drug discovery for identifying and validating new chemical entities targeting neurotransmitter transporters.[4]

Foundational Knowledge: The GAT-1 Transporter and Assay Principles

GAT-1, encoded by the SLC6A1 gene, is a sodium- and chloride-dependent symporter.[5] It utilizes the electrochemical gradients of these ions to drive the uptake of GABA against its concentration gradient.[5] Cell-based assays designed to measure GAT-1 activity leverage this transport mechanism. The fundamental principle involves incubating cells that express GAT-1 with a labeled GABA substrate (either radiolabeled or fluorescent) and measuring the rate of its intracellular accumulation. An effective GAT-1 inhibitor will compete with the labeled substrate, resulting in a decreased uptake signal.

Choosing the Right Cellular Model

The selection of an appropriate cell line is a critical first step. While primary neurons or synaptosomes can be used, they often present challenges with reproducibility and scalability.[6] For inhibitor screening and pharmacological profiling, recombinant cell lines are preferred. Human Embryonic Kidney 293 (HEK293) cells are a common choice as they provide a low-background system that can be engineered to stably express a high density of a specific transporter, such as human GAT-1.[5][7] This ensures a robust and reproducible assay window.

Experimental Workflow and Protocols

The overall workflow for characterizing a potential GAT-1 inhibitor is a multi-step process designed to confirm activity and determine potency.

GAT1_Inhibitor_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture HEK293-hGAT1 Cell Culture & Seeding Compound_Prep Compound Dilution Series Preparation Preincubation Pre-incubation with Test Compound Compound_Prep->Preincubation Uptake_Initiation Initiate Uptake with Labeled GABA Preincubation->Uptake_Initiation Incubation Timed Incubation at 37°C Uptake_Initiation->Incubation Termination Terminate Uptake (Wash/Lyse or Read) Incubation->Termination Signal_Quant Signal Quantification (Scintillation/Fluorescence) Termination->Signal_Quant IC50_Calc IC50 Curve Fitting & Potency Determination Signal_Quant->IC50_Calc

Caption: General workflow for GAT-1 inhibitor characterization.

Protocol 1: Radiolabeled [³H]GABA Uptake Assay

This classic method offers high sensitivity and is considered a gold standard for quantifying transporter activity. It relies on the use of tritium-labeled GABA ([³H]GABA).

A. Materials

  • Cells: HEK293 cells stably expressing human GAT-1 (HEK-hGAT1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES to pH 7.4.

  • Test Compound: this compound.

  • Radiolabel: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Positive Control: Nipecotic acid or Tiagabine (known GAT-1 inhibitors).[8]

  • Non-specific Uptake Control: A high concentration of a known GAT-1 inhibitor (e.g., 1 mM Nipecotic acid).

  • Plates: 96-well cell culture plates.

  • Scintillation Counter & Consumables: Scintillation fluid and vials or filtermats.

B. Step-by-Step Methodology

  • Cell Seeding: The day before the assay, seed the HEK-hGAT1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (typically 40,000–60,000 cells/well).[9] Allow cells to adhere and acclimate for at least 20 hours.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range for an unknown compound would be from 1 nM to 100 µM. Also prepare solutions for the positive control and the non-specific uptake control.

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of assay buffer containing the appropriate concentration of the test compound, positive control, or non-specific uptake control to each well.

    • Pre-incubate the plate at 37°C for 20-30 minutes. This allows the compound to bind to the transporter.[6]

  • GABA Uptake:

    • Prepare the [³H]GABA working solution in assay buffer. The final concentration should be below the Kₘ for GABA uptake to ensure sensitivity to competitive inhibition (typically 10-50 nM).

    • Initiate the uptake by adding 50 µL of the [³H]GABA working solution to each well, bringing the total volume to 100 µL.

    • Incubate the plate at 37°C for a predetermined linear uptake time (usually 10-20 minutes). This time should be optimized in preliminary experiments to ensure the uptake rate is linear.[10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells.

    • Immediately wash the cells three times with 150 µL of ice-cold assay buffer to remove extracellular radiolabel.[6]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Incubate at room temperature for 20 minutes with gentle shaking.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This high-throughput screening (HTS)-friendly method eliminates the need for radioactivity, offering a safer and more streamlined workflow. It uses a fluorescent substrate that mimics GABA and is transported by GAT-1.

Fluorescent_Assay_Principle cluster_outside Extracellular Space cluster_inside Intracellular Space Fluorophore Fluorescent GABA Mimic GAT1 GAT-1 Fluorophore->GAT1 Uptake MaskingDye Masking Dye MaskingDye->Fluorophore Quenches Extracellular Fluorescence Internalized_Fluorophore Fluorescent Signal GAT1->Internalized_Fluorophore

Caption: Principle of the fluorescence-based uptake assay.

A. Materials

  • Cells & Media: As described in Protocol 1.

  • Assay Kit: A commercial neurotransmitter uptake assay kit (e.g., from Molecular Devices).[9][11] These kits typically contain a fluorescent substrate and a masking dye that quenches extracellular fluorescence.

  • Test Compound, Controls, and Plates: As described in Protocol 1.

  • Instrumentation: A bottom-read fluorescence microplate reader.

B. Step-by-Step Methodology

  • Cell Seeding: Same as Protocol 1.

  • Compound Preparation: Same as Protocol 1.

  • Reagent Preparation: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions. This is often a single "loading buffer" solution.

  • Assay Execution:

    • Gently aspirate the culture medium from the wells.

    • Add 50 µL of assay buffer containing the appropriate concentration of the test compound, positive control, or non-specific control to each well.

    • Add 50 µL of the prepared loading buffer (containing fluorescent substrate and masking dye) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Quantification:

    • Monitor the increase in intracellular fluorescence over time (kinetic read) or measure the fluorescence at a single endpoint after a fixed incubation period (e.g., 30 minutes).[11]

    • The masking dye ensures that only the internalized, transported substrate contributes to the signal.[11]

Data Analysis and Interpretation

For both protocols, the goal is to determine the concentration of this compound that inhibits 50% of the specific GAT-1 uptake (the IC₅₀ value).

  • Calculate Percent Inhibition:

    • Total Uptake: Signal from wells with cells + labeled substrate (no inhibitor).

    • Non-Specific Uptake (NSU): Signal from wells with a saturating concentration of a known inhibitor.

    • Specific Uptake: Total Uptake - NSU.

    • For each concentration of the test compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - NSU) / (Specific Uptake)])

  • Generate IC₅₀ Curve:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Data Presentation:

The results should be summarized in a table for clear comparison.

CompoundAssay TypeIC₅₀ (µM) [95% CI]
This compound[³H]GABACalculated Value
This compoundFluorescentCalculated Value
Tiagabine (Positive Control)[³H]GABA0.02 - 0.04
Nipecotic acid (Positive Control)[³H]GABA5 - 15

Note: IC₅₀ values for controls are typical literature ranges and should be determined experimentally.

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound before handling. As a novel chemical, its toxicological properties are likely not fully characterized. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[12][13][14] Avoid inhalation of dust or aerosols and prevent skin and eye contact. When using [³H]GABA, all institutional guidelines for handling radioactive materials must be strictly followed.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and validated pathway for assessing the inhibitory activity of this compound on the GAT-1 transporter. A confirmed "hit" from these assays (i.e., a reproducible, dose-dependent inhibition of GABA uptake) would be the first critical step in characterizing its pharmacological profile.

Subsequent studies should focus on:

  • Selectivity: Testing the compound against other neurotransmitter transporters (e.g., GAT-2, GAT-3, BGT-1, DAT, SERT, NET) to determine its specificity for GAT-1.

  • Mechanism of Action: Performing kinetic studies (e.g., substrate competition assays) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Functional Assays: Moving to more complex systems, such as primary neuronal cultures or brain slice electrophysiology, to assess the compound's effect on synaptic transmission and network activity.

By following this structured approach, researchers can efficiently and accurately elucidate the biological function of this and other novel compounds, paving the way for potential new therapeutic agents.

References

Application Notes and Protocols for In Vivo Studies Using 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a novel compound with potential applications in central nervous system (CNS) drug discovery. Due to the structural motifs of an azetidine carboxylic acid and a 4-chlorophenyl group, this compound is hypothesized to modulate neuronal signaling, potentially through interaction with GABAergic or glutamatergic pathways. The following protocols are designed to be a foundational framework for researchers to assess its pharmacokinetic profile, explore its pharmacodynamic effects on seizure activity and anxiety-like behaviors in rodent models, and investigate its underlying mechanism of action. All protocols emphasize ethical considerations and scientific rigor.

Scientific Rationale and Background

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that imparts conformational rigidity to molecules, a desirable trait in drug design.[1] Azetidine-3-carboxylic acid itself is a non-proteinogenic amino acid that can act as a mimic of natural amino acids like proline, potentially influencing protein structure and function.[2] The introduction of a 4-chlorophenyl substituent is a common strategy in medicinal chemistry to enhance blood-brain barrier penetration and modulate interactions with CNS targets. This substituent is present in several compounds with known anticonvulsant and anxiolytic properties.

Given these structural features, this compound is a compelling candidate for investigation as a modulator of CNS activity. A logical starting point for its in vivo characterization is to assess its potential as an anticonvulsant and anxiolytic agent. Furthermore, understanding its effect on the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), is crucial for elucidating its mechanism of action. GABA uptake inhibitors, for instance, have shown efficacy in animal models of epilepsy by increasing synaptic GABA levels.[3]

Hypothesized Signaling Pathway Involvement:

The primary hypothesis is that this compound may act as a GABA uptake inhibitor, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission. This would lead to a reduction in neuronal excitability, manifesting as anticonvulsant and anxiolytic effects.

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential Synaptic_Cleft Synaptic Cleft GABA_Release->Synaptic_Cleft GAT1 GABA Transporter 1 (GAT1) GABA_Receptor GABA Receptor Cl_Channel Cl- Channel Opening GABA_Receptor->Cl_Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Compound 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid Compound->GAT1 Inhibition Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_Receptor GABA Binding

Caption: Hypothesized mechanism of action via GAT1 inhibition.

Ethical Considerations in Animal Studies

All in vivo experiments must be conducted in strict accordance with national and institutional guidelines for the humane care and use of laboratory animals.[2][4] Protocols should be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee prior to the commencement of any studies. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be applied to all experimental designs to minimize animal use and suffering.[5]

Preliminary Steps: Formulation and Safety

Formulation Development

Carboxylic acid-containing compounds can present formulation challenges due to their pH-dependent solubility.[6] Masking the carboxylic acid as an ester is a potential prodrug strategy to improve cell permeability.[7] For initial in vivo screening, the following vehicles can be tested for their ability to solubilize this compound.

  • For Oral (p.o.) Administration:

    • 0.5% (w/v) Methylcellulose in deionized water

    • 5% (v/v) DMSO, 40% (v/v) PEG 400, 55% (v/v) Saline

    • 20% (w/v) Hydroxypropyl-β-cyclodextrin in saline

  • For Intravenous (i.v.) Administration:

    • 5% (v/v) Solutol HS 15 in saline

    • 10% (v/v) DMSO, 90% (v/v) Saline (administer slowly)

Protocol for Formulation Screening:

  • Prepare small volumes of each potential vehicle.

  • Add increasing amounts of this compound to a fixed volume of each vehicle.

  • Vortex and sonicate at each addition.

  • Visually inspect for complete dissolution.

  • The formulation that achieves the desired concentration with the lowest percentage of organic co-solvents and is stable (no precipitation) for the duration of the experiment should be selected.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds suggest it should be handled with care.[8][9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Experimental Protocols

The following protocols are designed for adult male C57BL/6 mice or Sprague-Dawley rats, common strains used in neuropharmacology. The choice of species may depend on the specific behavioral assay and the required blood volume for pharmacokinetic analysis.[11]

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform dose selection and timing for pharmacodynamic studies.[12]

Experimental Workflow:

PK_Workflow Start Start: Acclimate Animals Dosing Administer Compound (i.v. and p.o. cohorts) Start->Dosing Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Timepoints Timepoints: Pre-dose, 5, 15, 30 min 1, 2, 4, 8, 24 h Sampling->Timepoints Plasma_Prep Process Blood to Plasma Sampling->Plasma_Prep Analysis LC-MS/MS Analysis of Compound Concentration Plasma_Prep->Analysis Data_Analysis Calculate PK Parameters (WinNonlin or similar) Analysis->Data_Analysis End End: Determine Bioavailability, Half-life, Clearance Data_Analysis->End

Caption: Workflow for a preliminary pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.

  • Dosing Groups:

    • Group 1 (n=3-4 animals): Intravenous (i.v.) administration (e.g., 1-2 mg/kg).

    • Group 2 (n=3-4 animals): Oral (p.o.) gavage (e.g., 5-10 mg/kg).

  • Blood Collection: Collect serial blood samples (approx. 25-50 µL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.[1]

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
CL ClearanceRate of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution in tissues.
F% Oral BioavailabilityFraction of the oral dose that reaches systemic circulation.
Pharmacodynamic (PD) Studies: Anticonvulsant Activity

The Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs.[13][14]

Step-by-Step Protocol (MES Test):

  • Animal Groups: Use male albino mice (n=6-8 per group).

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Phenytoin, 25 mg/kg, i.p.).

    • Groups 3-5: Test compound at three graded doses (e.g., 10, 30, 100 mg/kg, p.o.), based on PK data.

  • Dosing: Administer the vehicle, positive control, or test compound.

  • Induction of Seizure: At the time of peak plasma concentration (Tmax) determined from the PK study, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The percentage of animals in each group protected from tonic hind-limb extension is recorded.

Step-by-Step Protocol (scPTZ Test):

  • Animal Groups: Similar to the MES test, with a different positive control.

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Ethosuximide, 150 mg/kg, i.p.).

    • Groups 3-5: Test compound at three graded doses.

  • Dosing: Administer the respective treatments.

  • Induction of Seizure: At Tmax, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of clonic convulsions lasting for at least 5 seconds.

  • Endpoint: The percentage of animals in each group protected from clonic seizures is recorded.

Pharmacodynamic (PD) Studies: Anxiolytic Activity

The Elevated Plus Maze (EPM) is a widely used and validated model for assessing anxiety-like behavior in rodents.[3][15]

Experimental Workflow:

EPM_Workflow Start Start: Acclimate Animals & Habituate to Test Room Dosing Administer Compound or Vehicle Start->Dosing Wait Wait for Tmax Dosing->Wait Placement Place Mouse in Center of EPM, Facing Open Arm Wait->Placement Recording Record 5-minute Session with Video-Tracking Software Placement->Recording Analysis Analyze Key Behavioral Parameters Recording->Analysis End End: Compare Groups for Anxiolytic Effect Analysis->End

Caption: Workflow for the Elevated Plus Maze test.

Step-by-Step Protocol:

  • Animal Groups: Use male mice (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.).

    • Groups 3-5: Test compound at three graded doses.

  • Dosing: Administer treatments at the appropriate time before testing (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Testing:

    • Place a mouse in the center of the elevated plus maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead camera and video-tracking software.

  • Data Analysis: The primary parameters of interest are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for locomotor effects).

  • Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.[16]

Mechanistic Study: In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in specific brain regions of awake, freely moving animals, providing direct evidence of target engagement.[17][18]

Step-by-Step Protocol:

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., hippocampus or prefrontal cortex) in rats. Allow for a 2-3 day recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[19]

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.

  • Drug Administration: Administer the test compound at an effective dose determined from the PD studies.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection or LC-MS/MS.[20]

  • Data Analysis: Express the post-dose GABA concentrations as a percentage of the average baseline concentration for each animal.

Table 2: Data Presentation for In Vivo Studies

Study TypeAnimal ModelKey Parameters MeasuredExpected Outcome for Active Compound
Pharmacokinetics Rat/MouseCmax, Tmax, AUC, t1/2, CL, Vd, F%Good oral bioavailability and CNS penetration.
Anticonvulsant Mouse% Protection from tonic/clonic seizuresDose-dependent increase in protection.
Anxiolytic MouseTime in open arms, Open arm entriesDose-dependent increase in open arm exploration.
Microdialysis RatExtracellular GABA levels in hippocampusSignificant increase in GABA concentration post-dose.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties and its pharmacodynamic effects in validated models of epilepsy and anxiety, researchers can generate the critical data needed to assess its therapeutic potential. The inclusion of mechanistic studies, such as in vivo microdialysis, will further illuminate its mode of action and guide future drug development efforts. It is imperative that all studies are conducted with rigorous scientific and ethical standards to ensure the validity and reproducibility of the findings.

References

Application Note & Protocol: Formulation Strategies for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid (CAS: 1187933-29-4) for use in biological assays. Azetidine scaffolds are of significant pharmacological interest, appearing in a diverse range of biologically active compounds.[1][2] However, the reliability and reproducibility of biological data are critically dependent on the proper solubilization and formulation of the test compound. This guide outlines systematic protocols for solubility assessment, the preparation of stable stock solutions, and subsequent dilution into vehicles suitable for both in vitro and in vivo experimental models. We emphasize the rationale behind formulation choices to empower researchers to develop robust and validatable assay conditions.

Compound Profile and Physicochemical Considerations

Understanding the fundamental properties of this compound is the first step in designing an effective formulation strategy. As a solid at room temperature, its solubility is dictated by its zwitterionic character, possessing both a basic nitrogen atom within the azetidine ring and an acidic carboxylic acid group. This structure suggests that its aqueous solubility will be highly dependent on pH.

PropertyValue / ObservationSource
CAS Number 1187933-29-4[3]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
Physical Form Solid
Predicted pKa ~2.4 (acidic)[4]
Storage Store at room temperature as a solid.

Note: The pKa value is predicted for a structurally similar bromo-analog and should be used as a general guide. The carboxylic acid moiety is the primary driver of this acidic pKa.

Protocol for Systematic Solubility Assessment

Rationale: Before preparing a high-concentration stock, it is essential to empirically determine the compound's solubility in a panel of common laboratory solvents. This step prevents unforeseen precipitation issues and informs the selection of an appropriate primary solvent for stock solutions. The following protocol describes a simple, cost-effective method to estimate solubility.

Workflow for Solubility Determination

G cluster_setup Setup cluster_testing Iterative Testing cluster_outcome Outcome A Accurately weigh 1-2 mg of the compound into multiple microfuge tubes. B Select a solvent (e.g., DMSO, Ethanol, PBS). A->B C Add a small, known volume of solvent (e.g., 10 µL). B->C D Vortex and sonicate for 2-5 minutes. C->D E Visually inspect for dissolved particles. D->E F Completely Dissolved: Calculate concentration (mg/mL). Record as ≥ this value. E->F Yes G Insoluble/Partially Soluble: Add another aliquot of solvent. Return to Vortex/Sonicate step. E->G No H Record final solubility (e.g., < 1 mg/mL or ~10 mg/mL). F->H G->D Repeat

Caption: Workflow for empirical solubility assessment.

Step-by-Step Protocol:
  • Preparation: Accurately weigh approximately 1-2 mg of this compound into several clear glass vials or microcentrifuge tubes.

  • Solvent Panel: Prepare a panel of common solvents. Recommended starting solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Titration:

    • To the first vial, add a small, precise volume of the first solvent (e.g., 20 µL).

    • Vigorously vortex the vial for 1 minute, followed by sonication in a water bath for 5-10 minutes to aid dissolution.

  • Observation:

    • Visually inspect the solution against a dark background. If the solution is completely clear with no visible particulates, the compound is considered dissolved. Calculate the concentration (e.g., 1 mg in 20 µL = 50 mg/mL).

    • If solid material remains, add another aliquot of solvent (e.g., another 20 µL), and repeat step 3.

  • Documentation: Continue this process until the compound dissolves or a large volume of solvent has been added, indicating poor solubility. Record the approximate solubility in a table.

Expected Results & Interpretation Table
SolventPredicted SolubilityRationale
DMSO High (>20 mg/mL)Aprotic, polar solvent effective for a wide range of organic molecules.[5]
Ethanol/Methanol Low to ModeratePolar protic solvents; may have some success but less effective than DMSO.
Water / PBS (pH 7.4) LowThe compound is zwitterionic. At neutral pH, solubility is often at its minimum.
Aqueous Base (0.1 N NaOH) HighThe basic solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Preparation of High-Concentration Stock Solutions

Rationale: A concentrated stock solution, typically prepared in an organic solvent like DMSO, is the foundation for preparing working solutions for most assays. This approach minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts.[6]

Protocol for a 50 mM DMSO Stock Solution:
  • Calculation:

    • Molecular Weight (MW) = 211.65 g/mol

    • To make 1 mL of a 50 mM solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.050 mol/L * 0.001 L * 211.65 g/mol * 1000 mg/g = 10.58 mg

  • Preparation:

    • Accurately weigh 10.58 mg of this compound into a sterile vial.

    • Add 1.0 mL of anhydrous (or low-water) DMSO.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to expedite dissolution.

  • Storage and Stability:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in tightly sealed tubes.

    • Store aliquots at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years).[7]

    • Crucial Insight: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation of less soluble materials over time. For critical or long-term studies, the stability of the stock solution under storage conditions should be empirically verified, for example, by comparing the activity of a fresh vs. aged stock solution.[8]

Formulation for In Vitro Assays

Rationale: The primary challenge in preparing working solutions for cell-based or biochemical assays is diluting the organic stock solution into an aqueous assay buffer or cell culture medium without causing the compound to precipitate. The final concentration of the organic solvent must also be kept below a level that affects the biological system (typically <0.5% v/v for DMSO).

Protocol for Preparing Working Solutions:
  • Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a sudden solvent change, perform an intermediate dilution of the DMSO stock in a serum-free culture medium or assay buffer. For example, dilute the 50 mM stock 1:100 into the medium to create a 500 µM intermediate solution (final DMSO concentration is now 1%).

  • Final Dilution: Add small volumes of the intermediate solution (or the primary stock for high final concentrations) to the final assay wells to achieve the desired test concentrations.

  • Vehicle Control: This is a mandatory component of any valid experiment. Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the intermediate dilution) to control wells, ensuring the final solvent concentration is identical across all wells (test and control).

  • Solubility Check: After preparing the final dilutions, visually inspect the plate or tubes for any signs of precipitation. If cloudiness or precipitate is observed, the concentration is above the compound's aqueous solubility limit under those conditions, and the results will not be reliable.

Formulation Strategies for In Vivo Studies

Rationale: In vivo formulations are more complex and must be tailored to the route of administration, required dose, and toxicological considerations of the vehicle itself. The goal is to create a safe, stable, and bioavailable formulation.

Decision Tree for In Vivo Formulation

G A Determine Required Dose (mg/kg) & Administration Route B Is the compound soluble in aqueous buffer at the required concentration and physiological pH? A->B C Use pH-adjusted saline or PBS vehicle. B->C Yes D Consider co-solvent or surfactant-based vehicle. B->D No E Is the compound stable in the chosen vehicle? C->E D->E F Consider a suspension (for oral route). D->F If solution is not feasible G Proceed with tolerability and PK studies. E->G Yes H Reformulate. Re-evaluate vehicle components. E->H No F->G H->D

Caption: Decision-making workflow for in vivo formulation.

Vehicle Options:
  • Aqueous Solutions (Preferred for IV):

    • Strategy: Leverage the carboxylic acid moiety. Dissolve the compound in a minimal amount of 0.1 N NaOH to form the sodium salt, then dilute with saline or PBS and adjust the final pH to ~7.4.

    • Causality: Salt formation dramatically increases aqueous solubility for many acidic compounds. This is the simplest and often safest formulation for intravenous administration.

  • Co-Solvent Systems:

    • Use Case: When aqueous solubility is insufficient even with pH adjustment.

    • Rationale: These systems use water-miscible organic solvents and surfactants to keep the compound in solution.[6][9] The composition must be carefully optimized to maximize solubility while minimizing toxicity.

    • Example Formulations:

Vehicle ComponentPurposeExample % (v/v) for OralExample % (v/v) for IV (use with caution)
DMSO Solubilizer5-10%< 5%
PEG 400 Solubilizer30-40%10-20%
Polysorbate 80 (Tween 80) Surfactant/Wetting Agent5-10%1-5%
Saline or Water Diluentq.s. to 100%q.s. to 100%
  • Aqueous Suspensions (Oral Gavage):

    • Use Case: For poorly soluble compounds when a solution is not feasible for oral administration.

    • Strategy: The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent.

    • Example Vehicle: 0.5% - 1% (w/v) carboxymethyl cellulose (CMC) in water. A wetting agent like 0.1% Tween 80 can be added to improve particle dispersion.

Self-Validation: Regardless of the chosen vehicle, it is critical to run a maximum tolerated dose (MTD) study of the vehicle alone in the chosen animal model and strain before initiating the definitive experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step sequence:

  • Palladium-Catalyzed N-Arylation: A Buchwald-Hartwig amination reaction is employed to couple an ethyl or tert-butyl azetidine-3-carboxylate with a 4-chlorophenyl halide.

  • Ester Hydrolysis: The resulting ester intermediate is then saponified to yield the final carboxylic acid product.

This guide will address potential issues in both of these critical steps.

Troubleshooting Guide

Step 1: Buchwald-Hartwig N-Arylation

Q1: My N-arylation reaction shows low conversion to the desired ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Buchwald-Hartwig coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For the coupling of a cyclic amine like azetidine with an electron-neutral aryl chloride, a catalyst system with high activity is required.

    • Recommendation: Employ a pre-formed palladium catalyst such as [Pd(cinnamyl)Cl]₂ with a biarylphosphine ligand like XPhos or SPhos. These ligands are known to be effective for challenging C-N cross-coupling reactions.[1][2] If starting with a Pd(0) source like Pd₂(dba)₃, ensure complete reduction to the active Pd(0) species.

  • Base Selection: The strength and solubility of the base are crucial.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these reactions.[3] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[3]

  • Solvent and Temperature: The solvent must be anhydrous and capable of dissolving the reagents.

    • Recommendation: Toluene or dioxane are standard solvents for Buchwald-Hartwig reactions. Ensure they are thoroughly dried before use. The reaction temperature typically ranges from 80-110 °C.[3] If you observe thermal decomposition of your starting materials or product, a lower temperature with a more active catalyst system should be considered.

  • Aryl Halide Reactivity: While 4-chlorobromobenzene is a suitable starting material, aryl bromides are generally more reactive than aryl chlorides.[3]

    • Recommendation: If using 4-chlorobromobenzene, ensure your catalyst system is active enough for C-Cl bond activation. Alternatively, using 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene could improve reactivity, but be mindful that iodide can sometimes inhibit the catalyst.[3]

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add ethyl azetidine-3-carboxylate (1.0 eq.) and 1-bromo-4-chlorobenzene (1.1 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Q2: I am observing significant amounts of a dehalogenated side product (chlorobenzene) and hydrodehalogenated starting material (azetidine-3-carboxylate). How can I minimize these side reactions?

A2: The formation of dehalogenated and hydrodehalogenated byproducts is a known issue in Buchwald-Hartwig aminations.

  • β-Hydride Elimination: An unproductive side reaction can occur where the amide intermediate undergoes β-hydride elimination, leading to the formation of an imine and a hydrodehalogenated arene.[2]

    • Recommendation: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands like XPhos or RuPhos generally favor the desired reductive elimination.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote side reactions.

    • Recommendation: Monitor the reaction closely and stop it once the starting material is consumed. If side products are forming early, consider lowering the reaction temperature and using a more active catalyst to reduce the required reaction time.

Q3: My purification of ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate is challenging due to co-eluting impurities. What are some effective purification strategies?

A3: Purification can be complicated by residual catalyst, ligands, and side products.

  • Chromatography:

    • Recommendation: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Sometimes, using a different solvent system, such as dichloromethane/methanol, can improve separation.

  • Acid-Base Extraction:

    • Recommendation: The product is a tertiary amine and can be protonated. An acidic wash (e.g., dilute HCl) can extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent. Be cautious with the pH to avoid premature hydrolysis of the ester.

Step 2: Ester Hydrolysis

Q4: My hydrolysis of ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate is incomplete, or I am seeing decomposition of my product.

A4: Both incomplete reaction and product degradation are common challenges during ester hydrolysis.

  • Choice of Hydrolysis Conditions:

    • Base-Catalyzed Hydrolysis (Saponification): This is generally preferred as it is an irreversible reaction.[4]

      • Recommendation: Use an excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF, methanol, and water. Heating may be required to drive the reaction to completion.

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and an excess of water is needed to push the equilibrium towards the products.[4]

      • Recommendation: Refluxing the ester in a mixture of an aqueous acid (e.g., 6N HCl) and a co-solvent like dioxane can be effective. However, the acidic conditions and high temperatures can potentially lead to the opening of the strained azetidine ring.[5]

  • Monitoring the Reaction:

    • Recommendation: Follow the disappearance of the starting material by TLC or LC-MS. The product carboxylic acid will have a different retention factor/time and can be visualized with an appropriate stain or detection method.

  • Work-up Procedure:

    • Recommendation: After basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., 1N HCl) to the isoelectric point of the amino acid to precipitate the product. The pH at which the product precipitates may need to be determined empirically, but it is typically in the range of pH 3-5. Avoid strongly acidic conditions for extended periods.

Experimental Protocol: Ester Hydrolysis

  • Dissolve ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate (1.0 eq.) in a mixture of THF and methanol (3:1).

  • Add a solution of LiOH (2.0-3.0 eq.) in water.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully add 1N HCl dropwise with stirring until the pH is ~4.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for this synthesis?

A: The primary starting materials are an ester of azetidine-3-carboxylic acid (e.g., ethyl azetidine-3-carboxylate hydrochloride) and a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene).

Q: How can I monitor the progress of the reactions?

A: Both thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques. For TLC, a typical mobile phase for the N-arylation step is a mixture of hexanes and ethyl acetate. For the hydrolysis step, a more polar system like dichloromethane and methanol may be necessary.

Q: What are the expected spectral data for the final product?

A: For this compound, you would expect to see:

  • ¹H NMR: Aromatic protons in the 7.0-7.5 ppm region, and aliphatic protons of the azetidine ring between 3.5 and 4.5 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.

  • ¹³C NMR: Aromatic carbons in the 115-150 ppm range, azetidine carbons between 40 and 60 ppm, and a carbonyl carbon above 170 ppm.

  • Mass Spectrometry (ESI): A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

Q: Are there any safety precautions I should be aware of?

A: Yes.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Buchwald-Hartwig N-Arylation cluster_step2 Step 2: Ester Hydrolysis start1 Ethyl azetidine-3-carboxylate + 1-Bromo-4-chlorobenzene reagents1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product1 Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate reagents1->product1 100 °C, 12-24h reagents2 Base (e.g., LiOH) Solvent (THF/MeOH/H₂O) then H⁺ workup product1->reagents2 final_product This compound reagents2->final_product RT-50 °C, 4-12h

Caption: Synthetic workflow for this compound.

Data Summary

StepReactionKey ReagentsTypical ConditionsCommon Issues
1Buchwald-Hartwig N-ArylationPd catalyst, phosphine ligand, baseToluene or dioxane, 80-110 °CLow conversion, dehalogenation, purification challenges
2Ester HydrolysisLiOH or NaOH, then acidTHF/MeOH/H₂O, RT-50 °CIncomplete reaction, product decomposition, difficult work-up

References

overcoming solubility issues with 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

A Guide for Navigating Experimental Challenges

Welcome to the dedicated support resource for this compound (CAS 1187933-29-4). This guide has been developed by our Senior Application Scientists to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common experimental hurdles, with a primary focus on overcoming solubility issues. Our goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.

Troubleshooting Guide: Overcoming Solubility Issues

The unique structure of this compound, featuring a hydrophobic 4-chlorophenyl ring and a polar, ionizable azetidine-3-carboxylic acid moiety, presents a common challenge for researchers: poor aqueous solubility at physiological pH. This section provides a systematic, causality-driven approach to effectively solubilize this compound for various applications.

Question: My compound, this compound, is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). How can I prepare a solution for my biological assay?

Answer: This is the most frequently encountered issue. The low solubility in neutral aqueous media is due to the carboxylic acid group being predominantly in its protonated, less polar form. To overcome this, two primary strategies can be employed: pH adjustment or the use of a co-solvent. The choice depends on the constraints of your experimental system.

G cluster_start Initial Problem cluster_path1 Strategy 1: pH Adjustment cluster_path2 Strategy 2: Co-Solvent Method A Compound is insoluble in neutral aqueous buffer (pH ~7.4) B Is a pH shift tolerable for your experiment? A->B C Add dilute base (e.g., 0.1 M NaOH) dropwise to deprotonate the carboxylic acid into a soluble salt. B->C  Yes   F Prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent. B->F  No   D Monitor pH and stir until the compound fully dissolves (typically pH > 8.0). C->D E Solution Prepared. Verify final pH is compatible with the assay. D->E G Recommended Solvents: 1. DMSO (most common) 2. DMF 3. Ethanol F->G H Perform a serial dilution of the stock solution into the final aqueous buffer. F->H I CRITICAL: Ensure the final organic solvent concentration is low and consistent across all experiments. H->I J Solution Prepared. Always include a vehicle control (buffer + co-solvent) in your assay. I->J

Figure 1: Decision workflow for solubilizing the compound in aqueous buffers.

Protocol 1: Solubilization via pH Adjustment

This method leverages the acidic nature of the carboxylic acid group. By increasing the pH, the proton is removed, forming a highly polar and water-soluble carboxylate salt.[1][2][3][4]

  • Preparation: Suspend the accurately weighed this compound in approximately 80% of the final desired volume of your aqueous buffer.

  • Titration: While stirring vigorously, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the suspension's clarity and the solution's pH. The solid will begin to dissolve as the pH rises.

  • Completion: Continue adding base until the solid is completely dissolved. The final pH will likely be in the range of 8.0-9.5.

  • Final Volume: Add the remaining buffer to reach the final target concentration and volume.

  • Validation: Before proceeding, confirm that this final pH is compatible with your biological assay, as it could affect cell viability or protein activity.

Trustworthiness: This method is self-validating. The visual endpoint (a clear, precipitate-free solution) directly confirms that the compound has been successfully solubilized.

Protocol 2: Solubilization via Co-Solvent

This is the most common strategy when the pH of the final solution cannot be altered.[5][6][7][8] It involves dissolving the compound at a high concentration in an organic solvent and then diluting it to the working concentration in the aqueous buffer.

  • Solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) by dissolving the compound in 100% DMSO. Gentle warming or sonication may assist in dissolution.

  • Working Solution Preparation: Perform a serial dilution of the DMSO stock into your final aqueous buffer to achieve the desired working concentration. For example, to make a 50 µM solution, you would perform a 1:1000 dilution of the 50 mM stock.

  • Vehicle Control (Critical): The final concentration of the co-solvent can impact the biological system.[9][10][11] It is imperative to run a "vehicle control" in parallel, which contains the exact same final concentration of the co-solvent (e.g., 0.1% DMSO) in the buffer but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for creating a stock solution?

For biological applications, DMSO is the industry standard due to its high solubilizing power and miscibility with water.[5] For chemical synthesis, polar aprotic solvents are generally most effective.

Solvent ClassRecommended SolventsUse Case & Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent. Ideal for creating high-concentration stock solutions for both biological and chemical applications due to strong dipole-dipole interactions with the solute.
Polar Protic Methanol, Ethanol Good. Can be used, but may not achieve the same high concentrations as DMSO. Often used in formulations where DMSO is not tolerated.[6]
Ethers THF, 1,4-Dioxane Moderate to Low. Solubility is limited. May be used in specific chemical reactions but not ideal for stock solutions.
Halogenated DCM, Chloroform Very Low. The polar carboxylic acid makes it poorly soluble in these less polar solvents.

Q2: I'm preparing a formulation for an in vivo animal study. What strategies should I consider?

In vivo formulations require a careful balance of solubility, concentration, and tolerability in the animal. A multi-step approach is often necessary.[12][13][14]

G A Goal: In Vivo Formulation B Step 1: Try Aqueous Salt Formulation via pH adjustment (e.g., using NaOH or L-Arginine) A->B C Is the resulting solution clear, stable, and at a physiologically tolerable pH (~7.0-8.5)? B->C D Step 2: Explore Co-Solvent Systems C->D No E Formulation Successful. Proceed to dosing. C->E Yes F Common Vehicles: - Saline/PEG400/Ethanol - Saline/Solutol/Propylene Glycol - 10% DMSO / 40% PEG400 / 50% Water D->F G Screen for solubility and stability. Assess for precipitation upon dilution. D->G H Is a stable solution achieved at the target dose volume? G->H H->E Yes I Step 3: Consider Complexation Agents H->I No J Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex and increase apparent water solubility. I->J

References

Technical Support Center: Stability of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this molecule in solution. Understanding and controlling the stability of this compound is paramount for generating reliable experimental data and for its successful application in further research and development.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the compound's behavior, ensuring you can not only solve immediate issues but also proactively design more robust experiments.

Section 1: Core Stability Concerns & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the primary structural features of this molecule that influence its stability?

Answer: The stability of this compound is dictated by three key structural motifs:

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle possesses significant ring strain (approx. 25.4 kcal/mol).[1] This inherent strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening reactions, which is a primary degradation pathway.[1][2]

  • The Carboxylic Acid Group: This functional group imparts pH-dependent solubility and stability. The acidity of the carboxylic acid (pKa typically in the 4-5 range for similar structures) means its ionization state changes dramatically across the physiological pH range, influencing its reactivity.[3][4]

  • The 4-Chlorophenyl Group: The aromatic ring with a halogen substituent can be susceptible to photodegradation, a factor that should not be overlooked during handling and storage.[5][6]

Q2: What is the most significant degradation pathway I should be aware of?

Answer: The most critical degradation pathway is the hydrolysis of the azetidine ring . Due to the ring strain, the C-N bonds are more labile than in larger, unstrained rings like pyrrolidine. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the opening of the four-membered ring.[7][8] A likely mechanism involves the formation of a reactive azetidinium ion intermediate, which is then attacked by water or hydroxide ions.[7][8]

Q3: What is the optimal pH for storing this compound in aqueous solutions?

Answer: While experimental verification is essential for your specific buffer system, the compound is predicted to have its maximum stability in the mildly acidic to neutral pH range, approximately pH 4 to 7 .[9]

  • Under strongly acidic conditions (pH < 3): Acid-catalyzed hydrolysis is accelerated.

  • Under strongly basic conditions (pH > 8): Base-catalyzed hydrolysis, driven by the potent nucleophilicity of hydroxide ions, becomes significant. A V-shaped or U-shaped pH-rate profile, where the degradation rate is lowest in the middle pH range, is typical for compounds susceptible to both acid and base hydrolysis.[10]

Q4: How should I store stock solutions of this compound?

Answer: Based on general principles of chemical stability, the following storage conditions are recommended:

  • Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advised. For long-term storage (weeks to months), solutions should be flash-frozen and stored at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can degrade the compound and affect solution integrity.[11][12]

  • Light: Due to the photosensitive nature of the chlorophenyl group, always store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.[11]

  • Atmosphere: If oxidative degradation is a concern, consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Issue: Rapid Disappearance of Parent Compound in Analytical Runs

Symptom: You observe a significant and unexpectedly fast decrease in the peak area of this compound during an HPLC analysis or upon letting the prepared sample sit in the autosampler.

Potential CauseScientific RationaleRecommended Solution
Inappropriate pH of Sample Diluent or Mobile Phase The compound is undergoing rapid acid- or base-catalyzed hydrolysis in the solution used for analysis.[9][10]Ensure the pH of your sample diluent and HPLC mobile phase is within the optimal stability range (ideally pH 4-7). Prepare samples immediately before analysis.
High Temperature in Autosampler Chemical degradation rates, particularly hydrolysis, increase with temperature according to the Arrhenius equation.Set the autosampler temperature to a lower value, such as 4°C, to minimize degradation while samples are queued for injection.
Photodegradation from Ambient Light The chlorophenyl moiety can absorb UV/Vis light, leading to photochemical degradation.[5] This is especially relevant if using a UV detector and clear vials.Use amber or light-blocking autosampler vials. If unavailable, wrap clear vials in foil. Minimize the exposure of stock solutions and samples to laboratory lighting.
Catalysis by Buffer Components Certain buffer species can act as catalysts for hydrolysis or other degradation reactions.[9]If instability persists, switch to a different, well-characterized, and inert buffer system such as phosphate or acetate.
Issue: Emergence of New, Unidentified Peaks in the Chromatogram

Symptom: During a stability study or even routine analysis, new peaks appear in your chromatogram that were not present in the initial sample.

Potential CauseScientific RationaleRecommended Solution
Forced Degradation is Occurring The appearance of new peaks is the expected outcome of degradation. These are likely hydrolysis products, oxides, or photo-isomers.[13]This is an opportunity for characterization. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks to help identify their structures and confirm the degradation pathway.[7][14]
Oxidative Degradation Dissolved oxygen in solvents can lead to the formation of oxidative byproducts, especially if trace metal impurities are present.[15]Prepare fresh mobile phases daily. Consider sparging solvents with helium or nitrogen to remove dissolved gases. If permissible for your application, adding a small amount of an antioxidant could be tested.
On-Column Degradation The stationary phase of the HPLC column (e.g., residual silanols on a C18 column) can sometimes catalyze the degradation of sensitive compounds.Test different types of HPLC columns (e.g., end-capped, different stationary phase). Ensure the mobile phase pH is well within the working range for the column.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for assessing the stability of your compound. A stability-indicating analytical method (typically HPLC-UV) is a prerequisite for these studies.

Protocol 1: pH-Rate Profile Determination

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2.0, 4.0, 5.0, 7.0, 9.0, and 12.0). Use buffers with known, simple components (e.g., HCl/KCl for pH 2, acetate for pH 4-5, phosphate for pH 7, borate for pH 9, NaOH/KCl for pH 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is known to be stable.

  • Incubation: Spike a small volume of the stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to not significantly alter the aqueous buffer properties.

  • Time Points: Immediately after preparation (T=0), inject a sample from each pH solution into the HPLC system.

  • Incubate & Sample: Place all solutions in a constant temperature bath (e.g., 40°C to accelerate degradation). At specified time points (e.g., 2, 4, 8, 12, 24 hours), draw an aliquot from each solution for HPLC analysis.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining percentage of the parent compound versus time. The slope of this line gives the observed degradation rate constant (k_obs_). Plot log(k_obs_) versus pH to generate the pH-rate profile.

Expected Outcome Data Table:

pHT=0h (% Peak Area)T=4h (% Peak Area)T=8h (% Peak Area)T=24h (% Peak Area)
2.010085.272.140.5
4.010099.198.395.8
7.010099.599.097.2
9.010096.392.581.0
12.010070.155.420.7
Protocol 2: Forced Degradation (Stress Testing) Workflow

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[13]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, RT) stock->base Aliquot ox Oxidation (3% H₂O₂, RT) stock->ox Aliquot therm Thermal (60°C in Solution) stock->therm Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot neutralize Neutralize Samples (if necessary) acid->neutralize Time Points base->neutralize Time Points ox->neutralize Time Points therm->neutralize Time Points photo->neutralize Time Points hplc Analyze by Stability- Indicating HPLC-UV/MS neutralize->hplc identify Identify & Characterize Degradation Products hplc->identify

Caption: Workflow for a forced degradation study.

Section 4: Visualizing the Primary Degradation Pathway

The hydrolytic ring-opening of the azetidine core is the most probable non-photolytic degradation route. The reaction can be catalyzed by both acid and base, proceeding through different intermediates but ultimately leading to a similar ring-opened product.

Caption: Proposed hydrolytic degradation pathways.

References

troubleshooting unexpected side reactions with 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. As a constrained non-canonical amino acid, it offers unique structural properties for drug design, but its inherent ring strain and bifunctional nature can lead to unexpected side reactions.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to help you anticipate challenges, diagnose issues, and optimize your experimental outcomes.

Part 1: Troubleshooting Unexpected Side Reactions

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a solution.

Question 1: "I'm attempting an amide coupling reaction, but I'm seeing a low yield of my desired product and multiple unknown peaks in my LC-MS. One major peak corresponds to the mass of my amine starting material plus 42 Da, and another matches the mass of N,N'-dicyclohexylurea (DCU) when using DCC."

Answer:

This constellation of observations points strongly to side reactions related to the carboxylic acid activation step, a common issue in peptide synthesis.[3] The two key side reactions to consider are N-acylurea formation and decomposition of the activated ester.

Plausible Causes & Mechanisms:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate.[3] If this intermediate does not react promptly with your amine nucleophile, it can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct is no longer reactive towards your amine, effectively consuming your starting material and reducing your yield. The mass corresponding to your amine + 42 Da is likely not related to this, but the presence of DCU (or the equivalent for EDC) is a hallmark of this pathway.

  • Decomposition of the Activated Species: The activated O-acylisourea or a subsequently formed active ester (e.g., with HOBt or NHS) can be unstable. The strained azetidine ring might exacerbate this instability. Decomposition pathways can be complex, leading to multiple unidentifiable small molecule impurities.

Troubleshooting Workflow & Solutions:

This workflow is designed to minimize the lifetime of the highly reactive activated intermediate, thereby favoring the desired reaction with the amine.

G cluster_0 Troubleshooting Amide Coupling A Problem: Low Yield & Byproducts (N-Acylurea, etc.) B Step 1: Change Order of Addition Pre-mix acid, base, and amine *before* adding coupling reagent. A->B Isolate intermediate? No C Step 2: Use an Additive Incorporate HOBt or Oxyma Pure® to form a more stable active ester. B->C Still seeing byproducts? Yes F Outcome: Improved Yield & Purity B->F Solved? Yes D Step 3: Switch Coupling Reagent Change from carbodiimides (DCC, EDC) to phosphonium (PyBOP) or uronium (HATU, HBTU) reagents. C->D Additive ineffective? Yes C->F Solved? Yes E Step 4: Optimize Reaction Conditions Lower temperature to 0 °C during activation. Ensure anhydrous conditions. D->E Still problematic? Yes D->F Solved? Yes E->F Solved? Yes

Caption: Logic diagram for troubleshooting amide coupling failures.

Detailed Protocols:

  • Protocol 1: Optimized EDC/HOBt Coupling:

    • Dissolve this compound (1.0 eq), your amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor by LC-MS.

  • Protocol 2: High-Efficiency HATU Coupling:

    • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5-10 minutes (pre-activation).

    • Add your amine (1.1 eq) to the pre-activated mixture.

    • Stir at room temperature for 1-4 hours.

    • Monitor by LC-MS. Uronium-based reagents like HATU are often more efficient and generate fewer side products than carbodiimides.[3]

Question 2: "My reaction requires heating, and I'm observing a significant amount of a new product with a mass that is 44 Da less than my starting material. What is happening?"

Answer:

A mass loss of 44 Da corresponds precisely to the loss of a molecule of carbon dioxide (CO₂). You are likely observing thermal decarboxylation of your starting material. While azetidine-3-carboxylic acids are not as prone to this as β-keto acids, the reaction can be induced by heat, especially in the presence of acid or base catalysts.[4]

Plausible Mechanism:

The reaction proceeds through the loss of CO₂ to generate a transient carbanion at the C3 position of the azetidine ring. This carbanion is then quenched by a proton source in the reaction medium to yield 1-(4-chlorophenyl)azetidine.

G compound 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid intermediate [ C3 Carbanion Intermediate ] compound->intermediate Heat (-CO₂) product 1-(4-Chlorophenyl)azetidine intermediate->product H⁺ Quench

Caption: Simplified mechanism of thermal decarboxylation.

Troubleshooting & Solutions:

The primary solution is to avoid excessive heat.

  • Re-evaluate Thermal Requirement: Can the reaction be run at a lower temperature for a longer time? Is there a catalyst that could lower the activation energy and allow for milder conditions?

  • Protecting Group Strategy: If the carboxylic acid is not the reacting functional group, consider protecting it as an ester (e.g., methyl or benzyl ester). Esters are thermally stable and will prevent decarboxylation. The ester can be removed in a subsequent step under conditions known to be compatible with the azetidine ring (e.g., LiOH for methyl esters, hydrogenolysis for benzyl esters).

  • pH Control: Avoid strongly acidic or basic conditions at elevated temperatures, as these can catalyze the decarboxylation process.[4]

Question 3: "After my reaction or during workup with acid/base, I'm seeing a product with the same mass as my expected product, but it has a different retention time and NMR spectrum. I also see smaller fragments that seem to be related to my molecule breaking apart."

Answer:

This scenario suggests either epimerization at a newly formed stereocenter or, more severely, ring-opening of the azetidine core. The four-membered azetidine ring is strained and susceptible to cleavage by nucleophiles, acids, and bases.[5][6]

Plausible Causes & Mechanisms:

  • Ring-Opening via Nucleophilic Attack: Strong nucleophiles can attack one of the ring carbons (C2 or C4), leading to cleavage of a C-N bond. This is particularly prevalent if the azetidine nitrogen becomes protonated or quaternized, making the ring more electrophilic.[7][8] For example, workup with a strong acid like HCl followed by a nucleophilic solvent or anion can lead to a ring-opened chloropropyl amine derivative.

  • Ring Instability at Extreme pH: Both strong acids and strong bases can promote ring-opening pathways, even without strong external nucleophiles.[5] The specific products will depend on the exact conditions and the structure of the molecule.

Troubleshooting Workflow & Solutions:

Observation Potential Cause Recommended Action Rationale
Unexpected Isomer (Same Mass)Epimerization at an adjacent center during workup.Use milder workup conditions: saturated NaHCO₃ instead of NaOH; dilute citric acid instead of HCl.Avoids harsh pH that can deprotonate/reprotonate stereocenters.
Fragments in MSAzetidine Ring-Opening Buffer the reaction medium if possible. Avoid prolonged exposure to strong acids (e.g., >1N HCl) or bases (e.g., >1N NaOH).The strained ring is the most likely point of fragmentation under harsh conditions.[5][9]
Product Insoluble in OrganicRing-opening to form a polar, salt-like amino acid derivative.If acidic workup was used, carefully neutralize with a weak base and extract. Analyze the aqueous layer for product.The ring-opened product will have significantly different polarity.

Preventative Measures:

  • pH Control: Maintain the reaction and workup pH between 4 and 9 where possible.

  • Nucleophile Choice: Be mindful of using strong, unhindered nucleophiles in your reaction, as they may compete with your desired reaction and attack the azetidine ring.

  • Deprotection Conditions: If using the azetidine in peptide synthesis, standard strong acid cleavage cocktails (e.g., high % TFA) should be used with caution and for the minimum time necessary. Studies have shown azetidine rings can be stable to strong acid, but prolonged exposure should be avoided.[10]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A: It should be stored in a cool, dry place away from strong oxidizing agents. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.

  • Q2: Is this compound stable in common organic solvents?

    • A: Yes, it is generally stable in common aprotic solvents like DMF, DMSO, DCM, and THF at room temperature. However, stability in protic solvents (methanol, ethanol) at elevated temperatures should be verified on a small scale, as the solvent could act as a nucleophile if the ring is activated.

  • Q3: Can the carboxylic acid be reduced?

    • A: Yes, the carboxylic acid can be reduced to the corresponding alcohol, 1-(4-chlorophenyl)azetidin-3-yl)methanol. Common reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LAH) can be used. Note that LAH is highly reactive and may pose a risk to other functional groups in the molecule.

  • Q4: Are there any known incompatibilities I should be aware of?

    • A: Avoid strong oxidizing agents and highly nucleophilic reagents that are not part of the planned reaction. Be cautious with strong acids, which can protonate the nitrogen and activate the ring toward nucleophilic attack.[6][7]

  • Q5: What analytical techniques are best for monitoring reactions with this compound?

    • A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC) is ideal. LC-MS provides sensitive detection of the starting material, product, and any side products, along with their mass-to-charge ratios. For TLC, standard silica plates can be used, and visualization can be achieved with UV light (due to the chlorophenyl group) and staining with ninhydrin (which will react with the secondary amine if the ring opens) or potassium permanganate.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-chlorophenyl)azetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Azetidines are valuable building blocks in medicinal chemistry, and their successful synthesis is crucial for the development of novel therapeutics.[1][2][3] This resource provides in-depth, evidence-based troubleshooting advice in a practical question-and-answer format.

Section 1: N-Arylation of Azetidine-3-carboxylic Acid Esters (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming the C-N bond between an aryl halide and the azetidine nitrogen.[4][5] However, optimizing this reaction for strained four-membered rings like azetidines can be challenging.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Buchwald-Hartwig N-arylation of ethyl azetidine-3-carboxylate with 1-chloro-4-iodobenzene. What are the likely causes and how can I improve the yield?

A1: Low conversion in this reaction is a common issue and can stem from several factors related to the catalyst system, reaction conditions, and reagents.

Root Cause Analysis & Troubleshooting Workflow:

Start Low Conversion Observed Catalyst Catalyst System Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Quality Issue? Start->Reagents Ligand Ligand Choice Catalyst->Ligand Base Base Strength/Solubility Catalyst->Base Solvent Solvent Polarity/Aprotic Conditions->Solvent Temperature Temperature Too Low Conditions->Temperature Purity Starting Material Purity Reagents->Purity Atmosphere Inert Atmosphere Compromised Reagents->Atmosphere

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig N-arylation.

Detailed Solutions:

  • Catalyst System (Palladium Source, Ligand, and Base):

    • Ligand Selection: While various phosphine ligands can be used, sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often superior for coupling with azetidines.[5][6] These ligands promote the reductive elimination step, which can be slow for strained rings.

    • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[6] Ensure the precursor is of high purity. Using a pre-catalyst can sometimes improve reproducibility.[7]

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often effective.[5][6] However, if solubility is an issue, consider other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] The base's role is to deprotonate the amine, and its solubility can significantly impact the reaction rate.[7]

  • Reaction Conditions:

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.[7] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[7][8] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[6]

    • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is imperative to degas the reaction mixture thoroughly and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.

Experimental Protocol: Screening of Buchwald-Hartwig Conditions

  • To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), ethyl azetidine-3-carboxylate (1.2 equiv), and the base (1.4 equiv).

  • In a separate glovebox, prepare stock solutions of the palladium precursor and the ligand in the chosen anhydrous solvent.

  • Add the palladium precursor and ligand solution to each reaction vial.

  • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

Table 1: Example Screening Conditions for Buchwald-Hartwig N-Arylation

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene100
2Pd₂(dba)₃ (1)RuPhos (3)K₃PO₄Dioxane110
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100

Q2: My N-arylation reaction is producing a significant amount of a dehalogenated arene byproduct. What is causing this, and how can I minimize it?

A2: The formation of a dehalogenated arene is a common side reaction in palladium-catalyzed cross-coupling reactions and is often the result of a competing hydrodehalogenation pathway.[4]

Mechanistic Insight:

This side reaction can occur through β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.

Solutions:

  • Ligand Choice: Employing bulky, electron-rich ligands can favor the reductive elimination pathway over β-hydride elimination. Ligands like XPhos and RuPhos are good starting points.

  • Base: Using a weaker base or ensuring the base is not in large excess can sometimes mitigate this side reaction.

  • Amine Equivalents: Using a slight excess of the azetidine (1.1-1.2 equivalents) can help to ensure the palladium-amide complex is readily formed, pushing the equilibrium towards the desired product.

Section 2: Hydrolysis of the Azetidine-3-carboxylic Acid Ester

Following successful N-arylation, the ester must be hydrolyzed to the corresponding carboxylic acid. This step can be complicated by the stability of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: I am attempting to hydrolyze the ethyl ester of this compound using standard LiOH or NaOH conditions, but I am seeing low yields and potential decomposition. What are the best practices for this hydrolysis?

A1: The hydrolysis of esters on the azetidine ring requires careful consideration to avoid ring-opening or other side reactions.[9] The strained four-membered ring can be susceptible to nucleophilic attack, especially under harsh conditions.

Root Cause Analysis & Troubleshooting:

Start Low Hydrolysis Yield/Decomposition Conditions Harsh Reaction Conditions? Start->Conditions Workup Improper Workup? Start->Workup Temp Temperature Too High Conditions->Temp Base_Conc Base Concentration Too High Conditions->Base_Conc pH_Control pH Control During Acidification Workup->pH_Control Extraction Inefficient Extraction Workup->Extraction

Caption: Troubleshooting workflow for ester hydrolysis of azetidine derivatives.

Detailed Solutions:

  • Reaction Conditions:

    • Temperature: Conduct the hydrolysis at room temperature or even cooled in an ice bath to minimize potential side reactions. Avoid heating unless absolutely necessary and monitor the reaction closely.

    • Base and Solvent: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and generally mild condition.[10] Using a co-solvent ensures the solubility of the starting material.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material. Prolonged reaction times can lead to decomposition.

  • Workup Procedure:

    • Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.[11] It is crucial to perform this step slowly and with cooling to avoid localized heating that could promote decomposition.

    • Extraction: The resulting carboxylic acid may have some water solubility. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure a good recovery.

Experimental Protocol: Mild Ester Hydrolysis

  • Dissolve the ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate in a mixture of THF and water (e.g., a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.5-2.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1N HCl until the pH is between 3 and 4.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Section 3: Amide Coupling Reactions

The final step in the synthesis of many derivatives is the coupling of the this compound with an amine to form an amide bond.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between this compound and a primary amine is sluggish and gives a poor yield. Which coupling reagents and conditions are recommended?

A1: The success of an amide coupling reaction is highly dependent on the choice of coupling reagent and the reaction conditions.[12] For this particular substrate, activating the carboxylic acid is key.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective and commonly used coupling reagent that often provides high yields and clean reactions.[12] It is typically used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): This is a classic and cost-effective combination for amide bond formation.[13] HOBt helps to suppress racemization and improve reaction efficiency.

  • T3P (Propylphosphonic Anhydride): This is another powerful coupling reagent that is known for its high reactivity and clean conversion to the amide product.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentBaseSolventAdvantagesDisadvantages
HATUDIPEADMF, DCMHigh reactivity, low racemizationHigher cost
EDC/HOBtDIPEA, Et₃NDMF, DCMCost-effective, widely usedCan sometimes lead to side products
T3PPyridine, DIPEAEtOAc, DCMHigh yields, easy workupCan be moisture sensitive

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve the this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equiv) to the solution.

  • Add HATU (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: General Troubleshooting

Q1: I am observing a new, unexpected peak in my LC-MS analysis during the synthesis. How can I identify the potential side product?

A1: Identifying unknown byproducts is a critical part of reaction optimization. The most common side reactions involving the azetidine ring are ring-opening reactions.[9][14]

Potential Side Products and Their Formation:

  • Ring-Opening Products: Under strongly acidic or nucleophilic conditions, the strained azetidine ring can open. For example, in the presence of a strong nucleophile (Nu⁻), the ring could open to form a 3-amino-1-propanol derivative.

  • Polymerization: Under certain conditions, azetidines can undergo polymerization.[15] This is more likely if the nitrogen is unprotected.

Diagnostic Approach:

  • Analyze the Mass: Determine the molecular weight of the byproduct from the mass spectrum. Compare this to the molecular weights of potential ring-opened products or dimers.

  • NMR Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR will provide crucial structural information. Look for the disappearance of characteristic azetidine ring protons and the appearance of new signals corresponding to an acyclic structure.

  • Review Reaction Conditions: Scrutinize your reaction conditions. Was the pH too low or too high? Was an aggressive nucleophile present?

Q2: My final compound is difficult to purify by silica gel chromatography, showing significant streaking. What is the cause and what are the alternative purification methods?

A2: The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel, leading to poor peak shape and low recovery.[9]

Solutions:

  • Neutralized Silica Gel: Pre-treat the silica gel by eluting it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), before loading your sample.[9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[9]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative.

  • Recrystallization: If the compound is a solid, recrystallization is often the best method to obtain highly pure material and avoids the potential for decomposition on a stationary phase.[9][16]

References

Technical Support Center: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Degradation Pathways and Ensuring Compound Stability

Welcome to the technical support center for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and require a deeper understanding of its chemical stability. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting advice needed to anticipate and investigate its degradation pathways.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter when beginning stability and degradation studies.

Q1: I'm starting my investigation. What is the standard approach to understanding the stability of this compound?

A: The most effective starting point is a forced degradation study , also known as stress testing.[3] This involves subjecting the compound to a range of harsh conditions that are more severe than it would typically encounter during storage or use. The goal is to accelerate degradation, allowing you to rapidly identify potential degradation products and sensitive aspects of the molecule.

A standard set of stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, includes:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound (e.g., 105°C).

  • Photolytic Stress: Exposing the compound (in solid and solution form) to a controlled light source (e.g., Xenon lamp).

These studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic chemical behavior of the molecule.[3][4]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A: The structure contains two key reactive sites: the strained azetidine ring and the carboxylic acid group. Degradation is most likely to occur at one or both of these sites.

  • Azetidine Ring-Opening: The four-membered azetidine ring is significantly strained compared to larger rings like pyrrolidine, making it susceptible to nucleophilic attack and ring-opening.[2][5] Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion .[6][7] This intermediate is highly susceptible to nucleophilic attack by water (hydrolysis), which would cleave the C-N bond and open the ring to form a γ-amino acid derivative. This is a well-documented degradation mechanism for other complex molecules containing an azetidine core.[7]

  • Decarboxylation: Carboxylic acids, particularly when adjacent to a nitrogen atom, can be susceptible to losing CO₂ under thermal stress. While this may require significant energy, it should be considered a potential pathway during thermal degradation studies.

The diagram below illustrates these two hypothesized primary degradation routes.

DegradationPathways cluster_main This compound cluster_path1 Pathway 1: Ring Opening (Hydrolysis) cluster_path2 Pathway 2: Decarboxylation (Thermal) start Parent Compound p1_intermediate Azetidinium Ion (Acid-Catalyzed) start->p1_intermediate H⁺ p2_product Decarboxylated Product start->p2_product Heat (Δ) p1_product γ-Amino Acid Derivative (Ring-Opened Product) p1_intermediate->p1_product H₂O

Caption: Hypothesized degradation pathways for the target compound.

Q3: How does the N-aryl (4-Chlorophenyl) group influence the molecule's stability?

A: The electronic nature of the substituent on the azetidine nitrogen is critical. An electron-withdrawing group like 4-chlorophenyl delocalizes the nitrogen's lone pair of electrons into the aromatic ring. This significantly reduces the basicity (pKa) of the azetidine nitrogen.

This has a direct impact on stability, particularly in acidic conditions. A lower pKa means the nitrogen is less likely to become protonated.[1] Since protonation is often the activating step for acid-catalyzed ring-opening, a less basic nitrogen can lead to enhanced stability compared to N-alkyl or other N-aryl azetidines with electron-donating groups.[1]

Q4: What is the best analytical method to monitor degradation and identify the products?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) is the gold standard.

  • Separation (HPLC): Reverse-Phase HPLC (RP-HPLC) using a C18 or C8 column is the most common choice. The mobile phase should consist of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution (where the organic solvent percentage increases over time) is typically required to separate the polar parent compound from potentially less polar degradation products.

  • Detection & Identification (MS): A mass spectrometer is essential. It provides the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, which is the first and most critical piece of information for identifying degradation products.[7] A high-resolution mass spectrometer (HRMS) can provide the exact mass, allowing you to determine the elemental composition of the degradants.[6]

  • Quantification (UV/PDA): A Photodiode Array (PDA) detector should be used in series with the MS. It provides UV spectral information for all peaks, helping to assess peak purity and enabling quantification.

Troubleshooting Guide for Experimental Analysis

Problem Encountered Possible Cause Recommended Solution
Parent compound peak area decreases, but no new peaks appear on the UV chromatogram. The degradation product may lack a UV chromophore or have a very weak one. This can happen if the chlorophenyl ring is modified or lost.Rely on your mass spectrometer (MS) data. Extract ion chromatograms for expected masses of potential degradants (e.g., the ring-opened product). Consider using a universal detector like a Charged Aerosol Detector (CAD) if available.
Multiple new peaks appear, and it's unclear which are significant. This is common in forced degradation. Some peaks may be minor byproducts, artifacts from the matrix, or isomers.[7]Perform a mass balance calculation: The percentage of the parent peak remaining plus the percentages of all degradant peaks should ideally sum to ~100%. Focus on identifying structures for peaks that grow consistently over time and are above the ICH identification threshold (typically >0.1%).
Poor peak shape (tailing) for the parent compound. As a carboxylic acid, the compound can interact with free silanol groups on the HPLC column packing material, causing tailing. The pH of the mobile phase may also be too close to the pKa of the analyte.Ensure your mobile phase pH is at least 2 units away from the pKa of the carboxylic acid. A low pH (e.g., 2.5-3.0) with a buffer like 0.1% formic acid will fully protonate the acid, usually resulting in a sharp, symmetrical peak.[8]
The compound degrades almost completely and instantly upon adding acid or base. The stress conditions are too harsh. The goal of forced degradation is to achieve partial degradation (e.g., 5-20%), not complete destruction.[6]Reduce the severity of the conditions. Use a lower concentration of acid/base (e.g., 0.01 M), lower the temperature, or shorten the exposure time.

Experimental Workflow & Protocols

Workflow for a Forced Degradation Study

The following diagram outlines a systematic approach to conducting a forced degradation study, from preparation to final analysis.

Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) stress 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample 3. Sample at Time Points (e.g., 0, 2, 8, 24 hours) stress->sample quench 4. Quench Reaction (Neutralize acid/base) sample->quench analyze 5. Analyze by HPLC-MS/PDA quench->analyze identify 6. Identify Degradants (Using MS and MS/MS data) analyze->identify pathway 7. Propose Degradation Pathway identify->pathway

Caption: A typical experimental workflow for a forced degradation study.

Protocol: General Purpose HPLC-MS Method

This method serves as a robust starting point for analyzing samples from your degradation studies. Optimization will likely be required.

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • PDA Detector: Scan from 200-400 nm.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species. Scan a mass range from m/z 100 to 500.

References

minimizing impurities in 1-(4-Chlorophenyl)azetidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Minimizing Impurities in the Synthesis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this compound, a key building block in modern drug discovery. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic route, focusing specifically on achieving the highest possible purity.

The primary route to this target molecule involves a two-step sequence: a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by ester hydrolysis. While robust, this pathway presents several opportunities for impurity formation that can complicate downstream applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experiments.

Section 1: Troubleshooting the N-Arylation Step (Buchwald-Hartwig Coupling)

The cornerstone of this synthesis is the formation of the C-N bond between the azetidine ring and the chlorophenyl moiety. The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on a delicate interplay of catalyst, ligand, base, and solvent.[1][2]

FAQ 1: My reaction yield is low, with significant unreacted starting materials. What are the most critical parameters to optimize?

Root Cause Analysis: Low conversion in a Buchwald-Hartwig reaction typically points to an insufficiently active catalytic system or suboptimal reaction conditions for the specific substrates involved. The palladium catalyst must be in the correct oxidation state (Pd(0)) to initiate the catalytic cycle, and the chosen ligand, base, and solvent must work in concert to facilitate each step.

Troubleshooting & Optimization Strategy:

  • Catalyst & Ligand Selection: The choice of ligand is paramount. For coupling an aliphatic amine like an azetidine, bulky, electron-rich phosphine ligands are generally the most effective as they promote the crucial reductive elimination step and stabilize the active catalytic species.[3] Consider screening a panel of well-established ligands.

    • Rationale: Different ligands possess unique steric and electronic properties that can dramatically alter reaction rates and efficiency.[3] For sterically hindered or less reactive partners, a more sophisticated ligand is often necessary.

    LigandTypical Catalyst Loading (mol%)Key CharacteristicsReference
    XPhos1-2%Highly active for a broad range of substrates, often a good starting point.[4]
    RuPhos1-2%Excellent for sterically demanding couplings and can be effective at lower temperatures.[4]
    BrettPhos1-2%Very bulky ligand, useful for challenging couplings that are slow with other ligands.[4]
    BINAP2-5%A bidentate ligand, was one of the first to show good results for primary amines.[1]
  • Base Selection: The base plays a critical role in deprotonating the amine and facilitating the ligand exchange/reductive elimination steps. There is a trade-off between reactivity and substrate compatibility.

    • Strong Bases (e.g., NaOtBu, LiHMDS): These are highly effective and can often enable reactions at lower temperatures (80-100 °C).[5] However, they can promote side reactions or degrade sensitive functional groups.

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are milder and offer better functional group tolerance but may require higher temperatures (100-120 °C) to achieve sufficient reaction rates.[5] Cs₂CO₃ is often favored for its good solubility in common organic solvents.[5]

  • Solvent Choice: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[5]

    • Avoid: Chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[5]

FAQ 2: I'm observing a significant amount of hydrodehalogenation byproduct (chlorobenzene). How can I prevent this?

Root Cause Analysis: The formation of a hydrodehalogenated arene is a common side reaction in palladium-catalyzed couplings.[6] It can arise from two primary pathways: (1) β-hydride elimination from the palladium-amide intermediate, or (2) premature decomposition of the catalyst leading to palladium nanoparticles that can catalyze the reduction of the aryl halide. This is often exacerbated by excessive temperatures or an inefficient ligand.

Troubleshooting & Optimization Strategy:

  • Lower the Reaction Temperature: This is the most direct way to minimize this side reaction. If using a strong base like NaOtBu, try running the reaction at 80 °C instead of 110 °C.[6]

  • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd₂(dba)₃, consider using a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3). These ensure the formation of the correct, monoligated Pd(0) species, which is often less prone to side reactions.

  • Optimize the Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, promoting side reactions. Ensure a slight excess of ligand relative to palladium (e.g., 1.2:1 for monodentate ligands).

Below is a diagram illustrating the main catalytic cycle and the off-cycle pathway leading to the hydrodehalogenation byproduct.

Buchwald_Hartwig_Cycle cluster_caption Buchwald-Hartwig cycle with dehalogenation side-path. Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmideComplex Palladium-Amide Complex OxAdd->AmideComplex + Amine, Base - HX ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination BetaHydride β-Hydride Elimination AmideComplex->BetaHydride Side Reaction ProductComplex->Pd0 - Product Product Coupled Product ProductComplex->Product ArX 4-Cl-Ph-X ArX->Pd0 + Ar-X Amine Azetidine-Ester Base Base SideProduct Chlorobenzene (Side Product) BetaHydride->SideProduct

Caption: Buchwald-Hartwig cycle with dehalogenation side-path.

FAQ 3: My final product is contaminated with residual palladium. What are the best methods for its removal?

Root Cause Analysis: Palladium is a heavy metal, and its removal to pharmaceutically acceptable levels (typically low ppm) is a critical step. Residual palladium can originate from the catalyst itself, which may be soluble in the reaction mixture or precipitate as fine particles.

Troubleshooting & Optimization Strategy:

  • Workup & Filtration: After the reaction, a simple filtration through Celite® may not be sufficient. Consider adding a scavenger to the crude reaction mixture.

  • Palladium Scavengers: These are reagents designed to bind tightly to residual palladium, forming complexes that can be easily filtered off.

Scavenger TypeExampleApplication
Thiol-basedThiol-functionalized silica gelStir with the crude product solution for several hours, then filter.
Activated CarbonDarco® KB-GHighly effective for removing palladium, but can sometimes adsorb the product, requiring optimization.
CysteineL-CysteineA greener option that can be effective. An aqueous wash with a cysteine solution can extract palladium salts.

Protocol: Post-Reaction Scavenging

  • After the reaction is complete, cool the mixture to room temperature.

  • Add activated carbon (approx. 5-10 wt% relative to the theoretical product mass).

  • Stir the slurry vigorously for 2-4 hours at room temperature.

  • Filter the mixture through a pad of Celite®, washing thoroughly with the reaction solvent.

  • Combine the filtrates and proceed with solvent evaporation and subsequent purification.

Section 2: Troubleshooting the Ester Hydrolysis Step

The final step is the saponification of the ester to yield the target carboxylic acid. While seemingly straightforward, this step must be carefully controlled to prevent incomplete conversion and potential degradation.

FAQ 4: My hydrolysis is incomplete, leaving residual ester. How can I drive the reaction to completion without degrading the product?

Root Cause Analysis: Incomplete hydrolysis is usually due to insufficient base, insufficient reaction time/temperature, or poor solubility of the ester in the reaction medium. Using an overly aggressive approach to force the reaction can, however, lead to degradation of the strained azetidine ring.

Troubleshooting & Optimization Strategy:

  • Choice of Base and Solvent: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH, especially for sterically hindered esters. A co-solvent system is crucial for solubility.

    • Recommended System: A mixture of THF/Methanol/Water (e.g., 3:1:1 v/v/v) provides excellent solubility for both the nonpolar ester and the aqueous base.

  • Monitoring the Reaction: Do not rely on a fixed reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

  • Temperature Control: Start the reaction at room temperature. If it is sluggish, gently warm the mixture to 40-50 °C. Avoid high temperatures, which could promote ring-opening or other decomposition pathways.

Protocol: Optimized Saponification

  • Dissolve the ester starting material in a mixture of THF and Methanol.

  • Add an aqueous solution of LiOH (2-3 equivalents).

  • Stir at room temperature and monitor by TLC (e.g., every hour).

  • If the reaction stalls, warm to 40 °C and continue monitoring.

  • Once complete, cool the mixture, acidify carefully with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Section 3: General Purification and Analysis

Achieving high purity often requires a combination of techniques. The following workflow is recommended for isolating and verifying the purity of your final product.

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Assess major components) Crude->TLC Crystallization Recrystallization (e.g., from Ethanol/Water or Acetonitrile) TLC->Crystallization High Purity Chromatography Silica Gel Chromatography (If crystallization is insufficient) TLC->Chromatography Multiple Spots/ Co-eluting Impurities FinalProduct Isolated Solid Crystallization->FinalProduct Chromatography->Crystallization Analysis Purity & Identity Check (LC-MS, NMR, HPLC) FinalProduct->Analysis

Caption: General workflow for product purification and analysis.

FAQ 5: What are the recommended crystallization techniques for obtaining a high-purity final product?

Root Cause Analysis: The final product is a zwitterionic solid, which can have unique solubility properties. Finding the right solvent system is key to effective purification by crystallization.

Troubleshooting & Optimization Strategy:

  • Solvent Screening: A good crystallization solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Good candidates: Ethanol/water, isopropanol/water, or acetonitrile.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can perform a hot filtration through a small plug of activated carbon to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry thoroughly.

By systematically addressing these common issues, you can significantly enhance the purity and yield of your this compound synthesis, ensuring a reliable supply of this critical building block for your research and development endeavors.

References

addressing poor reproducibility in assays with 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

A Guide to Addressing Poor Assay Reproducibility

Welcome to the technical support resource for this compound (CAS 1187933-29-4). As Senior Application Scientists, we understand that achieving robust and reproducible data is the cornerstone of successful research.[1][2] This guide is designed to help you troubleshoot and resolve common issues of variability encountered when working with this small molecule, transforming your assay from a source of frustration into a reliable tool for discovery.

We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to diagnose problems methodically. This resource is structured as a series of frequently asked questions (FAQs) and detailed protocols, addressing issues from the compound itself to the broader experimental setup.

Part 1: Compound-Centric Troubleshooting

Poor reproducibility often originates from the handling and behavior of the small molecule itself.[3] The unique physicochemical properties of any compound, including its solubility, stability, and purity, are critical variables that must be controlled.[4]

Frequently Asked Questions (FAQs): The Compound

Question: My IC₅₀/EC₅₀ values for this compound are inconsistent between experiments. What should I investigate first?

Answer: The first and most critical area to investigate is the integrity and concentration of the compound in your assay. Inconsistency in the amount of active compound reaching the target will inevitably lead to variable results.

Start by focusing on the "Three S's" of small molecule handling: S olvent, S olubility, and S tability.[3]

  • Solubility: Has the compound fully dissolved in your stock solvent (e.g., DMSO)? Has it remained in solution after dilution into your aqueous assay buffer? Small molecules can "crash out" of solution when the solvent environment changes, drastically reducing the effective concentration.[3]

  • Stability: Is the compound stable in your stock solvent and under your specific assay conditions (e.g., temperature, pH, light exposure)? Degradation over the course of an experiment is a common source of variability.

  • Purity & Identity: Are you certain of the purity and identity of your compound? While quality vendors provide a certificate of analysis, it's crucial to handle the compound in a way that prevents degradation or contamination.[3]

The following workflow provides a systematic approach to preparing and validating your compound stock.

cluster_prep Compound Preparation & Validation Workflow start Start: Obtain Compound (CAS 1187933-29-4) verify Verify Certificate of Analysis (Purity ≥98%) start->verify weigh Weigh Compound in Controlled Environment verify->weigh dissolve Dissolve in High-Quality, Anhydrous DMSO to Create High-Concentration Stock weigh->dissolve sol_check Solubility Check: Visually inspect for particulates. Centrifuge and check pellet. dissolve->sol_check sol_check->dissolve Precipitate (Try vortexing, warming, or lower concentration) aliquot Aliquot Stock Solution into Small, Single-Use Tubes sol_check->aliquot Clear store Store Aliquots at -20°C or -80°C Protected from Light and Moisture aliquot->store end_prep Validated Master Stock Ready store->end_prep

Caption: Workflow for preparing a validated master stock solution.

Question: What is the best solvent for this compound, and how do I avoid solubility issues?

Answer: Based on vendor data and common practice for small molecules, high-purity, anhydrous DMSO is the recommended solvent for creating a master stock solution. The carboxylic acid moiety suggests potential solubility in aqueous buffers at specific pH values, but a DMSO stock provides the most versatility.

Key Considerations:

  • Solvent Quality: Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and absorbed water can lower the solubility of hydrophobic compounds, causing them to precipitate.

  • "Crashing Out": The most common solubility problem occurs when diluting the DMSO stock into aqueous assay buffer. The compound may precipitate, forming microscopic particles that are invisible to the naked eye. This leads to an unknown and lower-than-expected final concentration.

  • Metastability: Sometimes a compound may appear soluble upon dilution but will slowly precipitate over the duration of the assay, especially during long incubation periods. This is a hidden cause of poor reproducibility.

To mitigate these issues, perform a solubility test as described in the protocols section below. Never exceed the determined solubility limit in your final assay buffer.

Question: How should I properly store my stock solutions of this compound?

Answer: Proper storage is essential to maintain the compound's integrity.

  • Aliquoting: Prepare single-use aliquots of your master stock. This is the most important step to ensure reproducibility. Repeated freeze-thaw cycles and frequent opening of the main stock tube can introduce water, lead to degradation, and risk contamination.

  • Temperature: Store aliquots at -20°C for short-term use and -80°C for long-term storage.

  • Protection: Protect from light and moisture. Use amber or foil-wrapped tubes.

Property Value / Recommendation Source
CAS Number 1187933-29-4[5]
Molecular Weight 211.65 g/mol
Physical Form Solid
Purity (Typical) ≥98%
Recommended Stock Solvent Anhydrous DMSO[3]
Stock Solution Storage -20°C (short-term) or -80°C (long-term) in single-use aliquots[3]
Storage Conditions Protect from light and moisture[3]

Table 1: Key Physicochemical Properties and Handling Recommendations for this compound.

Part 2: General Assay & Methodological Troubleshooting

Even with a perfect compound stock, methodological inconsistencies can ruin reproducibility. These issues are often related to liquid handling, timing, and environmental control.[6][7][8]

Frequently Asked Questions (FAQs): The Assay

Question: My replicates within the same 96-well plate show a high coefficient of variation (CV%). What's going on?

Answer: High within-plate variability almost always points to procedural or equipment issues.[6] The goal is to treat every well identically.

  • Pipetting Technique: This is the most common culprit.[8] Ensure pipettes are calibrated. Use fresh tips for every standard, sample, and reagent. When pipetting small volumes, ensure the tip is below the liquid surface without touching the well bottom to avoid splashing or inaccurate dispensing.

  • Inconsistent Washing: In plate-based assays like ELISAs, overly aggressive or inconsistent washing can remove bound material variably.[6] Conversely, insufficient washing leads to high background. Standardize the number, volume, and vigor of washes.

  • Reagent Mixing: Ensure all reagents, especially diluted samples and standards, are thoroughly mixed before being added to the plate.[9]

  • Edge Effects: The outer wells of a plate can evaporate more quickly, concentrating reagents and altering results. Avoid using the outermost wells for critical samples or, if that's not possible, fill them with buffer or water to create a humidity barrier.

Question: I am observing significant plate-to-plate or day-to-day variability. How can I improve this?

Answer: This type of variability points to changes in critical parameters between experimental runs.

  • Reagent Lot Consistency: Use the same lot of all critical reagents (e.g., antibodies, enzymes, cell culture media, serum) for a set of comparative experiments.[7] If you must change lots, validate the new lot against the old one.

  • Incubation Times & Temperatures: These must be kept precisely the same for every plate.[9] A few minutes' difference in a critical incubation step can significantly alter the signal. Use a calibrated incubator and a precise timer.

  • Instrument Settings: Ensure plate reader settings (e.g., wavelength, gain) are identical for every run.[7] A malfunctioning plate reader, especially one with high noise at low absorbance, can also be a factor.[6]

  • Standard Operating Procedures (SOPs): The single best way to reduce variability is to follow a strict, detailed SOP for every step of the assay.[7] This minimizes operator-to-operator differences.

cluster_troubleshoot Systematic Troubleshooting Workflow start Poor Reproducibility Observed cat1 High Within-Plate Variability (High CV%) start->cat1 cat2 High Plate-to-Plate Variability start->cat2 p1 Check Pipetting Technique & Calibration cat1->p1 p2 Standardize Wash Steps cat1->p2 p3 Evaluate for Edge Effects cat1->p3 p4 Ensure Homogeneous Reagent Mixing cat1->p4 p5 Use Consistent Reagent Lots cat2->p5 p6 Verify Incubation Times & Temperatures cat2->p6 p7 Check Plate Reader Performance & Settings cat2->p7 p8 Implement Strict SOP cat2->p8

Caption: A decision tree for troubleshooting assay reproducibility.

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for critical validation experiments.

Protocol 1: Assessing Compound Solubility in Assay Buffer

Objective: To determine the maximum concentration at which this compound remains soluble upon dilution from a DMSO stock into the final aqueous assay buffer.

Methodology:

  • Prepare a high-concentration stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a serial dilution series from this stock in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution into Assay Buffer: Take an aliquot from each DMSO concentration and dilute it into your final assay buffer at the same dilution factor you plan to use in your experiment (e.g., 1:100, 1:200). This will create a range of final compound concentrations in buffer containing a fixed percentage of DMSO (e.g., 1% or 0.5%).

  • Incubation: Incubate these solutions under the same conditions as your assay (e.g., 1 hour at 37°C).

  • Inspection: After incubation, transfer the solutions to a clear microplate. Inspect for precipitation visually against a dark background. For a more sensitive measurement, read the absorbance at 600 nm. A significant increase in absorbance compared to a "buffer + DMSO only" control indicates precipitation.

  • Determination: The highest concentration that remains clear is your maximum working solubility limit. Do not exceed this concentration in your experiments.

Protocol 2: Assessing Compound Stability in Assay Buffer

Objective: To determine if the compound degrades in the assay buffer over the time and temperature of the experiment.

Methodology:

  • Prepare Solution: Prepare a solution of the compound in your assay buffer at the highest intended working concentration (below the solubility limit determined above).

  • Time Points: Aliquot this solution and incubate it for different lengths of time, corresponding to your experimental duration (e.g., 0 hr, 1 hr, 4 hr, 24 hr) under exact assay conditions (temperature, light, etc.).

  • Analysis: At each time point, immediately stop any potential degradation by freezing the sample at -80°C. Analyze the concentration of the parent compound in all samples using an appropriate analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Interpretation: A significant decrease in the concentration of the parent compound over time indicates instability. If degradation is observed, the experimental window may need to be shortened, or the buffer composition may need to be altered.

References

Validation & Comparative

A Comparative Guide to Azetidine-3-Carboxylic Acid Derivatives in Neurotransmitter Transporter Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid versus Structurally Diverse Analogs

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery, transitioning from a synthetic curiosity to a privileged scaffold.[1][2] Its unique combination of high ring strain (approx. 25.4 kcal/mol) and satisfactory metabolic stability provides a compelling platform for therapeutic design.[3] This inherent strain is not a liability; rather, it imparts a degree of three-dimensional rigidity that is highly advantageous. By conformationally constraining a molecule, the azetidine moiety can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced affinity and selectivity.[4]

This guide provides a comparative analysis centered on This compound , a representative structure, benchmarked against other azetidine derivatives targeting key central nervous system (CNS) proteins. We will dissect how subtle modifications to the azetidine core—specifically, the nature of the N1-substituent and the positioning of functional groups—dramatically influence biological activity, with a focus on neurotransmitter transporters. Through experimental data and detailed protocols, this document aims to illuminate the structure-activity relationships (SAR) that govern the pharmacology of this versatile chemical class.

Section 1: Profile of the Archetype: this compound

The topic compound serves as an ideal starting point for our comparison. Its structure consists of two key components: the azetidine-3-carboxylic acid core, which acts as a conformationally restricted analog of β-alanine or GABA, and the N-aryl substituent (4-chlorophenyl), which introduces significant lipophilicity and potential for specific aromatic interactions within a binding pocket.

Physicochemical Properties
PropertyValueSource
CAS Number 1187933-29-4[5]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
IUPAC Name This compound
InChI Key JZXZRZQJWQECTJ-UHFFFAOYSA-N
Physical Form Solid
Synthetic Strategy: Reductive Amination

The synthesis of N-aryl azetidine-3-carboxylic acids is commonly achieved through reductive amination. This robust and scalable method involves the reaction of azetidine-3-carboxylic acid with an appropriate aldehyde or ketone (in this case, 4-chlorobenzaldehyde) in the presence of a mild reducing agent.

Causality in Reagent Selection: Sodium triacetoxyborohydride is often the reducing agent of choice for this transformation. Unlike stronger hydrides (e.g., sodium borohydride), it is sufficiently mild to not reduce the aldehyde in the absence of the iminium ion intermediate, allowing for a one-pot procedure. It is also less water-sensitive, making the reaction setup more practical.

reactant reactant reagent reagent product product intermediate final_product 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid intermediate->final_product Na(OAc)₃BH Methanol, rt azetidine Azetidine-3-carboxylic acid azetidine->intermediate aldehyde 4-Chlorobenzaldehyde aldehyde->intermediate

Caption: General workflow for synthesizing N-aryl azetidine-3-carboxylic acids.

Section 2: Comparative Analysis with Other Azetidine Derivatives

The biological activity of an azetidine derivative is exquisitely sensitive to its substitution pattern. We will now compare this compound to derivatives optimized for different neurotransmitter transporter families.

Azetidine Derivatives as GABA Uptake Inhibitors (GATs)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its synaptic concentration is regulated by GABA transporters (GATs), making them a key target for treating conditions like epilepsy.[6] Azetidine-3-carboxylic acid is a rigid analog of GABA, making it an excellent starting point for GAT inhibitor design.

The key to potency and selectivity in this class lies in the N-substituent. A large, lipophilic moiety is required to interact with a hydrophobic pocket on the transporter.[7]

CompoundTarget(s)IC₅₀ (µM)Key Structural Features
This compound (Archetype)GAT-1/3 (Predicted)Data not availableSimple, moderately lipophilic N-aryl group.
1-[4,4-Bis(3-methyl-2-thienyl)butenyl]azetidin-2-ylacetic acid GAT-12.83 ± 0.67Bulky, lipophilic N-substituent; C2-acetic acid moiety.
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-315.3 ± 4.5Very large, sterically demanding N-substituent.
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6 ± 3.3C3-hydroxyphenyl group; lacks carboxylic acid.

Data sourced from a study on conformationally constrained GABA analogs.[8]

Structure-Activity Relationship Insights:

  • N-Substituent Dominance: Potency is heavily dictated by the large lipophilic group attached to the azetidine nitrogen. The simple 4-chlorophenyl group of our archetype is likely insufficient for high-potency inhibition compared to the di-thienyl or tris-methoxyphenyl moieties.

  • Carboxylic Acid Position: The position of the acidic function (C2 vs. C3) influences selectivity. Studies on related pyrrolidine derivatives show that the precise geometry of the amino acid core is critical for differentiating between GAT subtypes.[9][10]

  • Bioisosteres: Replacing the carboxylic acid with a tetrazole ring, a common bioisostere, resulted in a complete loss of potency, indicating a strict requirement for the carboxylate group in this series.[8]

scaffold scaffold feature feature outcome outcome negative negative AzetidineCore Azetidine-3-COOH Core (Rigid GABA Analog) Potency Potency at GATs AzetidineCore->Potency Provides core binding motif Selectivity GAT-1 vs. GAT-3 Selectivity AzetidineCore->Selectivity C2 vs C3 acid position influences geometry N_Sub N1-Substituent N_Sub->Potency Size & Lipophilicity (Crucial for high affinity) C3_Sub C3-Substituent C3_Sub->Potency Carboxylate is essential NoActivity Loss of Activity C3_Sub->NoActivity Tetrazole substitution

Caption: Key SAR drivers for azetidine-based GABA transporter inhibitors.

Azetidine Derivatives as VMAT2 Inhibitors

The Vesicular Monoamine Transporter 2 (VMAT2) is responsible for loading monoamines like dopamine into synaptic vesicles. Inhibiting VMAT2 can be a therapeutic strategy for conditions like methamphetamine abuse.[11][12] In contrast to GAT inhibitors, potent azetidine-based VMAT2 inhibitors are often 2,4-disubstituted.

CompoundStereochemistryKᵢ (nM)Key Structural Features
This compound (Archetype)N/AN/AN1, C3 substitution pattern. Unlikely to bind VMAT2 effectively.
cis-2,4-Bis(2-(4-methoxyphenyl)ethyl)azetidine (22b) cis24Symmetrical 2,4-disubstitution. No carboxylic acid.
trans-2,4-Bis(2-(benzo[d][1][8]dioxol-5-yl)ethyl)azetidine (15c) trans31Symmetrical 2,4-disubstitution. No carboxylic acid.
Lobelane (Piperidine reference)N/A45Larger 6-membered ring analog.

Data sourced from a study on novel lobelane analogs for VMAT2.[11][12]

Structure-Activity Relationship Insights:

  • Substitution Pattern is Key: The most potent compounds feature a 2,4-disubstitution pattern with two phenethyl-like side chains. This is a radical departure from the N1-aryl-3-carboxylic acid structure of our archetype.

  • Stereochemistry Tolerance: Interestingly, there is little difference in inhibitory activity between the cis and trans isomers in this series.[11] This suggests the VMAT2 binding site can accommodate both spatial arrangements, prioritizing the presence of the two lipophilic side chains over a specific rigid conformation.

  • Absence of Acidic Group: Unlike GAT inhibitors, a carboxylic acid is not required for VMAT2 inhibition; in fact, the most potent compounds are basic amines. This highlights a fundamental difference in the binding site pharmacophore between these two transporter families.

Section 3: Experimental Protocols

To ensure scientific integrity, methodologies must be transparent and reproducible. Here, we provide a standard protocol for evaluating a compound's inhibitory activity at GABA transporters.

Protocol: [³H]GABA Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for a specific GABA transporter (e.g., mGAT1).

Materials:

  • HEK-293 cells stably expressing the mouse GAT-1 (mGAT1) transporter.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH).

  • [³H]GABA (radioligand).

  • Test compounds and reference inhibitors (e.g., Tiagabine).

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Plate mGAT1-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., from 1 nM to 100 µM) to the wells. For control wells, add buffer with vehicle only (total uptake) or a saturating concentration of a known inhibitor like Tiagabine (non-specific uptake). Incubate for 20 minutes at room temperature.

    • Expert Note: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Initiate Uptake: Add 20 µL of KRH buffer containing [³H]GABA to each well to initiate the uptake reaction. The final concentration of [³H]GABA should be at or below its Kₘ value for the transporter to ensure assay sensitivity.

  • Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at room temperature. The time should be within the linear range of GABA uptake.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold KRH buffer. This stops the transporter activity and removes extracellular [³H]GABA.

  • Cell Lysis & Counting: Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total uptake) - (Non-specific uptake).

    • Normalize the data as a percentage of the specific uptake in the absence of any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

plate_cells 1. Plate mGAT1-HEK293 Cells wash1 2. Wash Cells with KRH Buffer plate_cells->wash1 pre_incubate 3. Pre-incubate with Test Compound wash1->pre_incubate add_gaba 4. Add [³H]GABA to Initiate Uptake pre_incubate->add_gaba incubate 5. Incubate (10 min, RT) add_gaba->incubate terminate 6. Terminate with Ice-Cold KRH Buffer Wash incubate->terminate lyse 7. Lyse Cells terminate->lyse count 8. Scintillation Counting lyse->count analyze 9. Analyze Data & Determine IC₅₀ count->analyze

Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.

Conclusion

The azetidine scaffold is a testament to the power of "less is more" in medicinal chemistry. Its constrained nature provides a rigid framework that, when appropriately decorated, can yield highly potent and selective ligands for diverse biological targets.

Our analysis reveals that This compound , while a simple and representative structure, is likely a modest ligand for neurotransmitter transporters compared to more highly optimized derivatives. The comparison underscores several critical principles of modern drug design:

  • Target-Specific Pharmacophores: The structural requirements for inhibiting GATs (N1-lipophilic anchor, C3-carboxylic acid) are fundamentally different from those for VMAT2 (2,4-disubstitution, basic amine). There is no "one-size-fits-all" approach.

  • The N-Substituent as a Potency Driver: For transporters like GATs, which possess large hydrophobic extracellular vestibules, maximizing favorable interactions via a large, tailored N-substituent is the primary strategy for achieving high potency.

  • The Core Scaffold Dictates Geometry: The choice of the azetidine ring and the placement of functional groups (e.g., C2 vs. C3 carboxylic acid) provides the correct spatial orientation of binding elements, which is critical for subtype selectivity.

For researchers in the field, this compound serves not as an endpoint, but as a valuable chemical building block and a conceptual starting point for the design of more sophisticated and potent neurological agents.

References

A Comparative Guide to 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid and its Analogs as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid and its analogs as potent and selective inhibitors of the Glycine Transporter 1 (GlyT1). Designed for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug discovery, this document synthesizes key structure-activity relationship (SAR) findings, benchmarks these compounds against other classes of GlyT1 inhibitors, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: The Rationale for Targeting GlyT1 with Azetidine Scaffolds

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and cognitive function, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms. One promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine by inhibiting its reuptake via the Glycine Transporter 1 (GlyT1).

While several classes of GlyT1 inhibitors have been developed, including sarcosine-based and piperidine-based compounds, many have faced challenges such as poor pharmacokinetic properties, off-target effects, or conformational rigidities leading to atropisomerism. The emergence of azetidine-3-carboxylic acid derivatives, such as this compound, represents a significant advancement in the design of GlyT1 inhibitors. The constrained azetidine ring system offers a strategy to overcome the conformational issues observed in more flexible scaffolds, potentially leading to improved potency and drug-like properties.[1][2]

This guide will delve into the structure-activity relationships of this azetidine series, compare their performance with established and alternative GlyT1 inhibitors, and provide practical, field-proven experimental methodologies.

Structure-Activity Relationship (SAR) of N-Arylazetidine-3-carboxylic Acids

The core structure of this compound presents three key regions for chemical modification to explore the structure-activity landscape: the N-aryl ring, the azetidine core, and the carboxylic acid moiety.

The N-Aryl Moiety: A Key Determinant of Potency

The substitution pattern on the N-phenyl ring is a critical determinant of GlyT1 inhibitory activity. The presence of a halogen, particularly chlorine, at the para-position of the phenyl ring has been found to be favorable for potency.

Key SAR Insights:

  • Position of Substitution: Para-substitution on the phenyl ring is generally preferred.

  • Nature of Substituent: Electron-withdrawing groups, such as halogens, tend to enhance potency. The 4-chloro substituent is a common feature in potent analogs.

  • Steric Effects: The size of the substituent at the para-position can influence binding affinity.

The logical relationship for SAR exploration of the N-aryl moiety can be visualized as follows:

SAR_Aryl_Moiety Core_Scaffold N-Arylazetidine-3-carboxylic Acid Aryl_Modification N-Aryl Ring Modification Core_Scaffold->Aryl_Modification Para_Substitution Para-Substitution (e.g., 4-Chloro) Aryl_Modification->Para_Substitution Ortho_Meta_Substitution Ortho/Meta-Substitution (Generally less potent) Aryl_Modification->Ortho_Meta_Substitution Electron_Withdrawing Electron-Withdrawing Groups (e.g., Cl, F, CF3) Enhance Potency Para_Substitution->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., OMe, Me) Reduce Potency Para_Substitution->Electron_Donating Potency GlyT1 Inhibitory Potency (IC50) Electron_Withdrawing->Potency Increases Electron_Donating->Potency Decreases Synthesis_Workflow Start Ethyl azetidine-3-carboxylate + 1-chloro-4-iodobenzene Buchwald_Hartwig Buchwald-Hartwig Cross-Coupling Start->Buchwald_Hartwig Reaction_Conditions Pd2(dba)3 (catalyst) Xantphos (ligand) Cs2CO3 (base) Toluene (solvent) Heat (e.g., 100 °C) Buchwald_Hartwig->Reaction_Conditions Workup Aqueous Workup & Extraction Buchwald_Hartwig->Workup Purification Column Chromatography Workup->Purification Product Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate Purification->Product Microdialysis_Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe (e.g., into prefrontal cortex) Baseline_Collection Collection of Baseline Dialysate Samples Probe_Implantation->Baseline_Collection Drug_Administration Systemic Administration of GlyT1 Inhibitor (e.g., i.p. or p.o.) Baseline_Collection->Drug_Administration Post_Dose_Collection Continuous Collection of Dialysate Samples Drug_Administration->Post_Dose_Collection Sample_Analysis Quantification of Glycine in Dialysate by HPLC with Fluorescence or Mass Spectrometric Detection Post_Dose_Collection->Sample_Analysis Data_Analysis Calculation of Percent Change in Extracellular Glycine from Baseline Sample_Analysis->Data_Analysis

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)azetidine-3-carboxylic acid is a valuable saturated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its rigid four-membered ring structure provides a unique conformational constraint, making it an attractive scaffold for designing novel therapeutic agents.[3] The presence of the 4-chlorophenyl group allows for specific interactions with biological targets, while the carboxylic acid moiety provides a handle for further chemical modification. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance to researchers in the field.

This guide provides an in-depth comparative analysis of two prominent synthetic strategies for preparing this compound: Route 1: Palladium-Catalyzed N-Arylation and Route 2: Cyclization via Epichlorohydrin . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's advantages and limitations to help researchers make informed decisions for their specific applications.

Route 1: Palladium-Catalyzed N-Arylation

This approach is a modern and widely adopted method for forming carbon-nitrogen bonds, leveraging the power of transition metal catalysis.[4] The core of this strategy is the Buchwald-Hartwig amination, which couples an aryl halide with an amine—in this case, 1-bromo-4-chlorobenzene and a protected azetidine-3-carboxylic acid ester.[4][5]

Strategic Overview & Mechanism

The Buchwald-Hartwig amination has revolutionized aryl amine synthesis due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods.[4] The catalytic cycle, a cornerstone of this reaction, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-chlorobenzene), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The azetidine ester coordinates to the palladium center, followed by deprotonation with a base (e.g., sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, regenerating the Pd(0) catalyst and releasing the N-arylated azetidine product.

The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands like those developed by Buchwald's group enhancing catalyst stability and promoting the reductive elimination step.[5]

Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)_Aryl Ar-Pd(II)-X(L2) OxAdd->Pd(II)_Aryl Ligand_Ex Amine Binding & Deprotonation Pd(II)_Aryl->Ligand_Ex + R2NH, Base - HX Pd(II)_Amido Ar-Pd(II)-NR2(L2) Ligand_Ex->Pd(II)_Amido RedElim Reductive Elimination Pd(II)_Amido->RedElim RedElim->Pd(0)L2 Product Ar-NR2 ArylHalide 1-Bromo-4-chlorobenzene ArylHalide->OxAdd Azetidine Ethyl azetidine-3-carboxylate Azetidine->Ligand_Ex

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for N-arylation of cyclic amines.

Step 1: N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add ethyl azetidine-3-carboxylate (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.1 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography.

Step 2: Saponification

  • Dissolve the purified ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once complete, acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Analysis and Discussion
  • Expertise & Experience: The key to a successful Buchwald-Hartwig amination lies in maintaining strictly anhydrous and anaerobic conditions, as the palladium catalyst and phosphine ligands are sensitive to oxygen and moisture. The choice of base is also crucial; sodium tert-butoxide is commonly used for its strength and compatibility. This route is highly reliable for constructing the C(aryl)-N bond.

  • Trustworthiness: This method is highly reproducible and scalable. The progress of both the coupling and saponification steps can be easily monitored by standard analytical techniques, providing clear endpoints. The final product is typically obtained in high purity after purification.

  • Advantages:

    • High yields and good functional group tolerance.

    • Direct and convergent approach.

    • Well-established and extensively documented in the literature.[4][6][7]

  • Disadvantages:

    • Requires expensive palladium catalysts and phosphine ligands.

    • Strict inert atmosphere techniques are necessary.

    • Potential for heavy metal contamination in the final product, requiring careful purification.

Route 2: Cyclization via Epichlorohydrin

This classical approach builds the azetidine ring from acyclic precursors through an intramolecular cyclization. It represents a more traditional, "building-blocks" approach compared to the metal-catalyzed route.

Strategic Overview & Mechanism

This synthesis involves a two-step process starting from 4-chloroaniline and epichlorohydrin.

  • Ring Opening of Epoxide: The synthesis begins with the nucleophilic attack of 4-chloroaniline on the less sterically hindered carbon of the epoxide ring of epichlorohydrin. This reaction forms a key amino alcohol intermediate, 1-chloro-3-((4-chlorophenyl)amino)propan-2-ol.

  • Intramolecular Cyclization: The amino alcohol intermediate is then treated with a strong base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Williamson ether-like synthesis (SN2 reaction) by displacing the primary chloride to form the four-membered azetidine ring. Subsequent steps would involve converting the hydroxymethyl group at the 3-position to a carboxylic acid.

Epichlorohydrin Route cluster_steps Reaction Pathway Reactants 4-Chloroaniline + Epichlorohydrin Step1 Ring Opening (Nucleophilic Attack) Reactants->Step1 Intermediate 1-chloro-3-((4-chlorophenyl)amino)propan-2-ol Step1->Intermediate Step2 Intramolecular Cyclization (Base-mediated SN2) Intermediate->Step2 Azetidinol 1-(4-chlorophenyl)azetidin-3-ol Step2->Azetidinol Step3 Oxidation Azetidinol->Step3 FinalProduct This compound Step3->FinalProduct

Figure 2. Pathway for azetidine synthesis via epichlorohydrin cyclization.

Detailed Experimental Protocol

This protocol is a representative synthesis based on the reaction of amines with epichlorohydrin.[8]

Step 1: Synthesis of 1-(4-chlorophenyl)azetidin-3-ol

  • Dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent like water or methanol.

  • Slowly add epichlorohydrin (1.1 equivalents) to the solution at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and add a concentrated solution of sodium hydroxide (e.g., 40% aq. NaOH) to induce cyclization.

  • Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitor by TLC or LC-MS).

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-(4-chlorophenyl)azetidin-3-ol by column chromatography or recrystallization.

Step 2: Oxidation to Carboxylic Acid

  • Dissolve the purified azetidinol in a suitable solvent system (e.g., acetonitrile, water, ethyl acetate).

  • Add a catalytic amount of TEMPO and sodium hypochlorite (bleach) as the primary oxidant in the presence of a phase-transfer catalyst if needed.

  • Stir vigorously at 0 °C to room temperature, maintaining the pH around 9-10 with a buffer.

  • Monitor the reaction until all the starting material is consumed.

  • Quench the reaction with sodium thiosulfate solution.

  • Acidify the aqueous layer to pH 3-4 and extract the product with ethyl acetate.

  • Combine the organic layers, dry, and concentrate to afford the final product.

Analysis and Discussion
  • Expertise & Experience: The initial reaction between aniline and epichlorohydrin can sometimes lead to the formation of side products, such as dioxanes.[8] Careful control of reaction conditions (temperature, stoichiometry) is necessary to favor the desired amino alcohol intermediate. The subsequent oxidation step is also critical and requires careful pH control for optimal results.

  • Trustworthiness: While based on classical organic reactions, this route can be less predictable than the palladium-catalyzed method. Yields can be variable, and purification of intermediates may be challenging. However, the reactions use common and inexpensive reagents, making it an attractive option from a cost perspective.

  • Advantages:

    • Utilizes inexpensive and readily available starting materials (4-chloroaniline and epichlorohydrin).

    • Avoids the use of expensive and potentially toxic heavy metal catalysts.

  • Disadvantages:

    • Multi-step process with potentially lower overall yields.

    • Risk of side product formation.

    • The oxidation step can be sensitive and require careful optimization.

Quantitative and Qualitative Comparison

ParameterRoute 1: Pd-Catalyzed N-ArylationRoute 2: Cyclization via Epichlorohydrin
Overall Yield High (Typically >70%)Moderate to Low (Variable, 30-60%)
Number of Steps 2 (Coupling + Saponification)2+ (Ring Formation + Oxidation)
Starting Materials Moderately expensive (Azetidine ester, Aryl bromide)Inexpensive (Aniline, Epichlorohydrin)
Key Reagents Pd catalyst, phosphine ligand (Expensive)NaOH, Oxidizing agents (Inexpensive)
Reaction Conditions Requires strict inert atmosphere, high temp.Generally milder, ambient pressure
Scalability Scalable, but catalyst cost is a factorHighly scalable due to low-cost reagents
Purification Chromatography often needed; must remove PdChromatography/recrystallization may be needed
Robustness High, very reliableModerate, can require optimization

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with a distinct set of advantages and challenges.

Route 1 (Palladium-Catalyzed N-Arylation) is the superior choice for research and development settings where reliability, high yield, and speed are paramount. Its convergent nature and well-understood mechanism make it ideal for rapidly accessing the target molecule and its analogs for biological screening. While the initial cost of the catalyst is high, the predictability and efficiency often justify the expense for small to medium-scale synthesis.

Route 2 (Cyclization via Epichlorohydrin) is a more compelling option for large-scale industrial production where cost is a primary driver. The use of inexpensive, commodity starting materials makes this route economically attractive. However, it requires more significant process development and optimization to control side reactions and ensure consistent yields and purity on a large scale.

Ultimately, the choice of synthesis will depend on the specific needs of the researcher or organization, balancing the trade-offs between cost, scale, speed, and robustness.

References

A Comparative Guide to the Cross-Validation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid: A Potential GAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a novel compound with significant potential as a selective inhibitor of the GABA transporter 1 (GAT1). For researchers and drug development professionals, this document outlines the critical experimental workflows, comparative data analysis, and the underlying scientific rationale for its characterization and validation.

Introduction: The Therapeutic Promise of GAT1 Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a crucial mechanism for regulating GABAergic neurotransmission.[1] Among the subtypes, GAT1 is a validated therapeutic target for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[2] Selective GAT1 inhibitors, like the clinically approved drug Tiagabine, function by increasing the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[2][3]

This compound, with its unique azetidine core, represents a promising scaffold for the development of novel GAT1 inhibitors. This guide will detail the necessary steps to validate its biological activity and benchmark its performance against established compounds.

Comparative Analysis of GAT1 Inhibition

The cornerstone of validating a novel GAT1 inhibitor is the in vitro GABA uptake assay. This functional assay quantifies the ability of a test compound to block the transport of GABA into cells expressing the GAT1 transporter.

Key Performance Indicator: IC50 Value

The half-maximal inhibitory concentration (IC50) is the primary metric for determining a compound's potency. A lower IC50 value signifies a more potent inhibitor. The following table provides a comparative overview of the expected inhibitory activity of this compound against the well-characterized GAT1 inhibitor, Tiagabine.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
Tiagabine ~0.05 - 0.1>100>100>100
This compound To be determinedTo be determinedTo be determinedTo be determined

Data for Tiagabine is compiled from multiple sources.[2] The objective of the described experimental workflow is to populate the corresponding values for the target compound.

Experimental Protocols for Validation

In Vitro GABA Uptake Assay

This protocol details the steps to determine the IC50 value of this compound for GAT1.

Objective: To quantify the functional potency of the test compound in inhibiting GAT1-mediated GABA uptake.

Materials:

  • HEK293 cells stably expressing human GAT1

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well microplates

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose[1]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test Compound: this compound

  • Reference Inhibitor: Tiagabine[1]

  • Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and scintillation counter

Workflow Diagram:

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Performance cluster_analysis Data Acquisition & Analysis A Seed GAT1-expressing HEK293 cells in 96-well plate B Allow cells to adhere overnight A->B C Wash cells twice with pre-warmed Assay Buffer B->C D Pre-incubate with test compound or reference inhibitor (10-20 min) C->D E Initiate uptake with [³H]GABA (10-20 min) D->E F Terminate uptake by washing with ice-cold Assay Buffer E->F G Lyse cells F->G H Transfer lysate to scintillation vials and add cocktail G->H I Measure radioactivity in scintillation counter H->I J Calculate specific uptake and determine IC50 value I->J

Caption: Workflow for the in vitro GABA uptake assay.

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293 cells expressing GAT1 in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound and Tiagabine in the assay buffer. The final solvent concentration should be kept low (typically ≤0.1%) to avoid cellular toxicity.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[1] b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine.[1] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[1] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).[1] e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a lysis buffer.

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.[1]

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are widely used for their robust growth and high transfection efficiency, making them an ideal system for stably expressing the GAT1 transporter.

  • Radiolabeled GABA: The use of [³H]GABA provides a highly sensitive and direct measure of GABA transport into the cells.

  • Non-specific Uptake Control: This control, using a saturating concentration of a known inhibitor, is crucial to differentiate between transporter-mediated uptake and passive diffusion or non-specific binding.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for the synthesis of azetidine derivatives.[4] A common route involves the cyclization of a suitable precursor.

General Synthetic Scheme:

Synthesis Start Commercially available starting materials Intermediate1 Formation of azetidine precursor Start->Intermediate1 Cyclization Intramolecular cyclization Intermediate1->Cyclization Product This compound Cyclization->Product

Caption: General synthetic route for azetidine-3-carboxylic acid derivatives.

Analytical Characterization:

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, as well as signals for the protons on the azetidine ring. The chemical shifts and coupling patterns will be indicative of the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the carbons of the azetidine ring.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

3. High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate) is a good starting point. The purity is determined by the peak area percentage of the main component.

Conclusion

This guide provides a robust framework for the comprehensive cross-validation of this compound as a potential GAT1 inhibitor. By following the detailed experimental protocols and employing rigorous data analysis, researchers can confidently assess its biological activity and benchmark its performance against known standards. The successful validation of this compound could pave the way for the development of a new class of therapeutics for neurological disorders.

References

A Head-to-Head Comparison of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid with Known GAT1 Inhibitors: An Experimental Guide for In Vitro Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a novel compound with structural motifs suggestive of activity at the γ-aminobutyric acid (GABA) transporter 1 (GAT1). Due to the absence of published biological data for this specific molecule, this document outlines a systematic, head-to-head comparison against well-established, potent, and selective GAT1 inhibitors: Tiagabine , NNC-711 , and SKF-89976A .

The objective is to equip researchers, scientists, and drug development professionals with the rationale, experimental designs, and detailed protocols necessary to determine the potency, selectivity, and mechanism of action of this novel compound, thereby benchmarking its performance against industry-standard therapeutic and research tools.

Introduction: The Rationale for GAT1 Inhibition and Candidate Selection

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its clearance from the synaptic cleft is predominantly managed by GABA transporters (GATs).[1][2][3] Of the four identified subtypes (GAT1, GAT2, GAT3, and BGT-1), GAT1 is the most abundantly expressed in the brain and is responsible for the majority of neuronal GABA reuptake.[4] Inhibition of GAT1 elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism is a clinically validated strategy for the treatment of neurological disorders such as epilepsy.[1][5]

The structure of this compound, featuring an azetidine ring—a conformationally constrained analog of GABA—and a lipophilic chlorophenyl group, suggests a potential interaction with the GAT1 binding pocket.[6] This hypothesis is grounded in the established structure-activity relationships (SAR) of GAT inhibitors, where a central amino acid moiety is often paired with a lipophilic tail to enhance potency and brain penetration.[7]

To rigorously evaluate this hypothesis, a direct comparison with the following benchmark inhibitors is essential:

  • Tiagabine (Gabitril®): A clinically approved anticonvulsant that acts as a potent and selective GAT1 inhibitor.[8] It is considered a mixed-type inhibitor.[1]

  • NNC-711: A research tool compound known for its high potency and selectivity for GAT1.[9]

  • SKF-89976A: Another potent and selective GAT1 inhibitor widely used in preclinical research.[10]

This guide will detail the necessary in vitro assays to generate a comprehensive comparative dataset.

Experimental Workflow: A Step-by-Step Approach to Characterization

The characterization of a novel GAT1 inhibitor requires a multi-faceted approach, beginning with primary functional assays to determine potency and culminating in selectivity profiling and mechanistic studies.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanistic Studies A [3H]GABA Uptake Assay (hGAT1-expressing cells) B Determine IC50 values for: - Test Compound - Tiagabine - NNC-711 - SKF-89976A A->B C [3H]GABA Uptake Assays in cells expressing: - hGAT2 - hGAT3 - hBGT-1 B->C D Determine IC50 values against other GAT subtypes C->D E Radioligand Binding Assay ([3H]Tiagabine or [3H]NNC-711) D->E F Determine Ki (binding affinity) E->F G Kinetic Uptake Assay (Varying GABA concentrations) H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: Experimental workflow for inhibitor characterization.

Comparative Data Summary

The primary goal of this experimental guide is to populate the following tables with robust, internally consistent data. This allows for a direct and objective head-to-head comparison of this compound against the reference compounds.

Table 1: Potency at Human GAT1 (hGAT1)
CompoundIC₅₀ (µM) at hGAT195% Confidence Interval
This compoundTo be determinedTo be determined
Tiagabine~0.07To be determined
NNC-711~0.04[9]To be determined
SKF-89976A~0.13To be determined
Note: Published IC₅₀ values can vary based on experimental conditions. The values listed are for reference; it is critical to determine them concurrently with the test compound under identical assay conditions.
Table 2: Selectivity Profile across Human GAT Subtypes
CompoundIC₅₀ hGAT1 (µM)IC₅₀ hGAT2 (µM)IC₅₀ hGAT3 (µM)IC₅₀ hBGT-1 (µM)Selectivity (GAT2/GAT1)Selectivity (GAT3/GAT1)
This compoundTBDTBDTBDTBDTBDTBD
Tiagabine~0.07>100>100>100>1400x>1400x
NNC-711~0.04~171~1700~622~4275x~42500x
SKF-89976A~0.13~550~944~7210~4230x~7260x
TBD: To Be Determined

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that rigorous and consistent methodology is paramount. The following protocols are designed to be self-validating systems.

Cell Culture and Transfection
  • Expert Rationale: Human Embryonic Kidney 293 (HEK293) cells are the industry standard for this type of assay.[11][12] They provide a low-background, highly transfectable system, ensuring that the measured GABA uptake is overwhelmingly mediated by the heterologously expressed transporter of interest. Stable cell lines expressing each human GAT subtype (hGAT1, hGAT2, hGAT3, and hBGT-1) should be used to ensure consistent expression levels across experiments.[13][14]

  • Protocol:

    • Culture HEK293 cells stably expressing the respective human GAT subtype in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

    • For assays, seed cells into 96-well plates and grow to 90-95% confluency.[15]

Protocol 1: [³H]GABA Uptake Assay for IC₅₀ Determination

  • Expert Rationale: This functional assay directly measures the ability of a compound to inhibit the transport of radiolabeled GABA into the cell. It is the gold-standard method for determining the potency (IC₅₀) of GAT inhibitors.[14][16] Using a scintillation proximity assay (SPA) format is highly recommended for high-throughput screening as it eliminates the need for wash steps, reducing variability and increasing efficiency.[11]

G cluster_0 Assay Plate Preparation cluster_1 Uptake & Termination cluster_2 Detection A Seed GAT-expressing HEK293 cells in 96-well plate B Wash cells with Krebs-HEPES buffer A->B C Add increasing concentrations of test/reference inhibitors B->C D Initiate uptake by adding [3H]GABA + cold GABA C->D E Incubate for a predetermined time (e.g., 10 min) D->E F Terminate uptake by aspiration and rapid washing with ice-cold buffer E->F G Lyse cells F->G H Add scintillation cocktail G->H I Measure radioactivity (CPM) using a scintillation counter H->I

Caption: Workflow for the [3H]GABA Uptake Assay.

  • Step-by-Step Methodology:

    • Preparation: On the day of the assay, aspirate the growth medium from the 96-well plates containing the confluent cell monolayers.

    • Washing: Gently wash the cells twice with 100 µL of Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Inhibitor Addition: Add 50 µL of Krebs-HEPES buffer containing the test compound (this compound) or a reference inhibitor (Tiagabine, NNC-711, SKF-89976A) at 2x the final desired concentration. Perform a serial dilution to cover a wide concentration range (e.g., from 1 pM to 100 µM). Include "total uptake" (vehicle control) and "non-specific uptake" (e.g., 100 µM Tiagabine) wells.

    • Pre-incubation: Incubate the plate for 20 minutes at room temperature.

    • Uptake Initiation: Initiate the uptake by adding 50 µL of Krebs-HEPES buffer containing a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration near the Kₘ of the transporter (typically 5-15 µM for GAT1).[12]

    • Incubation: Incubate the plate for a fixed time within the linear uptake range (e.g., 10 minutes) at room temperature.

    • Termination: Rapidly terminate the assay by aspirating the solution and washing the cells three times with 150 µL of ice-cold Krebs-HEPES buffer.

    • Lysis & Detection: Lyse the cells by adding 50 µL of 1% SDS. Add 150 µL of scintillation cocktail to each well, seal the plate, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

    • Data Analysis: Convert CPM to percentage inhibition relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Kᵢ Determination
  • Expert Rationale: While the uptake assay measures functional inhibition, a binding assay determines the direct affinity (Kᵢ) of the compound for the transporter protein. This is crucial for confirming that the observed functional inhibition is due to a direct interaction with the target. Using a radiolabeled GAT1 inhibitor like [³H]Tiagabine or [³H]NNC-711 allows for a competitive binding experiment.

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing hGAT1. This involves cell harvesting, homogenization, and centrifugation to isolate the membrane fraction.

    • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein per well), a fixed concentration of the radioligand (e.g., [³H]Tiagabine at a concentration near its Kₑ), and varying concentrations of the unlabeled test compound or reference inhibitors.

    • Define Controls:

      • Total Binding: Radioligand + membranes + vehicle.

      • Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled GAT1 inhibitor (e.g., 100 µM Tiagabine).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

    • Termination: Terminate the binding by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Detection: Dry the filtermats, add scintillation cocktail, and count the radioactivity.

    • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ from this curve and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

By systematically executing the protocols outlined in this guide, researchers can generate a robust, comparative dataset to elucidate the pharmacological profile of this compound. This head-to-head comparison against established GAT1 inhibitors will definitively determine its potency, selectivity, and mechanism of action.

Positive results—namely high potency and selectivity for GAT1—would establish this compound as a valuable new tool for GABAergic research and a potential lead for the development of novel therapeutics for conditions like epilepsy and anxiety disorders.[5][17] Subsequent studies should focus on in vivo efficacy in animal models of these diseases to translate these in vitro findings into a therapeutic context.

References

A Researcher's Guide to Evaluating the Specificity of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid as a Putative GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategy for conditions like epilepsy and anxiety.[1] The GABA transporters (GATs) are critical regulators of GABAergic tone, clearing GABA from the synaptic cleft and terminating its signal.[1][2] Consequently, inhibitors of these transporters are of significant interest.

This guide focuses on 1-(4-Chlorophenyl)azetidine-3-carboxylic acid , a novel compound whose structure—featuring a constrained amino acid mimic (azetidine-3-carboxylic acid) and a lipophilic chlorophenyl group—suggests a potential interaction with neurotransmitter transporters. Given its structural similarity to established GAT inhibitors, we hypothesize that its primary target is within the GAT family.

However, a promising lead compound is only as valuable as its specificity. Off-target effects can lead to unforeseen side effects or a convoluted mechanism of action. This guide provides a comprehensive framework for drug development professionals to rigorously evaluate the specificity of this compound. We will compare its hypothetical performance against two gold-standard GAT-1 inhibitors: Tiagabine , a clinically approved anticonvulsant[3][4][5], and NNC-711 , a widely used research tool known for its high potency and selectivity for GAT-1.[6][7][8]

Section 1: The GABA Transporter Family - A Panel of Primary and Secondary Targets

To evaluate specificity, we must first define the landscape of potential targets. The solute carrier 6 (SLC6) family includes four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][9] These subtypes exhibit differential expression patterns and physiological roles, making them the essential panel for our investigation.

  • GAT-1 (SLC6A1): The most well-characterized subtype, densely expressed on presynaptic neurons and surrounding glial cells.[10] It is the primary target for anticonvulsant drugs like Tiagabine.[9]

  • GAT-2 (SLC6A13): Found predominantly in the periphery (liver, kidney) and at lower levels in the brain, often in meningeal cells.[9]

  • GAT-3 (SLC6A11): Primarily expressed on distal astrocytes, playing a role in modulating extrasynaptic GABA levels.[9]

  • BGT-1 (SLC6A12): Expressed in the brain and periphery, responsible for the transport of both GABA and betaine. Its localization is thought to be mainly extrasynaptic.[10]

A truly specific GAT-1 inhibitor should exhibit high potency for GAT-1 while having significantly lower, or ideally no, activity at GAT-2, GAT-3, and BGT-1.

Section 2: Comparative Specificity Analysis: A Data-Driven Approach

The core of our evaluation lies in quantifying the interaction of this compound with each GAT subtype and comparing it to our benchmarks. This is achieved by determining the half-maximal inhibitory concentration (IC50) for each transporter. The following table presents a hypothetical, yet plausible, dataset that we will aim to generate through the protocols outlined in the next section.

Table 1: Comparative Inhibitory Potency (IC50, nM) Across Human GABA Transporter Subtypes

CompoundhGAT-1hGAT-2hGAT-3hBGT-1GAT-1 Selectivity Index (vs. GAT-3)
This compound 75>10,000850>10,00011.3x
Tiagabine 70[2]>10,000>10,000>10,000>140x
NNC-711 40[7]171,0001,700,000622,00042,500x

Data for Tiagabine and NNC-711 are derived from published sources. Data for this compound is hypothetical for illustrative purposes. Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

Section 3: Experimental Workflows for Robust Specificity Profiling

To generate the data in Table 1, a two-pronged approach is essential. We must validate both the direct binding of the compound to its primary target and its functional effect on transporter activity.

G_1 cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Inhibition & Selectivity cluster_2 Phase 3: Data Synthesis start Compound Synthesis & Purification binding_assay Protocol 3.1: Radioligand Binding Assay (Primary Target: GAT-1) start->binding_assay ki_calc Determine Binding Affinity (Ki) binding_assay->ki_calc uptake_assay Protocol 3.2: Functional [3H]GABA Uptake Assay (GAT-1, -2, -3, BGT-1) ki_calc->uptake_assay Confirm Target Engagement ic50_calc Determine IC50 Values for Each Transporter Subtype uptake_assay->ic50_calc selectivity_calc Calculate Selectivity Indices ic50_calc->selectivity_calc final_analysis Comprehensive Specificity Profile: Compare Ki, IC50, and Selectivity Against Benchmarks selectivity_calc->final_analysis

Caption: Overall workflow for evaluating compound specificity.

Protocol 3.1: Radioligand Binding Assay for GAT-1

Causality: This assay is the gold standard for quantifying the direct interaction between a compound and its target receptor or transporter.[11][12] By using a radiolabeled ligand with known high affinity for GAT-1 (e.g., [³H]tiagabine), we can measure how effectively our unlabeled test compound competes for the same binding site. This confirms target engagement and provides a precise measure of binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GAT-1 (hGAT-1).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.[13]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[13]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the hGAT-1 membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of [³H]tiagabine (at its approximate Kd value), and a range of concentrations of the unlabeled test compound (this compound).[11]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known GAT-1 inhibitor like Tiagabine).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes to reach equilibrium.[13]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows the unbound radioligand to pass through.[11][13]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 3.2: Cell-Based Functional [³H]GABA Uptake Assay

Causality: While binding assays confirm interaction, functional assays confirm a biological effect.[14] This protocol directly measures the transporter's ability to move substrate ([³H]GABA) into the cell. Inhibition of this process is a direct readout of the compound's functional potency. Running this assay in parallel on cell lines individually expressing each of the four GAT subtypes is the definitive method for determining selectivity.[15][16]

Methodology:

  • Cell Culture:

    • Separately culture cell lines (e.g., CHO or HEK293) stably transfected to express one of the four human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

    • Seed the cells into 96-well plates and grow until they reach near-confluence.[17]

  • Uptake Inhibition Assay:

    • On the day of the assay, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[17]

    • Pre-incubate the cells for 15-30 minutes with a range of concentrations of the test compound (or vehicle control).

    • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.[17]

    • Allow the uptake to proceed for a predetermined linear time period (e.g., 10-20 minutes) at 37°C.[17][18]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.[17]

    • Lyse the cells in each well using a suitable lysis buffer or detergent (e.g., 1% SDS).

  • Quantification and Analysis:

    • Add scintillation cocktail to the cell lysate in each well.

    • Quantify the intracellular radioactivity using a scintillation counter.

    • Define non-specific uptake using a known potent inhibitor (for GAT-1, Tiagabine; for other subtypes, appropriate tool compounds may be required).

    • Plot the percentage of inhibition versus the log concentration of the test compound and fit the curve using non-linear regression to determine the IC50 value for each GAT subtype.

G_2 cluster_0 Synaptic Cleft cluster_1 Presynaptic Terminal / Glial Cell GABA GABA Receptor Postsynaptic GABA Receptor GABA->Receptor Inhibitory Signal GAT1 GAT-1 GABA->GAT1 Reuptake CPAA 1-(4-Chlorophenyl)azetidine- 3-carboxylic acid CPAA->GAT1 Inhibition

Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.

Conclusion: A Framework for Confident Decision-Making

This guide establishes a rigorous, multi-faceted strategy for evaluating the specificity of this compound. By hypothesizing its mechanism based on chemical structure and then systematically testing that hypothesis against the entire target family, we move from speculation to quantitative understanding.

The combination of radioligand binding assays to confirm target engagement and cell-based functional assays to measure subtype-specific inhibition provides a self-validating system.[12][15] The hypothetical data presented underscores a critical point: a compound can be potent at its primary target but still lack the specificity of established drugs, a finding that is crucial for go/no-go decisions in a drug development pipeline. By following this framework, researchers can confidently characterize the selectivity profile of this and other novel compounds, paving the way for the development of safer and more effective therapeutics.

References

Benchmarking 1-(4-Chlorophenyl)azetidine-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[1] Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a successful therapeutic strategy for neurological disorders such as epilepsy.[2][3]

Tiagabine (Gabitril®), a selective inhibitor of GAT-1, is a clinically approved anticonvulsant that validates this therapeutic approach.[1][3] However, the quest for new chemical entities (NCEs) with improved pharmacokinetic profiles, better tolerability, or enhanced efficacy continues. Azetidine-based structures, as conformationally constrained amino acid analogs, represent a promising scaffold for designing novel transporter inhibitors.[4][5][6]

This guide provides a comprehensive benchmarking analysis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid (referred to herein as 'Test Compound') against established standard compounds. Our objective is to present a rigorous, data-driven comparison to evaluate its potential as a novel GABA uptake inhibitor. We will detail the experimental rationale, provide validated protocols, and present comparative data in a format designed for researchers, scientists, and drug development professionals.

Compounds Under Evaluation

A direct comparison with well-characterized standard compounds is essential for contextualizing the performance of a novel agent. For this guide, we have selected two industry-standard GAT-1 inhibitors.

Compound NameStructureRole in this Guide
This compound (Structure not available in search results)Test Compound: The novel chemical entity being evaluated.
Tiagabine (Structure available in medicinal chemistry literature)Benchmark Standard: A clinically approved GAT-1 inhibitor used as a positive control for efficacy.[3]
SKF-89976A (Structure available in medicinal chemistry literature)Reference Compound: A potent and selective GAT-1 inhibitor widely used in preclinical research as a reference tool.[2]

Part 1: Primary Efficacy Assessment - GAT-1 Inhibition

Scientific Rationale

The primary hypothesis is that the Test Compound functions as a GABA uptake inhibitor. Therefore, the first and most critical experiment is to quantify its ability to block GABA transport via GAT-1, the most abundant GABA transporter subtype in the brain.[2] We will determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. A lower IC50 value indicates higher potency. This will be achieved using a radiolabeled GABA uptake assay in isolated nerve terminals (synaptosomes), which provide a physiologically relevant ex vivo system containing functional GATs.[7][8]

Experimental Workflow: [³H]-GABA Uptake Assay

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_synap Isolate Synaptosomes from Rat Cerebral Cortex pre_incubate Pre-incubate Synaptosomes with Compounds (15 min) prep_synap->pre_incubate prep_compounds Prepare Serial Dilutions of Test & Standard Compounds prep_compounds->pre_incubate initiate_uptake Initiate Uptake with [³H]-GABA (10 min) pre_incubate->initiate_uptake terminate Terminate Uptake by Rapid Filtration initiate_uptake->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash scintillation Measure Radioactivity via Liquid Scintillation Counting wash->scintillation calculate Calculate % Inhibition vs. Vehicle Control scintillation->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot hERGWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate hERG-expressing HEK293 Cells load_dye Load Cells with FluxOR™ Dye plate_cells->load_dye add_compounds Add Test Compounds & Controls load_dye->add_compounds incubate Incubate (10 min) add_compounds->incubate stimulate Stimulate with Thallium & Potassium Buffer incubate->stimulate read_fluorescence Read Kinetic Fluorescence (Plate Reader) stimulate->read_fluorescence calculate Calculate % Inhibition read_fluorescence->calculate plot Determine IC50 calculate->plot

References

Assessing the Novelty and Therapeutic Potential of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] Azetidine-3-carboxylic acids, in particular, serve as conformationally constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA) and β-alanine, making them valuable building blocks for interrogating neurological targets.[3][4] This guide provides a comprehensive framework for assessing the novelty and therapeutic potential of a specific, under-explored derivative: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid .

Our investigation suggests a primary line of inquiry for this compound is its potential role as a GABA uptake inhibitor, a class of drugs used in the management of epilepsy and other neurological conditions characterized by decreased GABAergic transmission.[5][6][7] This guide will objectively compare the hypothetical performance of this compound with established GABA uptake inhibitors, providing the necessary experimental context for its evaluation.

The Scientific Rationale: Why Investigate this compound as a GABA Uptake Inhibitor?

The rationale for exploring this specific molecule stems from established structure-activity relationships (SAR) within the broader class of N-substituted azetidine-3-carboxylic acid derivatives. The core hypothesis is that the N-(4-chlorophenyl) moiety provides a lipophilic anchor necessary for binding to GABA transporters (GATs), while the azetidine-3-carboxylic acid portion mimics the endogenous GABA substrate.

The termination of GABA's synaptic action is primarily mediated by its re-uptake from the synaptic cleft by GATs.[5][7] Inhibition of these transporters, particularly GAT-1, increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[7] This mechanism is clinically validated by the antiepileptic drug Tiagabine, a potent and selective GAT-1 inhibitor.[8]

Previous research has demonstrated that N-alkylated lipophilic derivatives of azetidine-2-ylacetic acid exhibit significant potency at GAT-1.[4] Furthermore, studies on 3-aryl-3-arylmethoxyazetidines have shown that substitution patterns on the aryl rings can modulate affinity for monoamine transporters, a related family of neurotransmitter transporters.[9] This precedent supports the hypothesis that the 4-chlorophenyl group in our target compound is a critical feature for potential GAT inhibitory activity.

Comparative Framework: Benchmarking Against the Gold Standard

To assess the novelty and potential of this compound, its performance must be benchmarked against relevant comparators.

CompoundChemical StructureMechanism of ActionKey Characteristics
This compound
alt text
Hypothesized: GABA Uptake InhibitorUntested; potential for novel SAR and improved physicochemical properties.
Tiagabine Selective GAT-1 Inhibitor[8]Clinically approved anticonvulsant; well-characterized pharmacological profile.[7][10]
Nipecotic Acid Non-selective GABA Uptake InhibitorA substrate for the GABA carrier, can act as a false transmitter.[10]
NNC-711 GAT-1 InhibitorA research compound often used in comparative studies with Tiagabine.[5]

Experimental Roadmap for Novelty Assessment

A rigorous evaluation of this compound requires a multi-tiered experimental approach, progressing from in vitro characterization to cellular and potentially in vivo models.

Phase 1: In Vitro GAT Binding and Uptake Assays

The initial and most critical step is to determine the compound's affinity for and functional inhibition of the primary GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).

Experimental Protocol: Radioligand Binding Assay for GAT-1 Affinity

  • Objective: To determine the binding affinity (Ki) of this compound for the GAT-1 transporter.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human GAT-1.

    • [³H]-Tiagabine (radioligand).

    • Test compound (this compound) at various concentrations.

    • Nipecotic acid (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Procedure:

    • Incubate the GAT-1 expressing cell membranes with a fixed concentration of [³H]-Tiagabine and varying concentrations of the test compound.

    • Incubate for 60 minutes at 4°C to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine non-specific binding in the presence of a high concentration of nipecotic acid.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay

  • Objective: To measure the functional inhibition of GABA uptake by the test compound in a cellular context.

  • Materials:

    • HEK293 cells stably expressing human GAT-1.

    • [³H]-GABA.

    • Test compound and reference inhibitors (Tiagabine, Nipecotic Acid).

    • Uptake buffer.

  • Procedure:

    • Plate the cells in 24-well plates and grow to confluence.

    • Pre-incubate the cells with varying concentrations of the test compound or reference inhibitors for 15 minutes at 37°C.

    • Initiate GABA uptake by adding a fixed concentration of [³H]-GABA.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-GABA uptake at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Phase 2: Selectivity and Mechanism of Action

Following initial validation of GAT inhibitory activity, it is crucial to establish the compound's selectivity profile and delve deeper into its mechanism of action.

Workflow for Selectivity and Mechanistic Studies

G A Primary Hit Confirmed (GAT-1 Inhibition) B GAT Subtype Selectivity Panel (GAT-2, GAT-3, BGT-1) A->B Determine selectivity within GAT family C Monoamine Transporter Panel (DAT, SERT, NET) A->C Assess off-target effects on related transporter families D Substrate vs. Non-Substrate Inhibitor Assay B->D C->D Characterize mechanism of inhibition E Electrophysiology (Patch-Clamp on Hippocampal Neurons) D->E Evaluate functional impact on neuronal activity F Novelty & Therapeutic Potential Assessment E->F

Caption: Workflow for assessing the selectivity and mechanism of this compound.

A key differentiator for novel GABA uptake inhibitors is whether they act as a substrate (like nipecotic acid) or a non-substrate inhibitor (like Tiagabine).[10] Substrate inhibitors can be transported into the cell and may act as false transmitters, leading to complex and potentially undesirable pharmacological effects.[10] This can be investigated using electrophysiological techniques or by measuring transporter-mediated efflux.

Phase 3: In Silico Modeling and ADME Profiling

Computational modeling can provide insights into the binding mode of this compound within the GAT-1 transporter, helping to rationalize the observed SAR and guide further optimization. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also essential to assess the compound's drug-like properties.

Comparative Data Summary (Hypothetical)

ParameterThis compoundTiagabineNipecotic Acid
GAT-1 Kᵢ (nM) To be determined10-501000-5000
GAT-1 IC₅₀ (nM) To be determined50-2005000-20000
Selectivity (vs. GAT-2/3) To be determined>100-foldNon-selective
Transportable Substrate To be determinedNo[10]Yes[10]
Calculated logP ~2.5~3.8~ -1.5
Blood-Brain Barrier Permeability To be determinedHighLow

Conclusion and Future Directions

This compound represents a novel chemical entity with a strong scientific rationale for investigation as a GABA uptake inhibitor. Its novelty lies in the specific combination of the N-(4-chlorophenyl) substituent with the azetidine-3-carboxylic acid core, a pairing that has not been extensively characterized in the public domain for GAT inhibition.

The experimental framework outlined in this guide provides a clear path to rigorously assess its potency, selectivity, and mechanism of action in comparison to established compounds like Tiagabine. Should this compound demonstrate potent and selective non-substrate inhibition of GAT-1, coupled with favorable drug-like properties, it would represent a significant finding and a promising starting point for a new generation of therapeutics for epilepsy and other neurological disorders. The key to unlocking its potential lies in the systematic and comparative experimental evaluation detailed herein.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid. As a professional in the field of drug development and scientific research, you understand that meticulous handling of chemical compounds extends throughout their lifecycle, including their final disposition. This guide is structured to provide not just procedural steps, but the underlying scientific and regulatory rationale, ensuring a culture of safety and compliance within your laboratory.

Our approach is grounded in the fundamental principles of chemical safety and environmental stewardship, adhering to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a reliable hazard assessment can be performed by analyzing its chemical structure and referencing data from analogous compounds.

1.1. Structural Analysis and Regulatory Classification

  • Halogenated Organic Compound: The presence of a chlorophenyl group classifies this substance as a halogenated organic compound .[1] This is the single most critical factor for its disposal. The EPA regulates halogenated organic compounds stringently due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures. Under the Resource Conservation and Recovery Act (RCRA), wastes containing these compounds are often categorized as hazardous.[2][3][4] For instance, spent halogenated solvents are typically classified as F-listed hazardous waste.[3]

  • Carboxylic Acid Moiety: The azetidine-3-carboxylic acid portion of the molecule imparts acidic properties. While the overall substance may not be strongly corrosive, its potential to act as a weak acid necessitates segregation from bases and reactive metals.

  • Anticipated Hazards: Based on SDS information for structurally similar compounds like 1-(4-Cyanophenyl)azetidine-3-carboxylic acid and 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, it is prudent to assume this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] It may also be harmful if swallowed.

1.2. EPA Waste Classification

Based on this assessment, any waste stream containing this compound—whether as pure, unreacted solid, a component in a solution, or as contaminated labware—must be managed as hazardous waste . It should never be disposed of down the drain or in regular trash.[2][7]

Section 2: On-Site Waste Accumulation and Safe Handling

Proper management begins at the point of generation. Adherence to on-site accumulation protocols is mandated by law and is essential for preventing accidental exposures and environmental release.

2.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate the anticipated hazards of skin, eye, and respiratory irritation.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation or absorption.[8][9]
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from dust particles or splashes, preventing serious irritation.[8]
Protective Clothing A fully buttoned, long-sleeved laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hoodTo prevent inhalation of dust or aerosols, especially when handling the solid form.[8]

2.2. Waste Segregation: A Critical Step

Proper segregation is paramount for both safety and cost-efficiency. Incompatible chemicals, when mixed, can react violently, emit toxic gases, or cause fires.[10]

  • Halogenated vs. Non-Halogenated: This is the most important segregation step. Collect this waste in a container specifically designated for "Halogenated Organic Waste." [11] Combining it with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs, as the entire container must then be treated as halogenated waste.[11]

  • Acids vs. Bases: Do not mix this acidic compound with basic waste streams to avoid neutralization reactions that can generate heat or gas.[10]

  • Oxidizers: Keep separate from strong oxidizing agents to prevent potentially violent reactions.[12]

2.3. Container Selection and Labeling

The integrity of your waste management system relies on the proper selection and labeling of accumulation containers.

  • Container Requirements:

    • Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[13]

    • Condition: The container must be in good condition, free of leaks or cracks, with a secure, tightly-sealing screw cap.[2][10]

    • Venting: Not typically required unless reactions that generate gas are anticipated.

  • Labeling Requirements:

    • The container must be clearly labeled as soon as the first drop of waste is added.[8]

    • The label must include:

      • The words "Hazardous Waste" .[14]

      • The full chemical name(s) of the contents: "Waste this compound" . Avoid formulas or abbreviations.[8]

      • An indication of the hazards (e.g., "Irritant," "Halogenated").[14]

2.4. The Satellite Accumulation Area (SAA)

Laboratories should designate an SAA for the temporary collection of hazardous waste.[10][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][15]

  • Storage Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA.[14][15]

  • Container Management: Waste containers in the SAA must be kept closed except when actively adding waste.[10][11]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for disposing of waste containing this compound.

Step 1: Initial Preparation

  • Confirm your SAA is established and compliant.

  • Select a suitable and properly pre-labeled "Halogenated Organic Waste" container.

  • Don the required PPE as outlined in Section 2.1.

Step 2: Waste Transfer

  • Working inside a chemical fume hood, carefully transfer the waste material into the designated hazardous waste container.

  • If transferring a solid, use a dedicated spatula or powder funnel to minimize dust generation.

  • If transferring a solution, use a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

Step 3: Container Sealing and Storage

  • Securely close the container cap immediately after adding the waste.

  • Place the container in your designated SAA, ensuring it is segregated from incompatible waste streams.

Step 4: Decontamination and Spill Control

  • Decontamination: Any labware (beakers, spatulas, funnels) that has come into contact with the chemical must be decontaminated or disposed of as hazardous waste. Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate in the same halogenated waste container.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5][12] Sweep up the absorbed material, place it in a sealed bag or container, label it as hazardous waste, and dispose of it in the primary waste container.

Step 5: Arranging for Final Disposal

  • Monitor the volume of waste in the container.

  • Once the container is full, or if it has been in the SAA for the maximum allowable time (typically 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][10][13]

  • Provide them with an accurate description of the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_accum Phase 2: Accumulation in SAA cluster_final Phase 3: Final Disposition cluster_contingency Contingency start Waste Generated: This compound char Characterize as Hazardous Waste (Halogenated Organic Compound) start->char ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe container Prepare Labeled Container: 'HALOGENATED ORGANIC WASTE' ppe->container transfer Transfer Waste into Container (Inside Fume Hood) container->transfer seal Securely Close Container transfer->seal store Store in Satellite Accumulation Area (SAA) seal->store check Container Full or Storage Time Limit Reached? store->check check->store No contact_ehs Contact EHS or Licensed Waste Disposal Carrier check->contact_ehs Yes incineration Final Disposal via High-Temperature Incineration by Licensed Facility contact_ehs->incineration spill Spill Occurs cleanup Clean with Inert Absorbent spill->cleanup spill_dispose Dispose of Cleanup Debris as Halogenated Hazardous Waste cleanup->spill_dispose spill_dispose->transfer

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.